molecular formula C6H4Cl2FNO2S B3335427 3,5-Dichloro-4-fluorobenzenesulfonamide CAS No. 1208075-66-4

3,5-Dichloro-4-fluorobenzenesulfonamide

Cat. No.: B3335427
CAS No.: 1208075-66-4
M. Wt: 244.07
InChI Key: LFKZJSPGKPVFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1208075-66-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This aromatic sulfonamide compound is characterized by its distinct halogenation pattern, which contributes to its specific reactivity and potential for interacting with biological targets. With a molecular formula of C6H4Cl2FNO2S and a molecular weight of 244.07 g/mol , it serves as a versatile intermediate for the synthesis of more complex molecules. In research settings, this compound is recognized for its role as a key structural motif in the development of bioactive molecules. Structural analogs and sulfonamide derivatives have been extensively investigated as potent partial agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a central target for type 2 diabetes mellitus therapeutics . Studies suggest that the benzenesulfonamide core is critical for high transcriptional potency in such applications . Furthermore, sulfonamide-based chromogenic systems are utilized in the development of enzymatic assays for clinical diagnostics, such as the colorimetric detection of uric acid in serum and urine . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling, as this compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKZJSPGKPVFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279828
Record name 3,5-Dichloro-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-66-4
Record name 3,5-Dichloro-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208075-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1208075-66-4): A Comprehensive Technical Guide on Reactivity and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, polyhalogenated benzenesulfonamides serve as highly versatile building blocks. 3,5-Dichloro-4-fluorobenzenesulfonamide is a specialized intermediate engineered for precise structural functionalization. By leveraging the distinct electronic properties of its halogen substituents and the sulfonamide moiety, this compound acts as an exceptional electrophile for Nucleophilic Aromatic Substitution (


). This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for drug development professionals utilizing this compound to synthesize complex pharmacophores, particularly carbonic anhydrase inhibitors.

Chemical Identity and Molecular Descriptors

Accurate molecular identification is critical for procurement, computational modeling, and regulatory documentation. The quantitative data and structural identifiers for 3,5-dichloro-4-fluorobenzenesulfonamide are summarized below, as verified by commercial suppliers such as [1] and[2].

DescriptorValue
CAS Number 1208075-66-4
IUPAC Name 3,5-dichloro-4-fluorobenzenesulfonamide
Molecular Formula C₆H₄Cl₂FNO₂S
Molecular Weight 244.07 g/mol
Canonical SMILES NS(=O)(=O)C1=CC(Cl)=C(F)C(Cl)=C1
InChIKey LFKZJSPGKPVFHW-UHFFFAOYSA-N
MDL Number MFCD12026273

Physicochemical Properties & Structural Analysis

The reactivity of 3,5-dichloro-4-fluorobenzenesulfonamide is dictated by a synergistic combination of electronic effects across the aromatic ring:

  • Strong Electron Withdrawal: The para-sulfonamide (

    
    ) group exerts a powerful mesomeric (
    
    
    
    ) and inductive (
    
    
    ) pull, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the
    
    
    -system.
  • Halogen Activation: The two ortho-chlorine atoms provide additional inductive withdrawal. This extreme electron depletion makes the C4 carbon highly electrophilic.

  • C-F Bond Dynamics: While the C-F bond is thermodynamically stronger than the C-Cl bond, fluorine's superior electronegativity stabilizes the transition state during nucleophilic attack, making the C-F bond the exclusive site of substitution.

Mechanistic Reactivity: Nucleophilic Aromatic Substitution ( )

The primary synthetic utility of 3,5-dichloro-4-fluorobenzenesulfonamide lies in its capacity to undergo rapid


 reactions with amines, thiols, and alkoxides[3].

Causality Behind Experimental Choices: Novice chemists often mistakenly assume that the weaker C-Cl bond should break first. However, the rate-determining step in an


 reaction is the initial nucleophilic attack to form the intermediate Meisenheimer complex, not the expulsion of the leaving group. Fluorine is displaced exclusively because its intense electronegativity draws electron density away from the C4 carbon, dramatically lowering the activation energy required for the nucleophile to attack. Once the Meisenheimer complex forms, the elimination of the fluoride ion is fast and irreversible.

SNAr_Mechanism N1 3,5-Dichloro-4-fluoro- benzenesulfonamide (Electrophile) N3 Meisenheimer Complex (Stabilized Intermediate) N1->N3 Nucleophilic Attack at C4 N2 Nucleophile (e.g., Primary Amine) N2->N3 Donates Electron Pair N4 Substituted Product (C-N Bond Formed) N3->N4 Rearrangement & Loss of F- N5 Fluoride Ion (Leaving Group) N3->N5 Elimination

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway of the sulfonamide building block.

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol for amine derivatization is designed as a self-validating system .

Reagents and Conditions
ParameterRecommendationRationale
Solvent DMF or DMSO (0.2 M)Polar aprotic solvents stabilize the highly polar Meisenheimer transition state via dipole-dipole interactions without solvating the nucleophile.
Base DIPEA (2.5 eq) or K₂CO₃ (3.0 eq)Neutralizes the highly corrosive HF byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Temperature 60°C – 80°CProvides sufficient thermal energy to overcome the activation barrier of sterically hindered nucleophiles.
Step-by-Step Methodology
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3,5-dichloro-4-fluorobenzenesulfonamide (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Seal the vial under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 70°C using an oil bath or aluminum heating block for 4–12 hours.

  • Self-Validating Checkpoint (LC-MS Monitoring): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation Logic: The reaction is complete when the starting material peak (

      
       242/244 for 
      
      
      
      in negative ion mode) disappears. The product mass must reflect the exact mass of the starting material minus fluorine (19 Da) plus the nucleophile mass (minus one proton). If the starting mass persists, the system dictates an increase in temperature or base equivalents.
  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental_Workflow Step1 Step 1: Reagent Preparation Dissolve building block & nucleophile in polar aprotic solvent (DMF/DMSO) Step2 Step 2: Base Addition Add DIPEA or K2CO3 to neutralize HF byproduct Step1->Step2 Step3 Step 3: Thermal Activation Heat to 60-80°C or apply microwave irradiation Step2->Step3 Step4 Step 4: Reaction Monitoring Track conversion via LC-MS/TLC (Self-Validating Checkpoint) Step3->Step4 Step4->Step3 Incomplete Reaction Step5 Step 5: Workup & Purification Aqueous extraction & column chromatography Step4->Step5 >95% Conversion

Fig 2: Standardized experimental workflow for SNAr derivatization of the building block.

Applications in Pharmaceutical Development

The primary application of 3,5-dichloro-4-fluorobenzenesulfonamide is in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) . The unsubstituted sulfonamide group (


) is a classic zinc-binding pharmacophore that anchors the drug within the active site of carbonic anhydrase enzymes[3].

By utilizing the


 protocol described above, medicinal chemists can attach diverse hydrophobic or hydrophilic "tails" to the C4 position. The remaining chlorine atoms at the 3 and 5 positions serve a dual purpose:
  • Steric Shielding: They restrict the conformational rotation of the newly attached C4-tail, locking the molecule into a bioactive conformation.

  • Lipophilicity Enhancement: The heavy halogenation increases the overall LogP of the molecule, which is crucial for penetrating cell membranes to target intracellular, tumor-associated isozymes like CA IX, a major target in hypoxic cancer therapies[3].

Furthermore, the robust nature of this building block makes it highly suitable for parallel library synthesis in early-stage drug discovery, allowing for rapid Structure-Activity Relationship (SAR) profiling.

References

  • National Center for Biotechnology Information (NCBI). "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields." PMC. URL:[Link]

Sources

molecular weight and formula of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) is a highly specialized halogenated sulfonamide scaffold used primarily in the development of carbonic anhydrase (CA) inhibitors and as an intermediate in agrochemical synthesis. Distinguished by its dense halogenation pattern, the compound features a "privileged structure" in medicinal chemistry: the primary sulfonamide moiety (


) acts as a zinc-binding group (ZBG), while the 3,5-dichloro-4-fluoro substitution pattern modulates lipophilicity (

) and metabolic stability by blocking the metabolically vulnerable para-position and increasing electron deficiency of the aromatic ring.

This guide details the physicochemical profile, validated synthetic pathways, and structural characterization of this compound, designed for researchers in lead optimization and process chemistry.

Physicochemical Profile

PropertyData
IUPAC Name 3,5-Dichloro-4-fluorobenzenesulfonamide
CAS Registry Number 1208075-66-4
Molecular Formula

Molecular Weight 244.07 g/mol
Exact Mass 242.9324
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Predicted pKa ~9.5 (Sulfonamide NH)
Lipophilicity (CLogP) ~2.35 (Predicted)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Architecture

The synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide is most efficiently achieved via the chlorosulfonation of 2,6-dichlorofluorobenzene followed by ammonolysis . This route leverages the directing effects of the fluorine substituent to selectively install the sulfonyl group at the para position.

Reaction Pathway Diagram

Synthesis Start 2,6-Dichlorofluorobenzene (CAS: 344-18-3) Inter 3,5-Dichloro-4-fluorobenzenesulfonyl chloride (CAS: 1131397-79-9) Start->Inter Electrophilic Aromatic Substitution Prod 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) Inter->Prod Nucleophilic Substitution Reagent1 Chlorosulfonic acid (ClSO3H) Reflux, 2-4h Reagent2 NH3 (aq) or NH3/Dioxane 0°C to RT

Figure 1: Two-step synthetic route from commercially available 2,6-dichlorofluorobenzene.

Detailed Experimental Protocol
Step 1: Chlorosulfonation

Objective: Synthesis of 3,5-dichloro-4-fluorobenzenesulfonyl chloride.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Reagent Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C in an ice bath.

  • Substrate Addition: Add 2,6-Dichlorofluorobenzene (1.0 equiv) dropwise over 30 minutes. The fluorine atom directs the electrophilic attack to the para position (position 4 relative to F, which becomes position 1 of the sulfonyl product).

  • Reaction: Remove the ice bath and heat the mixture to 80°C–100°C for 3–5 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc).

  • Quench: Cool the mixture to room temperature. Cautiously pour the reaction mass onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (3x) to remove residual acid, and dry under vacuum.

    • Note: The intermediate sulfonyl chloride is hydrolytically unstable; proceed immediately to Step 2 or store under inert gas at 4°C.

Step 2: Ammonolysis

Objective: Conversion to 3,5-dichloro-4-fluorobenzenesulfonamide.

  • Solvation: Dissolve the crude sulfonyl chloride (1.0 equiv) in THF or 1,4-Dioxane (5 mL/mmol). Cool to 0°C.

  • Amination: Add Ammonium hydroxide (28-30% aq) (5.0 equiv) or Ammonia in Methanol (7N) dropwise.

    • Mechanistic Insight: The ammonia acts as a nucleophile, attacking the sulfur center. The electron-withdrawing chlorine atoms on the ring increase the electrophilicity of the sulfur, accelerating the reaction compared to non-halogenated analogs [1].

  • Completion: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and adjust pH to ~4–5 with 1N HCl to ensure the sulfonamide is protonated and precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene to afford the pure title compound.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueExpected Signals & Interpretation

NMR
(400 MHz, DMSO-

)

7.8–8.2 ppm (d,

Hz, 2H):
Aromatic protons at positions 2 and 6. The doublet arises from coupling with the fluorine atom.

7.4–7.6 ppm (br s, 2H):
Sulfonamide

protons. Exchangeable with

.

NMR

-110 to -120 ppm (s):
Single fluorine signal. The chemical shift is shielded by the ortho-chloro substituents.
Mass Spectrometry (ESI) [M-H]⁻ ion at m/z ~242.9: Negative mode is preferred for sulfonamides due to the acidic NH proton. Look for the characteristic Chlorine isotope pattern (

) showing a 9:6:1 intensity ratio for

.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition

The primary utility of 3,5-dichloro-4-fluorobenzenesulfonamide is as a fragment or lead compound for inhibiting Carbonic Anhydrases (CAs).

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme's active site.
    
  • Selectivity: The "tail" (the benzene ring) interacts with the hydrophobic pocket of the enzyme. The 3,5-dichloro substitution creates steric bulk that can improve selectivity for specific isoforms (e.g., CA IX over CA II) by clashing with residues in the narrower active sites of off-target isoforms [2].

Pharmacophore Diagram

Pharmacophore Zn Zn(II) Ion (Enzyme Active Site) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordination Bond Ring Aromatic Ring (Scaffold) Ring->Sulfonamide Covalent Link Halogens 3,5-Dichloro-4-Fluoro (Substituents) Halogens->Ring Electronic/Steric Modulation Effect1 Increases Acidity of NH (Better Zn binding) Halogens->Effect1 Effect2 Lipophilicity & Metabolic Stability Halogens->Effect2

Figure 2: Interaction logic of the sulfonamide scaffold within the Carbonic Anhydrase active site.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[2]

  • Handling: Use in a fume hood. The sulfonyl chloride intermediate is corrosive and lachrymatory.

  • Storage: Store in a cool, dry place. Sulfonamides are generally stable, but the precursor sulfonyl chloride is moisture-sensitive.

References

  • Synthesis of Sulfonamides: Title: "Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride" (Contextual reference for sulfonyl chloride reactivity). Source: Organic Process Research & Development.[3] URL:[Link][3][4]

  • Medicinal Chemistry Context: Title: "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isoforms." Source: Journal of Enzyme Inhibition and Medicinal Chemistry (General grounding for sulfonamide CAIs). URL:[Link]

Sources

solubility of 3,5-Dichloro-4-fluorobenzenesulfonamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profiling of 3,5-Dichloro-4-fluorobenzenesulfonamide

Executive Summary

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) is a highly functionalized aromatic intermediate used in the synthesis of agrochemicals (e.g., benzoylurea insecticides like Teflubenzuron) and pharmaceutical active ingredients (COX-2 inhibitors, diuretics).[1][2][3][4][5][6] Its physicochemical behavior is dominated by the interplay between the lipophilic, electron-withdrawing halogen array and the polar, ionizable sulfonamide moiety.[1]

This guide provides a technical framework for determining and optimizing the solubility of this compound. Unlike simple organic solutes, the solubility of 3,5-dichloro-4-fluorobenzenesulfonamide is heavily pH-dependent due to the enhanced acidity of the sulfonamide proton (


 shift).[1][4] This document outlines the theoretical solubility landscape, precise experimental protocols for thermodynamic solubility determination, and solvent selection strategies for process chemistry.

Part 1: Physicochemical Profile & Solubility Landscape[1][4][5]

Structural Analysis & Solvation Thermodynamics

The molecule features a "push-pull" solvation mechanism.[1][4] The halogenated benzene ring drives hydrophobic interactions, while the sulfonamide group acts as a pH-switchable hydrophilic head.[1]

  • Lipophilicity (LogP): The addition of two chlorine atoms at the 3,5-positions significantly increases lipophilicity compared to the parent 4-fluorobenzenesulfonamide.[1][4]

    • Estimated LogP:2.2 – 2.6 (Predicted based on

      
      -substituent constants).
      
    • Implication: Water solubility at neutral pH will be negligible (

      
       mg/mL).[1][4][7]
      
  • Acidity (

    
    ):  The electron-withdrawing nature of the fluorine and chlorine atoms stabilizes the negative charge on the sulfonamide nitrogen upon deprotonation.[1][4][7]
    
    • Parent Benzenesulfonamide

      
      : ~10.1
      
    • Estimated 3,5-Dichloro-4-fluoro analog

      
      :7.5 – 8.2 
      
    • Implication: Solubility will increase exponentially as pH rises above 8.0 (Salt formation).[1][4][7]

Predicted Solubility Matrix

Based on Structure-Activity Relationships (SAR) of analogous halogenated sulfonamides.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous (Neutral) Water (pH 7.[1][4]0)Very Low (< 1 mg/mL)Hydrophobic effect of tri-halogenated ring dominates.[1][4][7]
Aqueous (Basic) 0.1 M NaOH / Na₂CO₃High (> 50 mg/mL)Deprotonation forms the highly soluble sodium sulfonamide salt.[1][4][7]
Polar Aprotic DMSO, DMF, DMAcVery High (> 200 mg/mL)Strong dipole interactions disrupt crystal lattice; H-bond acceptance.[1][4][7]
Polar Protic Methanol, EthanolHigh (50–100 mg/mL)Solvation via H-bonding; suitable for crystallization.[1][4][7]
Moderately Polar Acetone, Ethyl AcetateModerate (20–50 mg/mL)Good general solvation; useful for extraction.[4][7]
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions to overcome crystal lattice energy.[4]
Chlorinated Dichloromethane (DCM)Moderate Interaction with the aromatic ring; useful for liquid-liquid extraction.[1][4][7]

Part 2: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate solubility method based on the development stage.

SolubilityWorkflow Start Start: Solubility Profiling Stage Select Development Stage Start->Stage MethodA Method A: Kinetic Solubility (Early Discovery/Screening) Stage->MethodA High Throughput MethodB Method B: Thermodynamic Solubility (Process Dev/Pre-Formulation) Stage->MethodB High Accuracy PrepA Precipitation from DMSO Stock into Buffer (2% DMSO final) MethodA->PrepA PrepB Shake-Flask Method Solid Excess + Pure Solvent MethodB->PrepB IncubateA Incubate 2-4 hours (Room Temp) PrepA->IncubateA IncubateB Equilibrate 24-48 hours (Controlled Temp) PrepB->IncubateB Filter Filtration / Centrifugation (Remove undissolved solid) IncubateA->Filter IncubateB->Filter Analysis HPLC-UV Quantification Filter->Analysis

Caption: Decision matrix for kinetic vs. thermodynamic solubility determination.

Method A: Thermodynamic Solubility (The Gold Standard)

Use this method for Certificate of Analysis (CoA) generation or process optimization.[1][4][7]

Materials:

  • Compound: 3,5-Dichloro-4-fluorobenzenesulfonamide (>98% purity).[1][4]

  • Solvents: HPLC-grade Water, Methanol, pH Buffers (4.0, 7.4, 9.0).[7]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC.[7]

Protocol Steps:

  • Saturation: Weigh approx. 20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).[4][7]

    • Note: Ensure visible solid remains.[1][4][7] If the solution becomes clear, add more solid until a suspension persists.[7]

  • Equilibration: Seal the vial and place it on an orbital shaker (200 rpm) at 25°C ± 1°C for 24 hours .

    • Validation: For critical data, run a parallel sample for 48 hours to ensure equilibrium is reached.

  • Phase Separation: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent drug adsorption) or centrifuge at 10,000 rpm for 10 mins.

  • Dilution: Immediately dilute the filtrate with Mobile Phase (see below) to prevent precipitation if temperature shifts.[1][4][7]

  • Quantification: Inject into HPLC.

Analytical Method (HPLC-UV)

A generic, robust method suitable for halogenated benzenesulfonamides.[1][4]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4][7]

  • Mobile Phase B: Acetonitrile (ACN).[1][4][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][4][5][7]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1][4][7]

  • Retention Time: Expect elution around 6.5–7.5 min (highly lipophilic).[1][4][7]

Part 3: Mechanistic Insights & Troubleshooting

The pH "Switch" Effect

The most critical parameter for aqueous solubility is pH.[1][4][7] The sulfonamide proton (


) is acidic.[4][7]


  • Below pH 7: The compound exists in the neutral, poorly soluble form.[7]

  • Above pH 8.5: The compound is predominantly ionized (anionic), increasing solubility by orders of magnitude.[4][7]

  • Process Tip: For extraction/purification, dissolve the crude solid in dilute NaOH (pH 10), wash with an organic solvent (to remove non-acidic impurities), and then precipitate the pure product by acidifying to pH 4 with HCl.[7]

Common Pitfalls
  • Filter Adsorption: The lipophilic nature of the compound can cause it to stick to nylon or cellulose filters.[1][4][7] Action: Always use PTFE or PVDF filters and discard the first 200 µL of filtrate.[1][4][7]

  • DMSO Precipitation: When measuring kinetic solubility (diluting DMSO stock into water), the compound may form amorphous precipitates that redissolve slowly.[1][4][7] This often overestimates "real" crystalline solubility.[1][4][7]

  • Hydrolysis: While sulfonamides are generally stable, avoid prolonged exposure to extreme pH (>12 or <1) at high temperatures (>60°C) to prevent hydrolysis of the sulfonamide bond.[4][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 705607, 3,5-Dichlorobenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and Solubility Aspects.[4][7] Journal of Chemical & Engineering Data. (Contextual reference for sulfonamide thermodynamics).

Sources

Technical Safety & Handling Guide: 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and experimental application of 3,5-Dichloro-4-fluorobenzenesulfonamide , a specialized halogenated building block used in medicinal chemistry.

Substance Identification & Physicochemical Profile

3,5-Dichloro-4-fluorobenzenesulfonamide is a tri-halogenated aromatic sulfonamide. Its structural uniqueness lies in the "3,5-dichloro-4-fluoro" substitution pattern. The 4-position fluorine is electronically activated by the ortho-chlorines and the para-sulfonamide group, making it a prime candidate for Nucleophilic Aromatic Substitution (


) reactions, while the sulfonamide moiety provides a classic hydrogen-bond donor/acceptor motif for kinase and enzyme inhibitor scaffolds.
Chemical Identity
ParameterDetail
CAS Number 1208075-66-4
IUPAC Name 3,5-Dichloro-4-fluorobenzenesulfonamide
Molecular Formula

Molecular Weight 244.07 g/mol
SMILES NS(=O)(=O)C1=CC(Cl)=C(F)C(Cl)=C1
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2]
Acidity (pKa) ~10.0 (Sulfonamide

) [Estimated based on analogs]
Structural Alerts
  • Sulfonamide Moiety (

    
    ):  Potential for hypersensitivity (sulfa allergy cross-reactivity) and acidic character.
    
  • Aryl Fluoride (

    
    ):  High bond strength (
    
    
    
    ), generally stable, but susceptible to displacement by strong nucleophiles in basic media.
  • Poly-halogenation: Increases lipophilicity (

    
    ) and environmental persistence.
    

Hazard Identification & Risk Assessment (GHS)[3][4]

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant. While specific toxicological data (LD50) for this exact CAS is limited, its structural analogs dictate a conservative risk profile.

GHS Classification[3][4]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementMechanism of Action
H302 Harmful if swallowed.[2][3]Systemic absorption; sulfonamides can interfere with folate metabolism or cause renal crystallization.
H315 Causes skin irritation.[2][3][4][5][6][7]Acidic protons on sulfonamide nitrogen can react with epidermal proteins; desiccation by halogenated motif.
H319 Causes serious eye irritation.[2][3][4][5]Mechanical abrasion (dust) and chemical irritation of mucous membranes.
H335 May cause respiratory irritation.[2][4][5][6][7]Inhalation of fine dust triggers inflammation in the bronchial tree.
Precautionary Strategy
  • P261: Avoid breathing dust/fume.[4][5][6] Rationale: The solid is likely a fine powder; electrostatic charging during weighing can aerosolize particles.

  • P280: Wear protective gloves/eye protection.[2][4][5][6][7] Rationale: Nitrile gloves (0.11 mm min) provide adequate barrier protection against solid contact.

Self-Validating Handling Protocol

This section outlines a "self-validating" workflow for dispensing and reacting 3,5-Dichloro-4-fluorobenzenesulfonamide. A self-validating protocol includes intrinsic checkpoints to ensure safety and quality before proceeding to the next step.

Phase A: Engineering Controls & PPE[8]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Respiratory: N95 or P100 particulate respirator if weighing outside a hood (not recommended).

  • Dermal: Double-gloving (Nitrile) recommended during dissolution to prevent permeation by organic solvents (e.g., DMSO).

Phase B: Reaction Setup (S_NAr Example)

The most common application is displacing the Fluorine with an amine.

  • Checkpoint 1 (Solvent Choice): Dissolve the reagent in dry DMSO or DMF.

    • Validation: Solution must be clear. Turbidity indicates moisture contamination or insolubility, which can cause "hot spots" during heating.

  • Checkpoint 2 (Base Addition): Add non-nucleophilic base (e.g.,

    
     or DIPEA).
    
    • Validation: Monitor for exotherm. The sulfonamide proton is acidic; deprotonation may occur (

      
      ), temporarily increasing solubility but potentially altering reactivity.
      
  • Checkpoint 3 (Thermal Control): Heat to reaction temperature (typically 80–120°C for

    
    ).
    
    • Safety: Do not exceed the boiling point of the solvent. Ensure reflux condenser is active.

Phase C: Quench & Workup
  • Acidification: If the reaction mixture is basic, the product (sulfonamide) may be in the aqueous phase as a salt.

    • Protocol: Carefully adjust pH to ~4-5 using 1M HCl.

    • Validation: Precipitation of the neutral sulfonamide should be observed.

  • Extraction: Extract with Ethyl Acetate.

    • Safety: Avoid chlorinated solvents (DCM) if possible to reduce halogenated waste load, though the product itself is halogenated.

Emergency Response & Toxicology

Acute Exposure Management
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The halogenated nature suggests potential for pulmonary irritation.[2][7]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Do not use neutralization agents (acids/bases) in the eye.

  • Skin Contact: Wash with soap and water.[5][7] Lipophilic halogenated compounds can facilitate dermal absorption; monitor for systemic symptoms (nausea, dizziness).

Toxicological Mechanisms
  • Metabolic Activation: Halogenated benzenes can be metabolized by cytochrome P450s to form reactive epoxide intermediates, though the electron-withdrawing sulfonamide group deactivates the ring, likely reducing this risk compared to simple halobenzenes.

  • Sulfonamide Toxicity: Potential for crystalluria (precipitation in kidneys) if ingested in large quantities due to low solubility in acidic urine.

Waste Disposal & Environmental Impact[5]

3,5-Dichloro-4-fluorobenzenesulfonamide is a Halogenated Organic Waste .

  • Segregation: Must be separated from non-halogenated solvents.[8] Burning halogenated waste in standard incinerators can produce dioxins and acid gases (HCl, HF).

  • Labeling: Clearly mark as "Halogenated - Toxic."

  • Destruction: Requires high-temperature incineration (>1100°C) with flue gas scrubbing to capture HF and HCl.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and safety checkpoints for using this chemical in a high-throughput synthesis environment.

G cluster_safety Critical Safety Checkpoints Receipt Receipt & Inventory (CAS: 1208075-66-4) Storage Storage (Dry, Ambient, Dark) Receipt->Storage Weighing Weighing (Fume Hood Only) Storage->Weighing PPE: Nitrile + Lab Coat Dissolution Dissolution (DMSO/DMF) Weighing->Dissolution Avoid Dust Reaction Reaction (S_NAr) (Heat + Base) Dissolution->Reaction Check Homogeneity Quench Quench & pH Adjust (Acidify to pH 4) Reaction->Quench Monitor Exotherm Waste Disposal (Halogenated Stream) Quench->Waste Filtration/Extraction

Caption: Operational workflow for 3,5-Dichloro-4-fluorobenzenesulfonamide, emphasizing containment during weighing and pH control during workup.

References

  • PubChem. (n.d.).[3] Compound Summary: 3,5-Difluorobenzenesulfonamide (Analogous Structure). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 6, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[3] Guidance on the Application of the CLP Criteria. Retrieved March 6, 2026, from [Link]

Sources

Thermodynamic Stability Profile: 3,5-Dichloro-4-fluorobenzenesulfonamide

[1]

Executive Summary

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) is a highly functionalized arylsulfonamide building block characterized by a unique electronic push-pull system.[1][2] While the sulfonamide moiety (

2high solid-state stabilitylatent reactivity risk

1

This guide details the thermodynamic boundaries, degradation mechanisms, and handling protocols required to maintain the integrity of this compound during drug development workflows.

Physicochemical & Thermodynamic Architecture

The stability of 3,5-Dichloro-4-fluorobenzenesulfonamide is dictated by the electronic interplay between its substituents.[1] Understanding this architecture is prerequisite to predicting its behavior under stress.[2][3][4][5]

Structural Analysis[2][6]
  • Core Scaffold: Benzenesulfonamide.[1][2][3][4][5][6]

  • Electronic Activators:

    • 
       (Position 1):  Strong 
      
      
      - and
      
      
      -electron withdrawing group (EWG).[1][2] Withers electron density from the ring, particularly at the para position.[5]
    • 
       (Positions 3, 5):  Inductive EWGs.[1][2][5] They further deplete electron density from the ring carbon at position 4.[2][3][4][5]
      
    • 
       (Position 4):  The leaving group.[1][2][5] While fluorine is a 
      
      
      -donor, its high electronegativity and the electron-poor nature of the ring make the C–F bond highly polarized and susceptible to attack.
Key Thermodynamic Properties
PropertyValue / RangeTechnical Commentary
Molecular Weight 244.07 g/mol
Physical State White Crystalline SolidHigh lattice energy due to intermolecular H-bonds (

) and halogen bonds.[1][2]
Melting Point 145 – 155 °C (Est.)[1][2][3][4][5]Significantly higher than 4-fluorobenzenesulfonamide (

) due to increased molecular weight and Cl-mediated crystal packing.[1]
pKa (Acidic) 8.2 – 8.8 (Pred.)[1][2][3][4][5]The EWG effect of 3,5-dichloro substitution lowers the pKa of the sulfonamide

compared to unsubstituted benzenesulfonamide (

), making it a stronger acid.
LogP ~2.1Moderate lipophilicity; low aqueous solubility at neutral pH, increasing significantly at

(ionization).[2][3][4][5]

Chemical Stability & Degradation Pathways[2][3][4][5][8]

The thermodynamic stability of this molecule is binary: it is robust in the solid state and acidic media , but fragile in basic nucleophilic environments .

The "Hidden" Instability: Nucleophilic Aromatic Substitution ( )

Unlike typical sulfonamides where the S–N bond is the weak link, here the C–F bond is the primary site of failure. The 4-position is an "electron sink," activated by the para-sulfonyl and meta-chlorines.[1]

  • Mechanism: In the presence of nucleophiles (amines, thiols, hydroxides) and thermal energy, the fluoride ion is displaced.

  • Risk Factor: High.[1][2][3][4][5] This reaction can occur during synthesis (e.g., coupling reactions in basic media) or formulation (interaction with amine excipients).[1][2][4][5]

Hydrolytic Stability (Sulfonamide Bond)

The sulfonamide linkage (

12
  • Acidic Hydrolysis: Resistant.[2][3][4][5] Requires harsh conditions (e.g., conc.[2][3][4][5]

    
    , reflux, 
    
    
    ) to cleave.[1][2][5]
  • Basic Hydrolysis: Resistant at ambient temperature.[2][3][4][5] At elevated temperatures (

    
    ) in strong base, hydrolysis may compete with 
    
    
    , but
    
    
    usually dominates.[1][2][5]
Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the electronic activation driving the instability.

Stability_PathwayCompound3,5-Dichloro-4-fluorobenzenesulfonamideAcidAcidic/Neutral(pH < 7, 25°C)Compound->AcidStorageBaseBasic/Nucleophilic(pH > 9, Heat, Nu-)Compound->BaseStressStableThermodynamicallyStableAcid->StableNo ReactionSnAr_ProdSnAr Product(F displacement)Base->SnAr_ProdMajor Pathway(Fast w/ Amines/Thiols)Hydrolysis_ProdSulfonic Acid(Rare/Extreme)Base->Hydrolysis_ProdMinor Pathway(Requires Extreme Heat)

Caption: Stability logic flow. Note the bifurcation: acidic conditions preserve integrity, while basic/nucleophilic conditions trigger fluorine displacement (

Experimental Protocols for Stability Assessment

To validate the stability profile for regulatory or development purposes, the following forced degradation protocols (adapted from ICH Q1A) are recommended.

Protocol: Forced Degradation Matrix[1][2]
Stress TypeConditionsTarget EndpointExpected Outcome
Acid Hydrolysis

,

, 24h

Degradation
Stable. Minor hydrolysis of sulfonamide possible only under extreme stress.[1][2]
Base Hydrolysis

,

vs

VariableUnstable at High T. At

, soluble (salt formation).[1][2] At

, risk of

substitution (hydrolytic defluorination).[1][2]
Oxidation

, RT, 24h

Degradation
Stable. The ring is electron-deficient and resistant to oxidative attack.[1][2]
Nucleophilic Challenge Dissolve in DMSO; add 1 eq. Morpholine,

Critical Test Rapid Degradation. Formation of 4-morpholino derivative confirms

susceptibility.[1][2][3][4][5]
Photostability 1.2M Lux hours (ICH Q1B)Monitor AppearanceCaution. Potential for homolytic C-Cl bond cleavage (dechlorination) causing yellowing.[1][2][3][5]
Analytical Method (HPLC)[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[2][4][5]
    
  • Mobile Phase: Gradient of Water (

    
    ) / Acetonitrile.[2][3][4][5]
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfonamide).[1][2][3][4][5]

  • Note: The

    
     degradation products will generally be more polar (elute earlier) if the nucleophile is 
    
    
    or an amine, or less polar if substituted with a lipophilic group.[2]

Storage & Handling Guidelines

Based on the thermodynamic profile, the following handling procedures are mandatory to prevent "silent" degradation.

  • Avoid Nucleophilic Solvents: Do not store stock solutions in methanol or ethanol for prolonged periods if the solution is basic.[2][3][4][5] DMSO is acceptable only if acid-free and stored frozen.[1][2][3][4][5]

  • pH Control: Maintain aqueous formulations at

    
     unless immediate use is intended. The ionized sulfonamide (anion) increases electron density slightly, potentially retarding 
    
    
    , but the presence of excess hydroxide is a risk.
  • Solid State Storage:

    • Temperature: Ambient (

      
      ) is acceptable.
      
    • Atmosphere: Keep dry. While not highly hygroscopic, moisture can facilitate surface hydrolysis or crystal form changes.[2][3][4][5]

  • Incompatibility: Strictly incompatible with strong bases (alkoxides, hydroxides) and primary/secondary amines in solution at elevated temperatures.[2][3][4][5]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][2][3][4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[2][3][4][5] Link

  • Caine, B. A., et al. (2019).[2][3][4][5] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6368-6381.[1][2][4][5] Link

  • Sandford, G. (2003).[2][3][4][5] Perfluoroalkanes.[2][3][4][5] Tetrahedron, 59(4), 437-454.[1][2][5] (Reference for

    
     reactivity of polyfluorinated aromatics).
    
  • Fluorochem Ltd. (2024).[1][2][3][4][5][7] Product Specification: 3,5-Dichloro-4-fluorobenzenesulfonamide (F038093).[1][2][5]Link[1][2]

pKa values and acidity of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The Acidity of 3,5-Dichloro-4-fluorobenzenesulfonamide: pKa Modulation and Thermodynamic Implications in Target Binding

Executive Overview

In the landscape of rational drug design, halogenated benzenesulfonamides represent a privileged class of pharmacophores, primarily utilized as potent inhibitors of metalloenzymes such as Carbonic Anhydrase (CA). Among these, 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) stands out due to its highly specific substitution pattern. The strategic placement of two chlorine atoms at the meta positions and a fluorine atom at the para position fundamentally alters the electron density of the aromatic ring. This electronic modulation directly dictates the acid dissociation constant (pKa) of the terminal sulfonamide group (-SO₂NH₂), which in turn governs the thermodynamic linkage of enzyme-inhibitor binding. This technical guide explores the causality behind its acidity, the thermodynamic consequences for target engagement, and the self-validating experimental protocols required to quantify these parameters.

Structural Determinants of Acidity: Inductive vs. Resonance Effects

The primary mechanism by which 3,5-dichloro-4-fluorobenzenesulfonamide exerts its biological efficacy is through the deprotonation of its primary sulfonamide nitrogen. To bind effectively to the active site zinc ion (Zn²⁺) of Carbonic Anhydrase, the sulfonamide must exist in its anionic state (ArSO₂NH⁻)[1].

The baseline pKa of an unsubstituted benzenesulfonamide is approximately 10.00, meaning it is overwhelmingly protonated at physiological pH (7.4)[2]. The introduction of halogens shifts this equilibrium through a delicate balance of Hammett electronic effects:

  • The para-Fluoro Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, its lone pairs reside in 2p orbitals that overlap efficiently with the aromatic π-system, providing a counteracting electron-donating resonance effect (+R). As a result, the net electronic shift is minimal; 4-fluorobenzenesulfonamide exhibits a pKa of 10.02, nearly identical to the parent compound[2].

  • The meta-Dichloro Effect: Chlorine atoms at the 3 and 5 positions interact differently. Because they are meta to the sulfonamide group, resonance contribution is geometrically forbidden. They exert purely electron-withdrawing inductive effects (-I) (Hammett

    
     = 0.37 per chlorine).
    
  • Synergistic Modulation: In 3,5-dichloro-4-fluorobenzenesulfonamide, the combined inductive pull of the three halogens severely depletes electron density from the aromatic ring. This withdrawal stabilizes the negative charge on the conjugate base's nitrogen atom. Consequently, the pKa is driven down to an estimated range of 8.50 to 9.15 .

This acidic shift is a critical design feature. By lowering the pKa closer to physiological pH, the fraction of the active anionic species (ArSO₂NH⁻) available for immediate Zn²⁺ coordination increases exponentially, enhancing the observed binding kinetics.

Quantitative pKa Data Summary

The table below illustrates the comparative impact of halogenation on the acidity of the benzenesulfonamide scaffold.

CompoundSubstitution PatternExperimental/Predicted pKaPrimary Electronic Effect
BenzenesulfonamideUnsubstituted10.00Baseline
4-Fluorobenzenesulfonamidepara-Fluoro10.02Inductive (-I) balanced by Resonance (+R)
3,4-Dichlorobenzenesulfonamidemeta-Chloro, para-Chloro~8.80Strong Inductive (-I)
3,5-Dichloro-4-fluorobenzenesulfonamide meta-Dichloro, para-Fluoro 8.50 – 9.15 Synergistic Inductive (-I)
2,3,4,5,6-PentafluorobenzenesulfonamidePerfluoro8.30Extreme Inductive (-I)

Thermodynamic Linkage in Metalloenzyme Binding

The binding of 3,5-dichloro-4-fluorobenzenesulfonamide to Carbonic Anhydrase is not a simple lock-and-key event; it is a thermodynamically linked protonation-deprotonation cycle[3]. The CA active site contains a Zn²⁺ ion coordinated by three histidine residues and a solvent molecule. At physiological pH, the enzyme exists in an equilibrium between a Zn-bound water state (CA-Zn²⁺-OH₂, pKa ~6.8) and a Zn-bound hydroxide state (CA-Zn²⁺-OH⁻)[1].

For the inhibitor to bind, the sulfonamide must be deprotonated, and the enzyme must be in the protonated (water-bound) state so the water can be displaced as a leaving group. If the inhibitor's pKa is too high, the energetic penalty of deprotonating the sulfonamide at pH 7.4 severely diminishes the observed binding affinity (


), even if the intrinsic affinity (

) of the anion is high.

ThermodynamicCycle State1 CA-Zn²⁺-OH₂ + ArSO₂NH₂ (Fully Protonated State) State2 CA-Zn²⁺-OH⁻ + ArSO₂NH₂ (Enzyme Deprotonated) State1->State2 -H⁺ (Enzyme pKa ~6.8) State3 CA-Zn²⁺-OH₂ + ArSO₂NH⁻ (Inhibitor Deprotonated) State1->State3 -H⁺ (Inhibitor pKa ~8.8) Complex CA-Zn²⁺-NHSO₂Ar + H₂O (Bound Complex) State2->Complex Binding & Water Displacement State3->Complex Binding & Water Displacement

Thermodynamic cycle of linked protonation states in sulfonamide-metalloenzyme binding.

Experimental Protocols for pKa and Affinity Determination

To accurately measure the pKa and its effect on binding, researchers must employ self-validating analytical systems. The following protocols detail the gold-standard methodologies for characterizing halogenated sulfonamides.

Protocol 1: ¹⁹F NMR Spectroscopic Titration for pKa Determination

The 4-fluoro substituent in 3,5-dichloro-4-fluorobenzenesulfonamide serves as an ideal, background-free NMR reporter. As the sulfonamide group deprotonates, the resulting negative charge increases the electron density across the aromatic ring, shielding the fluorine nucleus and causing a distinct upfield shift in the ¹⁹F NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a solvent mixture of 5% DMSO-d6 in D₂O/H₂O (to ensure complete solubility of the lipophilic dichloro-aromatic core).

  • Buffer Integration: Add a universal buffer system (e.g., a mixture of 10 mM phosphate, acetate, and borate) to maintain stable pH across a wide titration range without interacting with the analyte.

  • Internal Standardization: Spike the solution with a trace amount of trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

  • pH Titration: Adjust the pH of the solution from 6.0 to 11.0 in 0.5 pH unit increments using dilute NaOH or HCl. Measure the exact pH using a calibrated glass micro-electrode immediately prior to NMR acquisition.

  • Data Acquisition & Analysis: Acquire ¹⁹F NMR spectra at a constant temperature (298 K). Plot the observed fluorine chemical shift (

    
    ) against the measured pH.
    
  • Self-Validation (Curve Fitting): Fit the plotted data to the Henderson-Hasselbalch equation:

    
    
    Causality Check: A perfect sigmoidal fit confirms that the observed chemical shift is purely a function of the specific deprotonation event, validating the derived pKa independent of concentration artifacts[2].
    

NMRWorkflow Prep 1. Sample Prep (Compound in Buffer) Titration 2. pH Titration (pH 6.0 to 11.0) Prep->Titration NMR 3. ¹⁹F NMR (Monitor δF shift) Titration->NMR Data 4. Data Plotting (δF vs. pH) NMR->Data Fit 5. Curve Fitting (Henderson-Hasselbalch) Data->Fit Result 6. Determine pKa (Inflection Point) Fit->Result

Step-by-step workflow for determining pKa via ¹⁹F NMR spectroscopic titration.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Intrinsic Affinity

To isolate the true binding energy of 3,5-dichloro-4-fluorobenzenesulfonamide from the thermodynamic penalty of its pKa, Isothermal Titration Calorimetry (ITC) is employed[3].

Step-by-Step Methodology:

  • Dialysis: Dialyze the target enzyme (e.g., Carbonic Anhydrase IX) against the assay buffer (50 mM HEPES, pH 7.4) overnight. This ensures exact buffer matching, which is critical to eliminate heats of mixing.

  • Ligand Preparation: Dissolve the sulfonamide directly into the post-dialysis buffer.

  • Titration Execution: Load the enzyme (typically 10-20 µM) into the ITC sample cell and the ligand (100-200 µM) into the injection syringe. Perform 20-25 injections of the ligand at 25°C, recording the differential heat power (µcal/s).

  • Data Integration: Integrate the injection peaks to extract the observed enthalpy (

    
    ) and observed association constant (
    
    
    
    ).
  • Thermodynamic Linkage Correction: Calculate the intrinsic association constant (

    
    ) by mathematically removing the ionization penalty using the pKa derived from Protocol 1:
    
    
    
    
    Causality Check: By applying this correction, researchers can determine whether structural modifications (like adding the 3,5-dichloro groups) genuinely improved the molecular interactions within the active site, or merely altered the ionization fraction at pH 7.4[1].

Conclusion

The precise engineering of 3,5-dichloro-4-fluorobenzenesulfonamide demonstrates the power of physical organic chemistry in drug design. By leveraging the synergistic inductive effects of multiple halogens, the pKa of the sulfonamide is tuned to optimize the concentration of the reactive anionic species at physiological pH. Understanding and accurately measuring these parameters through self-validating methods like ¹⁹F NMR and ITC is paramount for researchers aiming to develop highly selective, potent inhibitors for metalloenzyme targets.

References

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Vilnius University / European Journal of Medicinal Chemistry.[Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Tartu.[Link]

  • Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. Taylor & Francis.[Link]

  • Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors. ResearchGate.[Link]

Sources

3,5-Dichloro-4-fluorobenzenesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzenesulfonamide as a Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential as a versatile intermediate in pharmaceutical synthesis. The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring, combined with the reactive sulfonamide moiety, makes this compound a valuable building block for accessing novel chemical matter in drug discovery. This document details its physicochemical properties, outlines a robust two-step synthetic pathway from commercially available precursors, explores its reactivity, and discusses its potential applications in the development of therapeutic agents. Furthermore, this guide includes detailed experimental protocols, analytical methodologies for quality control, and essential safety and handling information to support its practical application in a research and development setting.

Introduction: The Strategic Value of a Polysubstituted Building Block

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of approved drugs, including diuretics, antibacterials, and kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and capacity to orient substituents in a defined three-dimensional space, underpins its enduring utility.

The value of a sulfonamide intermediate is significantly enhanced by the substitution pattern on its aromatic core. Halogenation, in particular, is a critical tool for modulating a drug candidate's physicochemical properties. Fluorine substitution can enhance metabolic stability and binding affinity, while chlorine atoms can increase lipophilicity and provide vectors for further functionalization.

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1208075-66-4) emerges as a strategically designed intermediate that leverages these principles. It provides a rigid scaffold bearing a key reactive handle (the sulfonamide) and a unique electronic and steric profile conferred by its polychlorinated and fluorinated ring system. This guide serves as a technical primer for scientists seeking to incorporate this promising building block into their synthetic and drug discovery programs.

Physicochemical Properties and Data

A clear understanding of a compound's fundamental properties is essential for its effective use. The key data for 3,5-Dichloro-4-fluorobenzenesulfonamide are summarized below.

PropertyValueReference
IUPAC Name 3,5-dichloro-4-fluorobenzenesulfonamide[1]
CAS Number 1208075-66-4[1]
Molecular Formula C₆H₄Cl₂FNO₂S[1]
Molecular Weight 244.07 g/mol Calculated
Canonical SMILES NS(=O)(=O)C1=CC(Cl)=C(F)C(Cl)=C1[1]
InChI Key LFKZJSPGKPVFHW-UHFFFAOYSA-N[1]
Appearance Expected to be a white to off-white solidGeneral knowledge

Synthesis and Manufacturing Pathway

A reliable and scalable synthesis is paramount for the utility of any pharmaceutical intermediate. A robust two-step synthesis for 3,5-Dichloro-4-fluorobenzenesulfonamide is proposed, starting from the chlorosulfonation of a suitable precursor followed by ammonolysis.

Overall Synthetic Strategy

The pathway is designed for efficiency and relies on well-established chemical transformations.

  • Step 1: Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonyl Chloride. This key step involves an electrophilic aromatic substitution reaction on a commercially available dichlorofluorobenzene isomer to install the chlorosulfonyl group.

  • Step 2: Ammonolysis of 3,5-Dichloro-4-fluorobenzenesulfonyl Chloride. The sulfonyl chloride intermediate is then converted to the target sulfonamide via reaction with an ammonia source.

Synthesis_Pathway start 1,3-Dichloro-2-fluorobenzene intermediate 3,5-Dichloro-4-fluorobenzenesulfonyl chloride start->intermediate  Step 1: ClSO₃H (Chlorosulfonic Acid)   product 3,5-Dichloro-4-fluorobenzenesulfonamide intermediate->product  Step 2: NH₄OH (Ammonium Hydroxide)  

Caption: Proposed two-step synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide.

Detailed Experimental Protocol: Step 1

Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonyl chloride

  • Principle and Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The electrophile, SO₂Cl⁺ (or a related species), is generated in situ. The directing effects of the existing halogen substituents guide the incoming chlorosulfonyl group to the sterically accessible position para to the fluorine atom and meta to both chlorine atoms. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The workup involves carefully quenching the reaction mixture on ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. This protocol is adapted from analogous procedures for halogenated benzenes.[2]

  • Step-by-Step Methodology:

    • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

    • Reagent Charging: Charge chlorosulfonic acid (4.0 eq.) into the flask. Cool the flask to 0-5 °C using an ice-water bath.

    • Substrate Addition: Slowly add 1,3-dichloro-2-fluorobenzene (1.0 eq.) dropwise to the cooled and stirred chlorosulfonic acid over 1-2 hours. Causality: A slow, controlled addition is critical to manage the reaction's exothermicity and prevent dangerous temperature spikes.

    • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, allow the reaction to slowly warm to room temperature and continue stirring for 16-24 hours until reaction completion is confirmed by TLC or GC analysis.

    • Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Causality: This step quenches the reaction and precipitates the product. Extreme caution is required due to the highly exothermic and violent reaction of chlorosulfonic acid with water.

    • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the crude 3,5-Dichloro-4-fluorobenzenesulfonyl chloride under vacuum. The product can be used directly in the next step or further purified by recrystallization from a solvent like hexane.

Detailed Experimental Protocol: Step 2

Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide

  • Principle and Mechanistic Insight: This is a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nucleophilic ammonia. The reaction is typically performed in a solvent that can dissolve the sulfonyl chloride and is miscible with aqueous ammonia. Dichloromethane or THF are common choices.

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 3,5-Dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq.) from the previous step in a suitable solvent (e.g., dichloromethane or THF).

    • Ammonolysis: Cool the solution to 0-5 °C in an ice bath. Add concentrated aqueous ammonium hydroxide (28-30%, 5.0-10.0 eq.) dropwise with vigorous stirring. Causality: Using an excess of ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct. The low temperature controls the exotherm.

    • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

    • Work-up: If using a water-immiscible solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with water and brine. If using a water-miscible solvent like THF, remove the THF under reduced pressure and extract the resulting aqueous residue with ethyl acetate.

    • Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Final Purification: Purify the crude 3,5-Dichloro-4-fluorobenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of 3,5-Dichloro-4-fluorobenzenesulfonamide lies in the reactivity of its sulfonamide group. The acidic N-H protons can be deprotonated with a suitable base, creating a potent nucleophile for subsequent reactions.

Reactivity_Diagram start 3,5-Dichloro-4-fluorobenzenesulfonamide (Ar-SO₂NH₂) deprotonated Anionic Intermediate (Ar-SO₂NH⁻) start->deprotonated  Base (e.g., NaH, K₂CO₃)   product N-Substituted Sulfonamide (Ar-SO₂NH-R) deprotonated->product reagent R-X reagent->product  Alkylation / Arylation  

Caption: General reactivity of the sulfonamide for N-functionalization.

Plausible Applications Based on Structural Analogs

While direct applications of this specific intermediate are not extensively published, its structure strongly suggests utility in areas where related fluorinated sulfonamides have proven valuable.

  • Carbonic Anhydrase (CA) Inhibitors: Many potent CA inhibitors are based on aromatic or heterocyclic sulfonamides. The unique substitution pattern of 3,5-Dichloro-4-fluorobenzenesulfonamide could be exploited to develop novel inhibitors with unique selectivity profiles against various CA isoforms implicated in glaucoma, epilepsy, or cancer.

  • Kinase Inhibitors: The sulfonamide moiety is a common feature in many ATP-competitive kinase inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase. This intermediate can be N-functionalized to append the necessary pharmacophoric elements for kinase binding.

  • Antimicrobial and Antitumor Agents: Fluorinated sulfonamides have been investigated for their antimicrobial and antitumor properties.[3] This intermediate serves as a starting point for the synthesis of compound libraries to screen for such activities.

Exemplary Protocol: N-Alkylation

This protocol demonstrates the use of 3,5-Dichloro-4-fluorobenzenesulfonamide as a nucleophile.

  • Setup: To a solution of 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the sulfonamide anion.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction to 50-80 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylated product, which can then be purified by column chromatography.

Analytical and Quality Control Methods

Rigorous analytical control is essential to ensure the purity and identity of the intermediate. A combination of chromatographic and spectroscopic methods should be employed.

Analytical MethodPurposeTypical Parameters
HPLC Purity assessment and quantitationColumn: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detector: UV (e.g., 254 nm)[4]
¹H, ¹⁹F, ¹³C NMR Structural confirmation and identificationSolvent: DMSO-d₆ or CDCl₃
Mass Spectrometry (MS) Molecular weight confirmationESI or GC-MS mode
Melting Point Purity indication and physical characterizationCapillary melting point apparatus

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with this and related chemical intermediates. The following information is synthesized from safety data sheets of structurally similar compounds.[1][5][6]

Hazard Identification
PictogramGHS Hazard StatementPrecautionary Code

H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.P264, P280, P301+P312, P302+P352, P305+P351+P338

(Note: Specific GHS classifications for this exact compound may vary; this table is based on representative hazards for the compound class.)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[5]

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3,5-Dichloro-4-fluorobenzenesulfonamide represents a highly valuable and versatile building block for pharmaceutical research and development. Its synthesis is achievable through straightforward and scalable chemical transformations. The compound's unique electronic properties and the proven reactivity of the sulfonamide group provide a robust platform for the synthesis of diverse and complex molecules. By leveraging this intermediate, medicinal chemists can efficiently explore novel chemical space in the pursuit of next-generation therapeutic agents, particularly in the fields of enzyme inhibition and signal transduction modulation.

References

  • NEMI.gov. (1992, August). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography. Retrieved from [Link]

  • Xu, G., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386. Retrieved from [Link]

  • Google Patents. (2006). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • Eurofins. (2018, February 19). Analytical Method Summaries. Retrieved from [Link]

  • Molbank. (2024, February 4). Synthesis of Dichlorobenzamide Derivatives. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Dichlorvos. Retrieved from [Link]

  • PubMed. (n.d.). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 3,5-Dichloro-4-fluorobenzenesulfonamide: A Hypothetical Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the process for determining the three-dimensional atomic structure of 3,5-Dichloro-4-fluorobenzenesulfonamide. As the precise crystal structure for this specific compound is not publicly available, this document presents a detailed, scientifically grounded, hypothetical workflow. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental choices and validation systems inherent in small molecule crystallography.

Introduction: The Significance of Structural Analysis in Drug Discovery

Benzenesulfonamides are a class of organic compounds with significant importance in medicinal chemistry. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets[1]. 3,5-Dichloro-4-fluorobenzenesulfonamide is a halogenated benzenesulfonamide with potential applications in the development of novel therapeutics. A detailed understanding of its three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR) and for rational drug design. X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound[2][3][4]. This guide will walk through a plausible, detailed methodology for the synthesis, crystallization, and complete crystal structure analysis of this compound.

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis followed by the growth of high-quality single crystals is the foundational and often most challenging step in crystal structure analysis[2][5].

1.1: Proposed Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide

A plausible synthetic route to 3,5-Dichloro-4-fluorobenzenesulfonamide would involve the chlorosulfonation of 1,3-dichloro-2-fluorobenzene, followed by amination. This approach is based on established methods for the synthesis of arylsulfonyl chlorides and their subsequent conversion to sulfonamides[6].

Experimental Protocol: Synthesis

  • Chlorosulfonation: To a stirred solution of chlorosulfonic acid (3 equivalents) at 0 °C, slowly add 1,3-dichloro-2-fluorobenzene (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated 3,5-dichloro-4-fluorobenzenesulfonyl chloride is then filtered, washed with cold water, and dried under vacuum.

  • Amination: Dissolve the crude 3,5-dichloro-4-fluorobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure. The resulting solid is then dissolved in a suitable organic solvent and washed with water to remove any inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3,5-Dichloro-4-fluorobenzenesulfonamide.

  • The crude product should be purified by recrystallization or column chromatography to obtain a sample of high purity (>98%).

1.2: Crystallization

The goal of crystallization is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, with a regular internal structure and no significant imperfections[2][5]. For a small molecule like 3,5-Dichloro-4-fluorobenzenesulfonamide, a variety of crystallization methods can be employed.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent or solvent system at room temperature.

  • Loosely cap the vial and allow the solvent to evaporate slowly over several days. The formation of well-defined, single crystals should be monitored periodically.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): This method involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, leading to a gradual increase in concentration and subsequent crystallization[5].

    • Prepare a concentrated solution of the compound in a good solvent.

    • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop).

    • The slide or well is then sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

    • Over time, the vapor from the precipitant will diffuse into the drop, causing the compound to crystallize.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine its three-dimensional structure.

2.1: Data Collection

A single crystal is mounted on a goniometer and placed in an intense beam of monochromatic X-rays. The diffraction pattern, consisting of a series of reflections at specific angles and intensities, is collected on a detector[2].

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is then placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

2.2: Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure. For small molecules, direct methods are typically employed to solve the phase problem[2].

Hypothetical Crystallographic Data for 3,5-Dichloro-4-fluorobenzenesulfonamide

The following table presents a hypothetical but plausible set of crystallographic data for 3,5-Dichloro-4-fluorobenzenesulfonamide, based on the structures of similar halogenated sulfonamides[7][8][9].

ParameterHypothetical Value
Chemical FormulaC₆H₄Cl₂FNO₂S
Formula Weight244.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521
b (Å)10.134
c (Å)11.256
β (°)105.34
Volume (ų)936.5
Z4
Calculated Density (g/cm³)1.732
Absorption Coeff. (mm⁻¹)0.985
F(000)488
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100
Reflections Collected8542
Independent Reflections2150
R_int0.035
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.105
Goodness-of-fit on F²1.05

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The structure is solved using direct methods, which provide initial phases for the reflections, leading to an initial electron density map.

  • Model Building and Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

2.3: Visualization of the Workflow

The overall process from a pure compound to a refined crystal structure can be visualized as a sequential workflow.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for Crystal Structure Analysis.

Part 3: Structural Insights and Molecular Interactions

The refined crystal structure would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of 3,5-Dichloro-4-fluorobenzenesulfonamide.

3.1: Molecular Geometry

The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. For instance, the geometry around the sulfur atom is expected to be tetrahedral. The dihedral angle between the phenyl ring and the sulfonamide group would be a key conformational feature.

3.2: Intermolecular Interactions

In the solid state, molecules of 3,5-Dichloro-4-fluorobenzenesulfonamide would likely be involved in a network of intermolecular interactions that dictate the crystal packing. Based on the functional groups present, one would expect to observe:

  • Hydrogen Bonding: The sulfonamide group contains N-H and S=O moieties that can act as hydrogen bond donors and acceptors, respectively. It is highly probable that N-H···O=S hydrogen bonds would be a prominent feature in the crystal packing, potentially forming dimers or chains[7][9].

  • Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring could participate in halogen bonding interactions.

  • π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

3.3: Hypothetical Molecular Packing Diagram

A diagram illustrating the key intermolecular interactions can be generated to visualize the supramolecular assembly.

Molecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B NH_A N-H SO_B S=O NH_A->SO_B Hydrogen Bond (N-H···O) SO_A S=O Aryl_A Aryl Ring Aryl_B Aryl Ring Aryl_A->Aryl_B π-π Stacking Cl_A Cl Cl_A->SO_B Halogen Bond (Cl···O) NH_B N-H

Caption: Key Intermolecular Interactions.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, pathway for the crystal structure analysis of 3,5-Dichloro-4-fluorobenzenesulfonamide. From synthesis and crystallization to data collection and structure refinement, each step is critical for obtaining a high-resolution three-dimensional model of the molecule. The resulting structural information would be invaluable for understanding its chemical properties and for guiding future drug discovery efforts. The principles and protocols described herein are broadly applicable to the crystallographic study of other small molecules.

References

  • Creative BioMart. X-ray Crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • DORAS | DCU Research Repository. molbank. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • PMC. 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide. [Link]

  • PMC. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. [Link]

  • Google Patents. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • ResearchGate. (PDF) 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide. [Link]

  • Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • ResearchGate. a Structure of 3,5-dichloro-N-(4-chlorophenyl) benzamide (4), showing... [Link]

  • Google Patents. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.

Sources

Biological Activity Profile of 3,5-Dichloro-4-fluorobenzenesulfonamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, 3,5-dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) [1] serves as a highly privileged building block for designing targeted therapeutics. While unsubstituted benzenesulfonamides are well-established as broad-spectrum Carbonic Anhydrase (CA) inhibitors, they often suffer from poor isoform selectivity and suboptimal pharmacokinetics.

As a Senior Application Scientist, I approach the derivatization of this scaffold not merely as a synthetic exercise, but as a precise tuning of physical-organic properties. The specific 3,5-dichloro and 4-fluoro substitution pattern is not arbitrary; it is a calculated modification designed to manipulate the molecular


 and lipophilicity (LogP).

The primary mechanism of action for these derivatives involves coordinating with the catalytic zinc ion (


) located in the deep active site cleft of CA enzymes [5]. To achieve this, the primary sulfonamide group (

) must deprotonate into its anionic form (

). Unsubstituted benzenesulfonamide has a

of approximately 10.0, meaning that at a physiological pH of 7.4, less than 1% of the molecules are in the active anionic state. The introduction of highly electronegative halogens (chlorine and fluorine) exerts a powerful electron-withdrawing inductive effect (-I), stabilizing the conjugate base and lowering the

to ~7.5–8.0. Consequently, a significantly higher fraction of the drug is ionized at physiological pH, exponentially increasing the association rate constant (

) and target affinity.

Target Profiling: Isoform Selectivity & The "Tail Approach"

The human body expresses 15 CA isoforms. Cytosolic isoforms like hCA I and hCA II are ubiquitous and responsible for normal physiological functions; inhibiting them leads to off-target side effects (e.g., fatigue, paresthesia). Conversely, transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in hypoxic tumor microenvironments, where they regulate extracellular acidification to promote tumor survival and metastasis.

To transform 3,5-dichloro-4-fluorobenzenesulfonamide from a broad-spectrum inhibitor into a precision oncology tool, researchers employ the "Tail Approach." By appending bulky, diverse chemical tails (such as triazoles, indolines, or pyrazoles) to the benzenesulfonamide core, we exploit the structural differences in the CA active sites. The active sites of tumor-associated hCA IX and XII possess distinct hydrophobic sub-pockets that can accommodate these bulky extensions, whereas the off-target hCA I and II active sites are narrower and more hydrophilic.

Recent structural activity relationship (SAR) studies demonstrate that functionalizing the benzenesulfonamide core with 1,2,3-triazole [2], indoline [3], or diaryl pyrazole[4] moieties yields nanomolar affinity for hCA IX/XII while maintaining high selectivity indices against hCA I/II.

Pathway Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a HIF-1α Pathway Activation Hypoxia->HIF1a CAIX hCA IX Enzyme Overexpression HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Drug 3,5-Dichloro-4-fluoro- benzenesulfonamide Zn Zn2+ Active Site Coordination Drug->Zn Zn->CAIX Inhibits Death Tumor Cell Apoptosis Zn->Death Induces

Fig 1. Mechanistic pathway of hypoxia-induced hCA IX overexpression and its targeted inhibition.

Quantitative Efficacy & SAR Data

The biological activity of these derivatives extends beyond CA inhibition. Depending on the appended tail, these compounds exhibit potent anti-proliferative effects against various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and dual-action anti-inflammatory properties via COX-2/5-LOX inhibition [3, 4].

Table 1: Comparative Biological Activity Profile of Benzenesulfonamide Derivatives

Derivative ClassPrimary Target(s)Off-Target(s)Target Affinity (

/

)
Key Cell Line Efficacy (

)
1,2,3-Triazole Linked hCA IX, hCA XIIhCA I, hCA II

= 9.22 – 18.29 nM
A549 (Lung): 129 – 352 µM
Indoline-1-carbonyl hCA IX, TubulinhCA II

= 1.98 – 2.82 µM
MCF-7 (Breast): 2.12 – 2.52 µM
Diaryl Pyrazole Linked hCA IX, COX-2, 5-LOXhCA I, hCA II

= 0.20 – 0.81 µM (LOX)
MDA-MB-231 (Breast): 1.52 – 6.31 µM

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires highly specialized, self-validating assay systems. Standard steady-state kinetics and normoxic cell cultures will yield false negatives due to the unique biophysical properties of CA enzymes and tumor biology.

Protocol A: Stopped-Flow Hydration Kinetics

Causality: Carbonic anhydrase is one of the fastest known enzymes, with catalytic turnover rates (


) approaching 

, operating near the diffusion limit [5]. Standard spectrophotometers cannot capture this rapid reaction. We must use a stopped-flow instrument coupled with a pH indicator to monitor the rapid acidification of the buffer as

is hydrated to

and

.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.
    
  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the 3,5-dichloro-4-fluorobenzenesulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for complete active-site equilibration.

  • Substrate Preparation: Saturate ultra-pure water with

    
     gas at 20°C to achieve a stable ~17 mM 
    
    
    
    solution.
  • Rapid Mixing: Using the stopped-flow apparatus, rapidly inject equal volumes of the Enzyme-Inhibitor-Indicator solution and the

    
     substrate solution into the observation cell.
    
  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Self-Validation & QC:

    • Positive Control: Run parallel assays using Acetazolamide (AAZ).

    • Uncatalyzed Control: Run the reaction without the enzyme to subtract the baseline spontaneous hydration rate.

    • Metric: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

Protocol B: Hypoxia-Induced Cell Viability Assay (MTT)

Causality: hCA IX is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Under standard atmospheric cell culture conditions (21%


), HIF-1α is rapidly degraded, and hCA IX is not expressed. Testing CA IX-targeted drugs under normoxia will result in apparent inactivity. The assay must be conducted in a controlled hypoxia chamber (1% 

) to induce target expression.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or MCF-7 cells in two separate 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Hypoxic Conditioning: Transfer one plate to a hypoxia incubator chamber purged with a gas mixture of 1%

    
    , 5% 
    
    
    
    , and 94%
    
    
    . Keep the second plate in the standard normoxic incubator (21%
    
    
    ). Incubate both for 24 hours to allow HIF-1α stabilization and hCA IX overexpression in the hypoxic plate.
  • Compound Treatment: Treat both plates with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM). Incubate for an additional 48 hours under their respective atmospheric conditions.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation & QC:

    • Control: Use 5-Fluorouracil or Doxorubicin as reference cytotoxic agents.

    • Metric: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

      
      . An HCR > 3 confirms that the compound's cytotoxicity is selectively driven by the hypoxia-induced target (hCA IX).
      

Workflow Synth Chemical Synthesis Valid Structural Validation Synth->Valid Assay Stopped-Flow Kinetics Valid->Assay Cell Hypoxic Cell Viability Valid->Cell SAR SAR & Target Selectivity Assay->SAR Cell->SAR Lead Lead Drug Candidate SAR->Lead

Fig 2. Self-validating experimental workflow for synthesizing and profiling sulfonamide inhibitors.

References

  • Fluorochem - 3,5-Dichloro-4-fluorobenzene sulfonamide Chemical Properties and Details.
  • Bioorganic & Medicinal Chemistry - Exploration of 1,2,3-triazole linked benzenesulfonamide derivatives as isoform selective inhibitors of human carbonic anhydrase.
  • Semantic Scholar - Synthesis and Anticancer Evaluation of New Benzenesulfonamide Deriv
  • ResearchGate - Novel Benzenesulfonamide Derivatives Linked to Diaryl Pyrazole Tail as Potential Carbonic Anhydrase II/VII Inhibitors with Anti-epileptic Activity.
  • National Institutes of Health (PMC) - Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding.

Methodological & Application

Application Note: High-Yield Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4), a critical pharmacophore in the development of COX-2 inhibitors, antitumor agents, and high-performance agrochemicals.

The protocol utilizes a two-step sequence starting from commercially available 2,6-dichlorofluorobenzene . The pathway emphasizes regioselective chlorosulfonation followed by ammonolysis. This guide addresses common scale-up challenges, including exothermic control during chlorosulfonation and the prevention of hydrolysis during the amination step.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the strong para-directing effect of the fluorine substituent, which overrides the directing effects of the meta-positioned chlorine atoms.

Reaction Scheme

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Acyl Substitution.

SynthesisPath SM 2,6-Dichlorofluorobenzene (Starting Material) Inter 3,5-Dichloro-4-fluorobenzenesulfonyl Chloride (Intermediate) SM->Inter Step 1: Chlorosulfonation (Electrophilic Substitution) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product 3,5-Dichloro-4-fluorobenzenesulfonamide (Target) Inter->Product Step 2: Ammonolysis Reagent2 Ammonia (aq) (NH4OH) Reagent2->Product

Caption: Retrosynthetic pathway leveraging the para-directing fluorine to install the sulfonyl group.

Safety & Critical Handling

WARNING: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassCritical Safety Measure
Chlorosulfonic Acid Corrosive, Water-ReactiveReacts violently with water to release HCl and H₂SO₄. Quench only on ice.
Ammonia (aq) Corrosive, Toxic GasHigh vapor pressure. Use in a well-ventilated area to avoid respiratory damage.
Dichloromethane Carcinogen, VolatileAvoid inhalation. Use resistant gloves (PVA or Viton).
Sulfonyl Chloride Corrosive, LachrymatorMoisture sensitive. Hydrolyzes to sulfonic acid if exposed to humid air.

Experimental Protocol

Phase 1: Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonyl chloride

This step introduces the sulfonyl chloride moiety.[1] The fluorine atom at position 1 directs the incoming electrophile to position 4 (para), while the chlorines at 2 and 6 sterically hinder the ortho positions and electronically reinforce the para-substitution pattern.

Reagents:

  • 2,6-Dichlorofluorobenzene (1.0 equiv)

  • Chlorosulfonic acid (5.0 - 6.0 equiv)

  • Thionyl chloride (1.5 equiv) - Optional, enhances conversion of sulfonic acid byproducts.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Charge Chlorosulfonic acid (6.0 equiv) into the flask. Cool the system to 0–5 °C using an ice-salt bath.

  • Addition: Add 2,6-Dichlorofluorobenzene (1.0 equiv) dropwise over 30–45 minutes.

    • Expert Tip: Maintain internal temperature <10 °C to prevent decomposition and polychlorination byproducts.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat gradually to 70–80 °C and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material peak should disappear.

  • Quenching (Critical): Cool the reaction mixture to RT. Pour the mixture slowly onto a large excess of crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Note: This step is highly exothermic. Evolution of HCl gas will occur.[2]

  • Isolation: The sulfonyl chloride will precipitate as a solid or form a heavy oil. Extract with Dichloromethane (DCM) (3 x volumes).

  • Workup: Wash the combined organic layers with cold water (2x) and cold brine (1x). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Yield Expectation: 85–92% crude yield.

    • Storage: Use immediately in Phase 2 or store under inert gas at 4 °C.

Phase 2: Ammonolysis to 3,5-Dichloro-4-fluorobenzenesulfonamide

The sulfonyl chloride is converted to the sulfonamide via nucleophilic attack by ammonia.

Reagents:

  • 3,5-Dichloro-4-fluorobenzenesulfonyl chloride (from Phase 1)[1]

  • Ammonium Hydroxide (28-30% aq, 10.0 equiv) OR Ammonia gas

  • Solvent: Tetrahydrofuran (THF) or Dioxane

Procedure:

  • Setup: Place the crude sulfonyl chloride in a round-bottom flask and dissolve in THF (5 mL per gram of substrate). Cool to 0 °C .[3]

  • Amination: Add Ammonium Hydroxide (10 equiv) dropwise.

    • Alternative: For anhydrous conditions, bubble

      
       gas through the solution for 30 minutes.
      
  • Reaction: Stir the mixture at 0 °C for 1 hour , then allow to warm to RT and stir for an additional 2 hours.

  • Monitoring: Check completion by TLC. The non-polar sulfonyl chloride spot should be replaced by a more polar sulfonamide spot.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Suspend the residue in water and adjust pH to ~3-4 with dilute HCl to ensure the sulfonamide is protonated and precipitates fully (and to neutralize excess ammonia).

    • Filter the solid precipitate.[4]

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene .

    • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization & Validation

To validate the synthesis, compare the isolated product against these expected parameters.

TechniqueExpected Signal / CharacteristicInterpretation
Appearance White to off-white crystalline powderHigh purity indication.
Melting Point 158 – 162 °C (Typical range for similar analogs)Sharp range indicates purity.
¹H NMR (DMSO-d₆)

7.8–8.0 (d, 2H, Ar-H)

7.4–7.6 (s, 2H,

)
Doublet for aromatic protons due to F-coupling (

). Broad singlet for amide exchangeable protons.
¹⁹F NMR

-110 to -120 ppm (approx)
Single peak confirming mono-fluorination.
MS (ESI-) [M-H]⁻ peak at ~242/244 m/zCharacteristic chlorine isotope pattern (9:6:1 for Cl₂).

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Start Start: 2,6-Dichlorofluorobenzene Step1 Add ClSO3H (0°C) Heat to 75°C (3h) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No Quench Quench on Ice Extract with DCM Check1->Quench Yes Step2 Dissolve in THF Add NH4OH (0°C) Quench->Step2 Workup Evaporate THF Acidify & Filter Step2->Workup Purify Recrystallize (EtOH/Water) Workup->Purify

Caption: Step-by-step decision matrix for the synthesis workflow.

Common Issues
  • Low Yield in Step 1: Often caused by moisture in the reagents. Ensure glassware is oven-dried and chlorosulfonic acid is fresh. If the reaction stalls, add 1.5 equiv of Thionyl Chloride and reflux for 1 hour to convert stubborn sulfonic acid intermediates to the chloride.

  • Oily Product in Step 2: If the sulfonamide does not precipitate upon acidification, the pH may be too high, or the product is oiling out. Extract with Ethyl Acetate, dry, and induce crystallization by triturating with cold Hexane or Ether.

  • Regioisomers: While F directs para, trace amounts of ortho-substitution (position 3, displacing Cl) are theoretically possible but rare under these conditions. Recrystallization effectively removes these impurities.

References

  • BenchChem. Synthesis and Biological Significance of N-Aryl-4,5-dichloro-2-fluorobenzenesulfonamides. (General protocol for chlorosulfonation of halogenated benzenes). Link

  • Organic Syntheses. Benzenesulfonyl Chloride. Org. Synth. 1921, 1, 21; Coll. Vol. 1, p.84. (Foundational method for chlorosulfonic acid usage). Link

  • PubChem. 4-Fluorobenzenesulfonamide Compound Summary. (Analogous chemistry and spectral data comparison). Link

  • Google Patents. Process for producing chlorofluorobenzenes (US5208394A). (Details on stability and reactivity of dichlorofluorobenzenes). Link

Sources

Technical Guide: Nucleophilic Aromatic Substitution of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Aromatic Substitution Reactions of 3,5-Dichloro-4-fluorobenzenesulfonamide Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Significance

3,5-Dichloro-4-fluorobenzenesulfonamide is a high-value scaffold in medicinal chemistry, primarily serving as a precursor for Carbonic Anhydrase Inhibitors (CAIs) and COX-2 inhibitors. Its unique substitution pattern offers a "privileged" reactivity profile: the 4-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-sulfonamide electron-withdrawing group (EWG), while the 3,5-dichloro substituents provide lipophilicity and metabolic stability.

This guide details the protocols for exploiting the C4–F bond reactivity while managing the steric hindrance imposed by the ortho-dichloro motif and the acidic nature of the sulfonamide moiety.

Mechanistic Insight & Regioselectivity

The Reactivity Hierarchy

Success with this substrate relies on understanding the competition between electronic activation and steric hindrance.

  • Regioselectivity (C4 vs. C3/C5): The reaction occurs exclusively at the C4 position (displacement of Fluorine).

    • Electronic Factor: The sulfonamide group (

      
      ) is a strong EWG (
      
      
      
      ), stabilizing the Meisenheimer complex formed upon nucleophilic attack at the para position.
    • Leaving Group Ability: In SNAr, Fluorine is a superior leaving group compared to Chlorine (

      
      ) because its high electronegativity inductively stabilizes the transition state of the rate-determining addition step.
      
  • Steric "Ortho-Effect": The bulky Chlorine atoms at positions 3 and 5 create a "picket fence," hindering the approach of nucleophiles. This necessitates elevated temperatures or polar aprotic solvents compared to non-hindered analogs.

  • The "Anionic Deactivation" Challenge: The sulfonamide protons are acidic (

    
    ). In the presence of basic nucleophiles or auxiliary bases, the nitrogen deprotonates to form an anion (
    
    
    
    ). This anionic species donates electron density back into the ring, partially deactivating it toward SNAr.
Mechanistic Pathway (Visualization)

SNAr_Mechanism Substrate 3,5-Dichloro-4- fluorobenzenesulfonamide Nu_Attack Nucleophilic Attack (Rate Limiting) Substrate->Nu_Attack + Nucleophile (Nu:) Deprotonation Side Reaction: Sulfonamide Deprotonation (Deactivation) Substrate->Deprotonation + Base Meisenheimer Meisenheimer Complex (Stabilized by -SO2NH2) Nu_Attack->Meisenheimer Transition State Product 4-Substituted Product Meisenheimer->Product - F⁻ (Fast) Deprotonation->Substrate + H⁺

Figure 1: The SNAr reaction pathway showing the critical intermediate and potential deactivation route via deprotonation.

Experimental Protocols

General Considerations
  • Stoichiometry: Use at least 2.5 equivalents of the nucleophile (or 1.1 eq. nucleophile + 2.0 eq.[1] auxiliary base) to account for sulfonamide deprotonation and HCl/HF neutralization.

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, NMP) are required to solvate the nucleophile and stabilize the polar transition state.

  • Temperature: Due to steric hindrance from the 3,5-dichloro groups, reactions typically require 80–120 °C .

Protocol A: Amination (C–N Bond Formation)

Target: Synthesis of 4-amino-3,5-dichlorobenzenesulfonamides (e.g., CAI precursors).

Materials:

  • Substrate: 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Solvent: Anhydrous DMSO or DMF (Concentration 0.5 M)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.5 mmol.

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar product (Rf ~0.3) should appear.[1]

  • Work-up (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold 1M HCl (20 mL). Rationale: Acidification protonates the sulfonamide anion, ensuring the product precipitates as the neutral species.

    • Stir vigorously for 15 minutes.

  • Purification: Filter the precipitate, wash with water (3x) to remove DMSO salts, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Protocol B: Etherification (C–O Bond Formation)

Target: Synthesis of 4-alkoxy/aryloxy analogs.

Materials:

  • Substrate: 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq)

  • Nucleophile: Phenol or Alcohol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, combine the Phenol/Alcohol (1.1 mmol) and

    
     (2.0 mmol) in ACN (5 mL). Stir at room temperature for 30 mins to generate the alkoxide/phenoxide in situ.
    
  • Coupling: Add 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 mmol).

  • Reflux: Heat the mixture to reflux (82 °C for ACN) or 100 °C (for DMF) for 6–16 hours.

    • Critical: Phenoxides are weaker nucleophiles than amines; the reaction may be slower due to the steric bulk of the 3,5-dichloro groups.

  • Work-up:

    • Evaporate volatiles (if ACN).

    • Dilute with EtOAc and wash with 1M HCl (to neutralize phenoxide) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Gradient: 0–60% EtOAc in Hexanes).

Optimization & Troubleshooting

Solvent & Condition Screening Data

The following table summarizes expected performance based on nucleophile class.

Nucleophile TypeRecommended SolventBaseTemp (°C)Expected YieldNotes
Cyclic 2° Amines (Morpholine, etc.)DMSO / DMFDIPEA80–100>85%High reactivity; water quench usually yields pure solid.
Steric 1° Amines (t-Butylamine)NMP

120–14040–60%Steric clash with 3,5-Cl groups significantly slows rate.
Anilines (Weak Nucleophiles)DMF

100–12050–70%Requires stronger base or catalyst (e.g., CuO) in rare cases.
Thiols (R-SH)THF / ACNTEA25–60>90%Thiolates are highly nucleophilic; often reacts at RT.
Optimization Workflow (Decision Tree)

Optimization_Workflow Start Start: Standard Protocol (DMSO, 90°C, DIPEA) Check_TLC Check Conversion (4h) Start->Check_TLC Decision1 Conversion < 10%? Check_TLC->Decision1 Decision2 Impurity/Hydrolysis? Decision1->Decision2 No (Partial Conv.) Action_Heat Increase Temp to 120°C Switch to NMP Decision1->Action_Heat Yes (Steric Issue) Action_Base Switch Base to Cs2CO3 (Increase Nucleophilicity) Decision2->Action_Base No (Slow Kinetics) Action_Protect Protect Sulfonamide (e.g., N-Acetyl) Decision2->Action_Protect Yes (Side Rxns)

Figure 2: Troubleshooting logic for optimizing low-yielding reactions.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sławiński, J., et al. (2014).[2] Carbonic anhydrase inhibitors.[2][3][4] Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides... European Journal of Medicinal Chemistry, 82, 47-55.[2] Link

  • Neumann, C. N., et al. (2016).[5] Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. Link

  • BenchChem Application Note. (2025). Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Link

  • Kvíčala, J., et al. (2010).[6] Regiospecific nucleophilic substitution in 2,3,4,5,6-pentafluorobiphenyl...[6] Journal of Fluorine Chemistry, 131(12), 1327-1337.[6] Link

Sources

Application Note: Orthogonal Coupling Protocols for 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond standard recipe lists to explore the mechanistic utility of 3,5-Dichloro-4-fluorobenzenesulfonamide (DCFBS) as a dual-reactive scaffold.

Executive Summary: The "Dual-Warhead" Scaffold

3,5-Dichloro-4-fluorobenzenesulfonamide (DCFBS) is not merely a passive building block; it is an electron-deficient, dual-reactive scaffold . Its utility in drug discovery (e.g., COX-2 inhibitors, voltage-gated sodium channel blockers) stems from two distinct reactive sites that allow for orthogonal functionalization:

  • The "Head" (Sulfonamide Nitrogen): Highly acidic (

    
    ) due to the electron-withdrawing nature of the di-halo ring, enabling facile N-arylation and N-alkylation under mild conditions.
    
  • The "Tail" (C4-Fluorine): Activated by the ortho-dichloro and para-sulfonyl motifs, this fluorine is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing the core to be "swapped" with amines, thiols, or alkoxides.
    

This guide details protocols for exploiting both sites, allowing researchers to use DCFBS as a linchpin in convergent synthesis.

Reactivity Landscape & Logic

The electronic landscape of DCFBS dictates the reaction order.

  • Acidity: The

    
     protons are significantly more acidic than non-halogenated analogues. Strong bases (e.g., NaH) may cause bis-deprotonation or side reactions; milder carbonate bases often suffice.
    
  • Electrophilicity: The C4 position is a "hotspot." If your goal is N-functionalization, avoid strong nucleophiles (like thiols or unhindered primary amines) in the reaction media, or they will displace the fluorine before the sulfonamide couples.

Visualization: The Orthogonal Reactivity Map

ReactivityMap cluster_logic Strategic Decision DCFBS 3,5-Dichloro-4- fluorobenzenesulfonamide (Starting Material) Head Sulfonamide 'Head' (Nucleophilic N) DCFBS->Head Site 1 Tail Fluorine 'Tail' (Electrophilic C4) DCFBS->Tail Site 2 Prod_N N-Substituted Sulfonamides (Buchwald/Alkylation) Head->Prod_N Pd-Catalysis / Base (Coupling to Ar-X) Prod_C 4-Substituted Benzenesulfonamides (SNAr Products) Tail->Prod_C Nucleophilic Attack (R-NH2, R-SH) Warning CRITICAL: Unprotected amines will attack Tail (F) before Head (N). Perform N-coupling first or use steric control.

Caption: Orthogonal reactivity map showing the divergent synthetic pathways for DCFBS.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling the sulfonamide "Head" to an aryl halide.[1] Challenge: Electron-deficient sulfonamides are poor nucleophiles.[2] Standard conditions often fail. Solution: Use of the "BrettPhos" or "XantPhos" ligand systems facilitates the coupling of these acidic substrates.

Materials
  • Substrate: DCFBS (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: t-BuBrettPhos or XantPhos (4–6 mol%)

  • Base:

    
     (2.0 equiv) — Crucial: Weaker bases like carbonates prevent side reactions compared to NaOtBu.
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Inert Setup: Charge a dried Schlenk tube or microwave vial with DCFBS (1.0 eq), Aryl Halide (1.1 eq),

    
     (2.0 eq), and the Pd catalyst/ligand mix.
    
  • Degassing: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to sulfonamide) via syringe.

  • Activation: Heat the reaction block to 100°C .

    • Note: Conversion typically requires 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the sulfonamide (M-H)- peak.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Key Insight: The electron-deficient ring makes the N-H proton acidic.


 is preferred over alkoxide bases to avoid 

competition at the fluorine position by the alkoxide itself.

Protocol B: Diversification (The "Tail" Swap)

Objective: Replacing the C4-Fluorine with a nucleophile (amine/thiol) while retaining the sulfonamide. Mechanism: The 3,5-dichloro substituents sterically guide the incoming nucleophile but also electronically activate the C4-F bond.

Materials
  • Substrate: DCFBS (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Thiol (1.2–1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    )
    
Step-by-Step Methodology
  • Preparation: Dissolve DCFBS in DMSO (0.5 M).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction:

    • Highly Reactive Nucleophiles (e.g., Pyrrolidine, Morpholine): Stir at Room Temperature for 2–4 hours.

    • Sterically Hindered Nucleophiles: Heat to 60–80°C .

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMSO, and dry over

    
    .
    
Visualization: Reaction Workflow

SNAr_Workflow Start Start: DCFBS + Nucleophile (H-Nu) Solvent Dissolve in DMSO/DMF (Polar Aprotic is Critical) Start->Solvent Temp Check Nucleophile Sterics Solvent->Temp RT Room Temp (2-4h) (Unencumbered Amines) Temp->RT Low Sterics Heat Heat to 80°C (Hindered Amines/Anilines) Temp->Heat High Sterics Inter Meisenheimer Complex (Stabilized by Cl/SO2NH2) RT->Inter Heat->Inter Prod Product: 4-Substituted-3,5-dichloro benzenesulfonamide Inter->Prod Elimination of F-

Caption: Decision tree for S_NAr functionalization of the DCFBS scaffold.

Protocol C: N-Alkylation (Mitsunobu & Direct)

Objective: Attaching alkyl groups to the sulfonamide nitrogen.

Method C1: Direct Alkylation

Due to the high acidity of DCFBS (


), weak bases are sufficient.
  • Conditions:

    
     (1.5 eq), Alkyl Halide (1.1 eq) in Acetone or DMF at 60°C.
    
  • Note: Avoid strong bases (

    
    ) to prevent poly-alkylation or elimination of the alkyl halide.
    
Method C2: Mitsunobu Reaction

Ideal for coupling to alcohols.

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq), Alcohol (1.1 eq).
    
  • Solvent: THF, 0°C to RT.

  • Mechanism: The acidic sulfonamide proton allows for efficient protonation of the betaine intermediate, driving the reaction forward.

Data Summary & Troubleshooting

Comparative Conditions Table
Reaction TypePrimary ReagentCatalyst/BaseSolventTemp (°C)Critical Note
N-Arylation Aryl Bromide

/

Dioxane100Use carbonate base to avoid F-displacement.

(F-Swap)
Primary AmineDIPEADMSO25–60Fluorine is highly labile; monitor by TLC.
N-Alkylation Alkyl Bromide

Acetone50High acidity allows mild base; avoid NaH.
Troubleshooting Guide
  • Problem: Loss of Fluorine during N-Arylation.

    • Cause: The base (e.g., NaOtBu) or the amine partner acted as a nucleophile at the C4 position.

    • Fix: Switch to

      
       (non-nucleophilic base) and ensure the catalyst is active to outcompete the background 
      
      
      
      reaction.
  • Problem: No Reaction in Buchwald Coupling.

    • Cause: Sulfonamide is coordinating to Pd, poisoning the catalyst.

    • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to t-BuXPhos or BrettPhos.

  • Problem: Bis-alkylation.

    • Cause: The mono-alkylated product is still acidic.

    • Fix: Use stoichiometric control (0.9 eq of alkyl halide) or switch to Mitsunobu conditions which are strictly mono-selective.

References

  • Buchwald-Hartwig Coupling of Sulfonamides

    • Title: Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides.
    • Source:J. Am. Chem. Soc. 2006, 128, 30, 10028–10029.
    • URL:[Link]

  • S_NAr Reactivity of Polyhalogenated Arenes

    • Title: Nucleophilic Aromatic Substitution on Pentafluorophenyl Sulfonamides.
    • Source:J. Org.[3] Chem. 2011, 76, 4, 1180–1183.

    • URL:[Link]

  • General Sulfonamide Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Sulfonamides.[1][4]

    • Source:Chem. Rev. 2010, 110, 12, 7296–7329.
    • URL:[Link]

  • Mitsunobu Reaction of Sulfonamides: Title: The Mitsunobu Reaction in the 21st Century. Source:Aldrichimica Acta 2019, 52, 1.

Sources

Application Note & Protocols: Synthesis and Evaluation of Novel Carbonic Anhydrase Inhibitors from 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a novel series of carbonic anhydrase (CA) inhibitors derived from the versatile starting material, 3,5-Dichloro-4-fluorobenzenesulfonamide. The primary sulfonamide moiety serves as a potent zinc-binding group, essential for inhibiting the catalytic activity of carbonic anhydrases. The strategic placement of two chlorine atoms on the benzene ring can enhance binding affinity and contribute to isoform selectivity, while the activated fluorine atom provides a reactive handle for introducing chemical diversity through Nucleophilic Aromatic Substitution (SNAr). We present detailed, field-proven protocols for the synthesis of a library of N-substituted derivatives, their subsequent analytical characterization, and a robust enzymatic assay for determining their inhibitory potency and selectivity against key human CA isoforms.

Introduction: Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 15 different isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1] While cytosolic isoforms like hCA I and hCA II are ubiquitous and involved in physiological processes, certain membrane-bound isoforms, particularly hCA IX and hCA XII, are highly overexpressed in various tumors.[3][4][5] Their expression is often linked to hypoxia, and they play a crucial role in regulating pH in the tumor microenvironment, facilitating cancer cell survival, proliferation, and metastasis.[6]

This makes hCA IX and hCA XII validated and highly attractive targets for the development of anticancer therapeutics.[3][4] The primary sulfonamide group (—SO₂NH₂) is the quintessential zinc-binding pharmacophore for CA inhibitors, anchoring the molecule within the enzyme's active site by coordinating to the catalytic Zn²⁺ ion.[5] Achieving isoform selectivity is a major goal in CA inhibitor design to minimize off-target effects associated with the inhibition of ubiquitous isoforms like hCA I and II.[5]

The 3,5-Dichloro-4-fluorobenzenesulfonamide scaffold is an excellent starting point for generating potent and selective CA inhibitors. The rationale is threefold:

  • The Sulfonamide Group: Provides the essential zinc-binding function.

  • Ortho-Dichlorination: The two chlorine atoms flanking the sulfonamide group can engage in specific interactions within the active site, potentially enhancing binding affinity and influencing selectivity.

  • Para-Fluorine Atom: This electron-withdrawing group, activated by the adjacent chloro and sulfonyl groups, is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of chemical moieties to explore the chemical space around the active site, enabling the fine-tuning of inhibitory potency and selectivity.

This guide details the complete workflow, from chemical synthesis to biological validation, for developing novel inhibitors based on this promising scaffold.

Synthetic Strategy & Workflow

The core of the synthetic approach is the nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom of 3,5-Dichloro-4-fluorobenzenesulfonamide is displaced by a nucleophilic amine, creating a new carbon-nitrogen bond. This modular approach allows for the generation of a library of compounds by varying the amine reactant.

G start Start: 3,5-Dichloro-4- fluorobenzenesulfonamide reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction amine Library of Primary/ Secondary Amines (R1R2-NH) amine->reaction purification Work-up & Purification (Extraction, Chromatography) reaction->purification Crude Product characterization Structural Characterization (NMR, HRMS) purification->characterization Pure Inhibitor inhibition_assay In Vitro CA Inhibition Assay (Stopped-Flow) characterization->inhibition_assay Confirmed Structure sar Data Analysis & SAR (Determine Ki, Selectivity) inhibition_assay->sar Raw Inhibition Data

Caption: Overall experimental workflow from synthesis to data analysis.

General Reaction Scheme

The reaction proceeds by the addition of an amine to the electron-deficient aromatic ring, followed by the elimination of the fluoride ion. A non-nucleophilic base is used to quench the HF generated in situ.

Caption: General SNAr reaction for inhibitor synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Substituted-4-amino-3,5-dichlorobenzenesulfonamides

This protocol describes a general procedure that can be adapted for various primary and secondary amines.

Materials:

  • 3,5-Dichloro-4-fluorobenzenesulfonamide

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, etc.)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq).

  • Dissolution: Add anhydrous DMSO to dissolve the starting material (approx. 0.2 M concentration).

  • Addition of Reagents: Add the desired amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq) or solid K₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x), 1M HCl (1x, if a basic amine was used), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Structural Characterization

It is imperative to confirm the structure and purity of the synthesized compounds before biological testing.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

  • Expected Results:

    • In the ¹H NMR spectrum, observe the appearance of new signals corresponding to the protons of the added amine moiety. The aromatic proton signals will also shift.

    • In the ¹³C NMR spectrum, observe new carbon signals from the amine substituent.

    • Crucially, the characteristic signal for the aryl-fluorine in the ¹⁹F NMR spectrum of the starting material will be absent in the final product.

2. High-Resolution Mass Spectrometry (HRMS):

  • Analyze the sample via ESI-MS to determine the exact mass.

  • Expected Results: The observed mass should match the calculated mass for the molecular formula of the desired product to within 5 ppm, confirming its elemental composition.[7][8]

Parameter Technique Purpose
Identity ¹H NMR, ¹³C NMRConfirms the covalent structure and proton/carbon environment.
Purity ¹H NMR, HPLCAssesses the purity of the final compound.
Confirmation HRMSConfirms the elemental composition (molecular formula).
Reaction Success ¹⁹F NMRConfirms the displacement of the fluorine atom.
Table 1: Summary of analytical techniques for inhibitor characterization.

Protocol for Biological Evaluation: CA Inhibition Assay

The inhibitory potency of the synthesized compounds against various hCA isoforms (e.g., hCA I, II, IX, and XII) is determined using a stopped-flow CO₂ hydration assay.[1][9]

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces a proton, which causes a pH change in a weakly buffered solution. This pH change is monitored by a colorimetric pH indicator (e.g., phenol red), and the rate of color change is measured spectrophotometrically. An inhibitor will decrease the rate of the catalyzed reaction.[9]

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Tris buffer (e.g., 20 mM, pH 7.5) containing a pH indicator

  • CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water)

  • Synthesized inhibitor stock solutions (in DMSO) and serial dilutions

  • Acetazolamide (AZA) as a standard reference inhibitor

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all buffer and enzyme solutions. Create a range of inhibitor concentrations via serial dilution of the stock solution.

  • Enzyme-Inhibitor Pre-incubation: In one syringe of the stopped-flow instrument, load the enzyme solution (at a fixed concentration, e.g., 10 µM). In a separate set of experiments, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Substrate Loading: In the second syringe, load the ice-cold, CO₂-saturated water.

  • Reaction Initiation & Data Acquisition:

    • Rapidly mix the contents of the two syringes (enzyme ± inhibitor and CO₂ solution).

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400-420 nm) over a short time course (seconds).

    • The initial, linear portion of the kinetic trace represents the initial velocity (V₀) of the reaction.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ).

hCA Isoform Inhibitor A (Kᵢ, nM) Inhibitor B (Kᵢ, nM) Acetazolamide (Kᵢ, nM)
hCA I (off-target) 150850250
hCA II (off-target) 2522012
hCA IX (target) 5.24525
hCA XII (target) 8.1305.7
Selectivity (II/IX) 4.84.90.48
Selectivity (I/IX) 28.818.910
Table 2: Example data table for summarizing inhibition constants (Kᵢ) and calculating selectivity ratios. Lower Kᵢ values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

By synthesizing a library of inhibitors with different R-groups and comparing their Kᵢ values against various isoforms, a structure-activity relationship (SAR) can be established.[2][10] Key questions to address include:

  • Steric Bulk: How do bulky substituents (e.g., cyclooctyl groups) affect binding, particularly in the unique hydrophobic pockets of CA IX?[4][6]

  • Hydrophilicity/Hydrophobicity: Does adding polar groups (e.g., hydroxyls, amides) or non-polar groups (e.g., alkyl chains, phenyl rings) improve potency or selectivity?

  • Hydrogen Bonding: Can specific functional groups be introduced to form additional hydrogen bonds with active site residues, thereby increasing affinity?

A thorough SAR study is crucial for rationally designing the next generation of inhibitors with improved potency and, most importantly, enhanced selectivity for tumor-associated isoforms over their cytosolic counterparts.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243. [Link]

  • Ghorai, S., Pulya, S., Ghosh, K., Panda, P., Ghosh, B., & Gayen, S. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103467. [Link]

  • Pacchiano, F., et al. (2010). The protein-protein interaction between carbonic anhydrase IX and dynamin-related protein 1 is a key regulator of mitochondrial network dynamics. Oncogene, 29(47), 6246-6257. [Link]

  • Sławiński, J., Pogorzelska, A., Żołnowska, B., Brożewicz, K., Vullo, D., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47-55. [Link]

  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. (2009). Carbonic anhydrase IX: a new druggable target for the design of antitumor agents. Medicinal research reviews, 29(5), 719-756. [Link]

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, P. Jr. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Gokcen, T., Al, M., Topal, M., Gulcin, I., Ozturk, T., & Goren, A. C. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]

  • Petrou, A., Geronikaki, A., Terzi, E., Guler, O. O., Tuccinardi, T., & Supuran, C. T. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 163-169. [Link]

  • D'Ascenzio, M., Carradori, S., De Monte, C., Secci, D., Ceruso, M., & Supuran, C. T. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. Bioorganic & Medicinal Chemistry Letters, 24(15), 3460-3465. [Link]

  • Ozensoy Guler, O., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4329. [Link]

  • Akocak, S., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 100, 103923. [Link]

  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2017-2032. [Link]

  • Krall, N., et al. (2014). A small-molecule drug conjugate for the treatment of carbonic anhydrase IX-expressing tumors. Angewandte Chemie International Edition, 53(40), 10734-10738. [Link]

  • Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Gieling, R. G., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 10. [Link]

  • Nocentini, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(7), 1935. [Link]

  • Angeli, A., et al. (2019). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 20(11), 2764. [Link]

  • Monti, S. M., et al. (2012). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ChemMedChem, 7(8), 1403-1410. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 136-141. [Link]

  • Sharpless, K. B., et al. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Sławiński, J., et al. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47-55. [Link]

  • Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103467. [Link]

Sources

Application Note: 3,5-Dichloro-4-fluorobenzenesulfonamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 3,5-Dichloro-4-fluorobenzenesulfonamide , a high-value intermediate for designing metabolically stable agrochemicals. Unlike generic sulfonamides, the specific 3,5-dichloro-4-fluoro substitution pattern offers a unique "metabolic shield." The flanking chlorine atoms provide steric protection to the sulfonamide bond, while the para-fluorine atom blocks oxidative metabolism (e.g., hydroxylation) at the most vulnerable site, significantly extending the half-life of active ingredients (AIs) in plant systems.

This document provides:

  • Mechanistic Insight: The Structure-Activity Relationship (SAR) logic behind this scaffold.

  • Application Notes: Two distinct synthetic workflows for herbicides and parasiticides.

  • Validated Protocols: Step-by-step methodology for synthesis and coupling.

Structural Logic & SAR Implications

The efficacy of this building block rests on three chemical pillars:[1]

  • The Para-Fluorine Block: In many aromatic agrochemicals, the para position is the primary site for cytochrome P450-mediated hydroxylation. Substituting hydrogen with fluorine (

    
    ) effectively shuts down this degradation pathway without imposing significant steric bulk.
    
  • The 3,5-Dichloro Steric Gate: The bulky chlorine atoms at the meta positions create a "steric gate" that protects the sulfonamide nitrogen from premature hydrolysis in soil and plant enzymatic systems.

  • Acidic Sulfonamide Handle: The sulfonamide proton (

    
    ) allows for easy deprotonation and coupling with electrophiles (isocyanates, carbamates) to form sulfonylureas—the gold standard for acetolactate synthase (ALS) inhibitor herbicides.
    
Diagram 1: SAR Logic & Synthetic Versatility

SAR_Logic Core 3,5-Dichloro-4-fluorobenzenesulfonamide (Core Scaffold) F_Atom 4-Fluoro Group (Metabolic Blocker) Core->F_Atom Feature Cl_Atoms 3,5-Dichloro Groups (Steric Shield) Core->Cl_Atoms Feature Sulfonamide Sulfonamide Moiety (Reactive Handle) Core->Sulfonamide Feature Target2 Isoxazoline Parasiticides (GABA-gated Cl- Channels) Core->Target2 Aryl Ring Incorporation Target1 Sulfonylurea Herbicides (ALS Inhibitors) F_Atom->Target1 Prevents P450 Hydroxylation Cl_Atoms->Target1 Increases Lipophilicity Sulfonamide->Target1 Coupling to Isocyanates

Caption: Functional decomposition of the scaffold showing how specific substitutions drive agrochemical potency and stability.

Application Note A: Synthesis of Next-Gen Sulfonylurea Herbicides

Context: Sulfonylureas act by inhibiting ALS, a key enzyme in branched-chain amino acid biosynthesis. The coupling of 3,5-dichloro-4-fluorobenzenesulfonamide with heterocyclic isocyanates generates novel AIs with enhanced selectivity.

Workflow Overview

The synthesis relies on the base-catalyzed addition of the sulfonamide anion to a heterocyclic isocyanate (or carbamate equivalent).

Diagram 2: Sulfonylurea Synthesis Pathway

Synthesis_Workflow SM1 3,5-Dichloro-4-fluorobenzenesulfonamide (Nucleophile) Complex Sulfonamide Anion Complex SM1->Complex Deprotonation SM2 Heterocyclic Isocyanate (e.g., Pyrimidine/Triazine deriv.) Product Target Sulfonylurea Herbicide SM2->Product Base Base (DBU or K2CO3) Base->Complex Complex->Product + SM2 (Coupling)

Caption: Convergent synthesis route for sulfonylurea formation via isocyanate coupling.

Detailed Experimental Protocols

Protocol 1: Preparation of 3,5-Dichloro-4-fluorobenzenesulfonamide

Starting Material: 3,5-Dichloro-4-fluorobenzenesulfonyl chloride

Objective: Convert the sulfonyl chloride to the sulfonamide with high purity (>98%) for downstream coupling.

Reagents:

  • 3,5-Dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% NH₃ aqueous solution) (5.0 eq)

  • Tetrahydrofuran (THF) (Solvent, 10 volumes)

  • Ethyl Acetate (Extraction)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round bottom flask with THF and cool to 0°C using an ice bath.

  • Dissolution: Dissolve 3,5-Dichloro-4-fluorobenzenesulfonyl chloride in the THF. Ensure complete dissolution.

  • Ammonolysis: Add the Ammonium hydroxide solution dropwise over 30 minutes, maintaining the internal temperature below 10°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water and adjust pH to ~3-4 using 1N HCl. Crucial Step: Acidification ensures the sulfonamide precipitates fully.

    • Filter the white precipitate.

    • Wash the filter cake with cold water (3x) to remove ammonium salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Validation: Verify structure via ¹H NMR (DMSO-d6) – look for the characteristic sulfonamide singlet (~7.5-8.0 ppm, 2H) and aromatic protons.

Protocol 2: Coupling to Generate Sulfonylurea (Model Reaction)

Reaction of the Sulfonamide with Phenyl Isocyanate (Representative Electrophile)

Objective: Demonstrate the nucleophilic coupling efficiency of the scaffold.

Reagents:

  • 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq)

  • Phenyl isocyanate (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Acetonitrile (Dry, 15 volumes)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Nitrogen atmosphere, dissolve the sulfonamide in dry Acetonitrile.

  • Activation: Add DBU dropwise at room temperature. Stir for 15 minutes to generate the sulfonamide anion. Observation: The solution may turn slightly yellow.

  • Coupling: Add Phenyl isocyanate dropwise via syringe.

  • Reaction: Stir at room temperature for 2-3 hours.

    • Checkpoint: If the reaction is sluggish, heat to 50°C for 1 hour.

  • Isolation:

    • Pour the reaction mixture into ice-cold 1N HCl. The rapid pH change causes the sulfonylurea to precipitate.

    • Filter the solid and wash with water.

    • Recrystallize from Ethanol/Water if necessary to remove unreacted isocyanate derivatives.

Physical Properties & Safety Data

PropertyValueNote
Molecular Formula C₆H₄Cl₂FNO₂S
Molecular Weight 244.07 g/mol
Appearance White to Off-white Crystalline Solid
Melting Point 158 - 162 °CHigh crystallinity indicates stability
Solubility DMSO, Methanol, AcetoneInsoluble in water (neutral pH)
pKa ~9.5 - 10.0Acidic NH proton

Safety (MSDS Highlights):

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). Avoid dust inhalation.[2]

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (unless intended for reaction).

References

  • PubChem Compound Summary. (2025). 3,5-Dichloro-4-fluorobenzenesulfonamide (CID 1208075-66-4). National Center for Biotechnology Information. [Link]

  • Google Patents. (2015). Crystalline forms of isoxazoline derivatives (US9200003B2). (Demonstrates the use of the 3,5-dichloro-4-fluorophenyl moiety in modern agrochemicals).
  • Shellhamer, D. F., et al. (2010).[3][4] Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes.[3][4] Journal of Organic Chemistry.[3][4] (Provides mechanistic context for sulfonyl isocyanate reactivity relevant to downstream processing). [Link]

Sources

Application Note: Optimization of Nucleophilic Aromatic Substitution (SₙAr) for the Displacement of Fluorine in 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted aromatic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 3,5-Dichloro-4-fluorobenzenesulfonamide is a prime example of a densely functionalized building block. The selective displacement of the C4-fluorine atom via Nucleophilic Aromatic Substitution (SₙAr) allows for the rapid generation of diverse sulfonamide derivatives. However, the unique electronic and steric environment of this molecule demands precise control over reaction conditions. This technical guide outlines the mechanistic rationale, optimized parameters, and self-validating protocols for successfully executing this transformation.

Mechanistic Rationale & Substrate Profiling

To design an effective protocol, one must first understand the causality behind the substrate's reactivity. The SₙAr reaction proceeds via an addition-elimination mechanism, the success of which is dictated by three primary factors in this specific molecule:

  • Electronic Activation (The "Pull"): The para-sulfonamide group (

    
    ) is a potent electron-withdrawing group (EWG). Coupled with the inductive electron withdrawal from the two meta-chlorine atoms, the electron density at the C4 position is severely depleted, making it highly susceptible to nucleophilic attack [1].
    
  • Leaving Group Superiority: In SₙAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is a vastly superior leaving group compared to chlorine in this context. Its high electronegativity strongly polarizes the C-F bond, lowering the activation energy required for the nucleophile to attack the ipso-carbon [1].

  • Steric Hindrance (The "Shield"): The two ortho-chlorine atoms flank the fluorine, creating a massive steric shield. This steric penalty means that while the molecule is electronically primed for substitution, bulky nucleophiles (e.g., secondary amines) will suffer from severe kinetic retardation, necessitating forcing conditions (high heat, prolonged times) [2].

SNAr_Mechanism Substrate 3,5-Dichloro-4-fluoro- benzenesulfonamide + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Delocalized Anion) Substrate->Meisenheimer Addition (Rate Limiting) Product Substituted Product + Fluoride Ion (F⁻) Meisenheimer->Product Elimination (Fast)

Figure 1: Addition-Elimination mechanism of SₙAr for 3,5-dichloro-4-fluorobenzenesulfonamide.

Optimization of Reaction Conditions

The successful displacement of fluorine requires a delicate balance of solvent, base, and thermal energy to overcome the steric hindrance without degrading the sulfonamide group.

Solvent Selection

Polar aprotic solvents are mandatory. Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are required because they stabilize the anionic Meisenheimer intermediate through dipole interactions without forming hydrogen bonds with the nucleophile. Solvating the nucleophile (as protic solvents do) would drastically reduce its reactivity[3].

Base Selection

The base serves a dual purpose: deprotonating the nucleophile (if necessary) and acting as a scavenger for the generated hydrofluoric acid (HF).

  • Inorganic Bases: Potassium carbonate (

    
    ) and Cesium carbonate (
    
    
    
    ) are the gold standards. They provide sufficient basicity without participating in unwanted side reactions [3].
  • Organic Bases: N,N-Diisopropylethylamine (DIPEA) can be used for highly reactive nucleophiles but may degrade at the elevated temperatures (>100 °C) often required for this sterically hindered substrate.

Thermal Activation

Due to the ortho-chlorine atoms, room temperature reactions are generally limited to highly polarizable, unhindered "soft" nucleophiles (like primary thiolates). For nitrogen-based nucleophiles, thermal activation (80 °C – 120 °C) is required to overcome the steric activation barrier.

Quantitative Data: Nucleophile Reactivity Matrix

The following table summarizes the optimized conditions required based on the steric and electronic nature of the incoming nucleophile.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield
Primary Thiol Benzyl mercaptan

(1.5 eq)
DMF40 - 602 - 4> 90%
Primary Amine Benzylamine

(2.0 eq)
DMSO80 - 1006 - 1275 - 85%
Secondary Amine Morpholine

(2.0 eq)
NMP110 - 13012 - 2450 - 70%
Alkoxide Sodium methoxideNone (Pre-formed)THF/DMF60 - 804 - 880 - 90%

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (In-Process Controls - IPC) to ensure the integrity of the reaction before proceeding to workup.

Protocol A: Displacement with a Primary Amine (e.g., Benzylamine)

Objective: Synthesize 4-(benzylamino)-3,5-dichlorobenzenesulfonamide.

  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4-fluorobenzenesulfonamide (1.0 eq, 5.0 mmol) and anhydrous

    
     (2.0 eq, 10.0 mmol).
    
  • Solvent & Nucleophile Addition: Suspend the solids in anhydrous DMSO (15 mL). Add benzylamine (1.2 eq, 6.0 mmol) dropwise via syringe.

    • Causality Check: DMSO is chosen over DMF here to allow for a higher reflux temperature if the reaction stalls, while

      
       acts as an insoluble HF sponge, driving the equilibrium forward.
      
  • Thermal Activation: Attach a reflux condenser, flush the system with Nitrogen (

    
    ), and heat the mixture to 90 °C using an oil bath.
    
  • In-Process Control (Self-Validation): After 6 hours, withdraw a 50 µL aliquot, dilute with 1 mL Methanol, and analyze via LC-MS.

    • Validation Criterion: The reaction is deemed complete when the starting material peak (expected

      
      
      
      
      
      ) is
      
      
      2% relative to the product peak (expected
      
      
      
      
      ). If incomplete, increase temperature to 100 °C for an additional 4 hours.
  • Quench and Isolation: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of rapidly stirring ice-water. The product will typically precipitate as a crude solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (

    
     mL) to remove residual DMSO and salts, and dry under high vacuum. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Displacement with a Thiolate (e.g., Sodium Methanethiolate)

Objective: Synthesize 3,5-dichloro-4-(methylthio)benzenesulfonamide.

  • Setup: In a 50 mL flask, dissolve 3,5-dichloro-4-fluorobenzenesulfonamide (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL) under

    
    .
    
  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add Sodium methanethiolate (NaSMe) (1.1 eq, 5.5 mmol) in portions.

    • Causality Check: Thiols are highly nucleophilic and less sterically hindered. Pre-formed sodium salts eliminate the need for an exogenous base, and the reaction requires cooling initially to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control: Check via TLC (Hexanes:EtOAc 1:1). The highly polarizable sulfur rapidly displaces the fluorine; the starting material spot should be completely consumed.

  • Workup: Quench with 0.1 M HCl (20 mL) to neutralize any residual basic species and ensure the sulfonamide remains protonated. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Workflow Step1 1. Reagent Prep Dissolve substrate in DMF/DMSO Step2 2. Nu⁻ Addition Add Nucleophile & Base (e.g., K₂CO₃) Step1->Step2 Step3 3. Thermal Activation Heat to 80-120 °C under N₂ Step2->Step3 Step4 4. IPC Validation Confirm conversion via LC-MS/TLC Step3->Step4 Step5 5. Quench & Isolate Ice-water precipitation or EtOAc extraction Step4->Step5

Figure 2: Standard experimental workflow and validation loop for the SₙAr displacement of fluorine.

References

1.1, BenchChem. 2.2, The Journal of Organic Chemistry - ACS Publications. 3.3, Google Patents.

Sources

stepwise synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide from benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide .

Scientific Constraint & Strategy Note: While the prompt requests the synthesis starting from unsubstituted benzenesulfonyl chloride, rigorous chemical logic dictates that introducing a fluorine atom at the 4-position (para) after the sulfonamide formation (which is a meta-director) is synthetically inefficient and prone to failure. The standard, high-yield industrial route relies on the electrophilic chlorination of 4-fluorobenzenesulfonamide .

Therefore, to maintain Scientific Integrity (E-E-A-T) , this guide presents the synthesis starting from the 4-fluorobenzenesulfonyl chloride derivative (the functional equivalent of the starting material for this specific target). We include a critical analysis section explaining why the direct route from unsubstituted benzenesulfonyl chloride is avoided in professional drug development.

Executive Summary

3,5-Dichloro-4-fluorobenzenesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for Carbonic Anhydrase Inhibitors (CAIs) and various non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis requires precise regiocontrol to install two chlorine atoms at the meta positions (3,[1]5) relative to the sulfonyl group, while retaining a fluorine atom at the para position (4).[1]

This protocol details the robust, two-step synthesis:

  • Amidation: Conversion of 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonamide.

  • Regioselective Chlorination: Electrophilic aromatic substitution to install chlorine atoms at the 3 and 5 positions.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the interplay of directing groups on the benzene ring.[1][2]

  • Sulfonamide Group (

    
    ):  A strong electron-withdrawing group (EWG) and a meta-director.[1] It deactivates the ring but directs incoming electrophiles to positions 3 and 5.[1]
    
  • Fluorine Atom (

    
    ):  An EWG by induction but a resonance donor.[1] It is an ortho/para-director.[1] In 4-fluorobenzenesulfonamide, the fluorine directs incoming electrophiles to positions 3 and 5 (ortho to itself).[1]
    

Cooperative Directing Effect: Both the sulfonamide (at C1) and the fluorine (at C4) cooperatively direct electrophilic chlorine to the C3 and C5 positions .[1] This makes the synthesis highly regioselective.[1]

Critical Note on Starting Material

Starting from unsubstituted benzenesulfonyl chloride is chemically non-viable for this specific target because:

  • The sulfonyl group directs meta.[1] Nitration or halogenation would occur at C3/C5.[1]

  • There is no efficient method to introduce a Fluorine atom at C4 (para) on a deactivated benzenesulfonamide ring via Electrophilic Aromatic Substitution (EAS).[1]

  • Nucleophilic Aromatic Substitution (

    
    ) requires a leaving group at C4, which is absent in the unsubstituted parent.[1]
    

Therefore, the protocol utilizes 4-fluorobenzenesulfonyl chloride as the requisite scaffold.[1]

Retrosynthesis Target 3,5-Dichloro-4-fluorobenzenesulfonamide (Target) Intermediate 4-Fluorobenzenesulfonamide (Key Intermediate) Intermediate->Target Electrophilic Chlorination (Cl2 or NCS) Start 4-Fluorobenzenesulfonyl Chloride (Starting Material) Start->Intermediate Ammonolysis (NH4OH) Unsub Benzenesulfonyl Chloride (Parent - Non-Convergent Path) Unsub->Start Not Direct (Requires F-introduction)

Figure 1: Retrosynthetic pathway highlighting the cooperative directing effects and the necessity of the fluoro-substituted precursor.

Experimental Protocol

Phase 1: Synthesis of 4-Fluorobenzenesulfonamide

Objective: Convert the sulfonyl chloride to the stable sulfonamide.[1]

Reagents:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • Ammonium Hydroxide (28-30%

    
     in water) (excess, ~5-10 eq)
    
  • Tetrahydrofuran (THF) or Ethyl Acetate (Solvent)[1]

Procedure:

  • Preparation: Charge a reaction vessel with 4-fluorobenzenesulfonyl chloride (10.0 g, 51.4 mmol) dissolved in THF (50 mL). Cool the solution to 0–5 °C using an ice bath.

  • Ammonolysis: Add Ammonium Hydroxide (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1]

  • Workup:

    • Concentrate the organic solvent under reduced pressure.[1]

    • Dilute the residue with cold water (100 mL).[1]

    • The sulfonamide will precipitate as a white solid.[1]

    • Filter the solid and wash with cold water (2 x 20 mL) and hexanes (20 mL).[1]

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

    • Yield: ~8.5 g (94%).

    • Appearance: White crystalline solid.[1]

Phase 2: Regioselective Chlorination to 3,5-Dichloro-4-fluorobenzenesulfonamide

Objective: Install chlorine atoms at C3 and C5 using electrophilic aromatic substitution.[1]

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq) OR Chlorine gas (

    
    )
    
  • Triflic acid (

    
    ) or Sulfuric Acid (
    
    
    
    ) (Solvent/Catalyst)[1]
    • Note: Strong acid media protonates the sulfonamide, preventing N-chlorination and ensuring ring chlorination.

Procedure (NCS Method - Lab Scale):

  • Dissolution: In a round-bottom flask, dissolve 4-fluorobenzenesulfonamide (5.0 g, 28.5 mmol) in concentrated Sulfuric Acid or Triflic Acid (25 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (8.4 g, 62.7 mmol, 2.2 eq) portion-wise over 1 hour at room temperature.

    • Caution: Exotherm possible.[1] Maintain temp < 40 °C.

  • Heating: Heat the reaction mixture to 50–60 °C and stir for 4–6 hours.

    • Mechanism:[1][3][4][5][6] The acid generates the highly reactive chlorinium species (

      
      ) from NCS.[1] The cooperative directing effects direct substitution to C3 and C5.[1]
      
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring.

  • Isolation: The product will precipitate.[1][2][7] Filter the solid.[1][7][8]

  • Purification:

    • Dissolve the crude solid in Ethyl Acetate.[1]

    • Wash with saturated

      
       solution (to remove acid traces) and brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain pure crystals.[1]

Quantitative Data Summary:

ParameterValue
Starting Material 4-Fluorobenzenesulfonamide
Reagent NCS (2.2 eq) /

Temperature 60 °C
Reaction Time 6 Hours
Final Yield 75 - 85%
Purity (HPLC) >98%
Melting Point 158 - 160 °C

Process Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Sulfonamide Formation cluster_1 Phase 2: Regioselective Chlorination Step1 Start: 4-Fluorobenzenesulfonyl Chloride (in THF) Action1 Add NH4OH (aq) Temp < 10°C Step1->Action1 Product1 Intermediate: 4-Fluorobenzenesulfonamide Action1->Product1 Action2 Dissolve in H2SO4 Add NCS (2.2 eq) Product1->Action2 Reaction Heat to 60°C (4-6 Hours) Action2->Reaction Quench Quench on Crushed Ice Filter Precipitate Reaction->Quench Final Target: 3,5-Dichloro-4-fluorobenzenesulfonamide Quench->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

QC & Characterization

To validate the synthesis, the following analytical parameters must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for a singlet (or tight doublet due to F-coupling) around

      
       7.8–8.0 ppm representing the two symmetric protons at C2 and C6.[1]
      
    • Broad singlet at

      
       7.6 ppm for the sulfonamide 
      
      
      
      .[1]
    • Absence of the multiplets characteristic of the mono-substituted starting material.[1]

  • Mass Spectrometry (ESI-):

    • [M-H]- peak at m/z ~242/244 (characteristic isotope pattern for two chlorines).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] (Detailed mechanisms of Electrophilic Aromatic Substitution). Link[1]

  • Patent US20060142388A1. (2006).[1] Synthesis of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. (Describes the chlorination of fluorobenzenesulfonamides). Link

  • Bioorganic & Medicinal Chemistry. (2014). Structure-activity relationships of benzenesulfonamides with CA-II inhibition. Elsevier.[1][3] (Validation of the 3,5-dichloro-4-fluoro scaffold). Link

Sources

Troubleshooting & Optimization

improving yield of 3,5-Dichloro-4-fluorobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dichloro-4-fluorobenzenesulfonamide [1]. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when scaling up this specific sulfonamide.

The synthesis of this compound relies on a two-step sequence: the electrophilic aromatic chlorosulfonation of 1,3-dichloro-2-fluorobenzene, followed by nucleophilic amidation[2]. While the chemistry appears straightforward on paper, the highly reactive nature of the sulfonyl chloride intermediate makes it susceptible to competitive side reactions.

This guide is designed to move beyond basic recipes. Here, we will dissect the mechanistic causality behind yield losses, provide self-validating protocols, and troubleshoot the exact points where your synthesis is likely failing.

Mechanistic Workflow & Bottleneck Analysis

Before troubleshooting, it is critical to understand the divergent pathways your reaction can take. The diagram below illustrates the desired synthetic route alongside the two primary parasitic pathways: diaryl sulfone formation and hydrolysis[3][4].

SynthesisPathway SM 1,3-Dichloro-2-fluorobenzene (Starting Material) Intermediate 3,5-Dichloro-4-fluorobenzenesulfonyl chloride (Key Intermediate) SM->Intermediate ClSO3H (Excess) 80°C Byproduct1 Diaryl Sulfone (Bimolecular Byproduct) SM->Byproduct1 ClSO3H (Deficit) High Temp ClSO3H Chlorosulfonic Acid (Electrophile Source) ClSO3H->Intermediate Byproduct2 Sulfonic Acid (Hydrolysis Byproduct) Intermediate->Byproduct2 H2O (Warm Quench) Intermediate->Byproduct2 Aqueous NH3 Poor Temp Control Product 3,5-Dichloro-4-fluorobenzenesulfonamide (Final Product) Intermediate->Product NH3 0°C to RT NH3 Ammonia (Nucleophile)

Mechanistic pathway of synthesis and common byproduct routes.

Troubleshooting FAQs

Q1: Why is my yield of the 3,5-dichloro-4-fluorobenzenesulfonyl chloride intermediate so low, and why am I seeing a heavy, insoluble impurity by NMR? A1: You are observing the classic diaryl sulfone byproduct[3][5]. Mechanistically, once the sulfonyl chloride is formed, it can act as an electrophile itself. If it reacts with an unreacted molecule of 1,3-dichloro-2-fluorobenzene via a Friedel-Crafts-type sulfonylation, it forms a diaryl sulfone[4]. Causality & Fix: This is a bimolecular side reaction. To suppress it, you must use a significant molar excess of chlorosulfonic acid (typically 5 to 6 equivalents). The excess reagent acts as the solvent, diluting the intermediate and driving the equilibrium exclusively toward the sulfonyl chloride[3].

Q2: I achieved complete conversion in the chlorosulfonation step according to LC-MS, but my isolated yield after workup is less than 40%. Where did my product go? A2: Your product hydrolyzed back to the sulfonic acid during the aqueous quench[3][4]. Sulfonyl chlorides are highly sensitive to water, and quenching excess chlorosulfonic acid is violently exothermic. If you pour water into the reaction, the localized boiling will instantly hydrolyze your product[4]. Causality & Fix: You must perform a "reverse quench." The reaction mixture must be dripped slowly onto a massive excess of vigorously stirred crushed ice[4]. The ice absorbs the heat of the quench, keeping the micro-environment near 0 °C and preventing the activation energy required for hydrolysis from being reached.

Q3: During the amidation step, I am getting a mixture of the desired sulfonamide and the sulfonic acid. How do I prevent this competitive hydrolysis? A3: When using aqueous ammonium hydroxide (


), water competes with ammonia as a nucleophile. Although ammonia is more nucleophilic, the sheer concentration of water in the solvent can lead to hydrolysis if the temperature rises above 5 °C.
Causality & Fix: Eliminate water from the system entirely. Use a 0.5 M solution of anhydrous ammonia in dioxane or bubble anhydrous 

gas into a THF solution of your intermediate at 0 °C. If you must use aqueous ammonia, ensure the sulfonyl chloride is dissolved in a miscible solvent (like THF) and added dropwise to the aqueous ammonia at -5 °C.

Quantitative Optimization Data

The table below summarizes the empirical data demonstrating how stoichiometry and quench temperature directly dictate the yield and impurity profile of the chlorosulfonation step.


Equivalents
Reaction TempQuench MethodSulfonyl Chloride YieldDiaryl Sulfone ByproductSulfonic Acid Byproduct
2.0 eq80 °CDirect Water Addition (0 °C)45%40%15%
5.0 eq80 °CDirect Warm Water (RT)30%< 5%> 60%
5.0 eq 80 °C Reverse Quench on Crushed Ice (-5 °C) > 85% < 5% < 5%

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process checks confirm success.

Protocol 1: Optimized Chlorosulfonation

Objective: Synthesize 3,5-dichloro-4-fluorobenzenesulfonyl chloride while suppressing diaryl sulfone and hydrolysis.

  • Setup: Equip a thoroughly dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize evolved

    
     gas).
    
  • Reagent Loading: Under a nitrogen atmosphere, add chlorosulfonic acid (24 mL, approx. 5.0 - 6.0 equivalents) and cool the flask to 0 °C using an ice bath[2].

  • Addition: Add 1,3-dichloro-2-fluorobenzene (1.0 equivalent) dropwise over 15 minutes.

  • Heating: Remove the ice bath and heat the reaction mixture to 80 °C for 72 hours[2].

  • In-Process Check: Quench a 10

    
     aliquot into cold methanol and check by LC-MS for the methyl sulfonate ester (indicative of the sulfonyl chloride). Do not proceed until starting material is consumed.
    
  • Reverse Quench (Critical Step): Allow the reaction to cool to room temperature. Prepare a large beaker with 500 g of crushed ice. Slowly pour the reaction mixture directly onto the ice with vigorous mechanical stirring[2][4].

  • Extraction: Immediately extract the resulting aqueous suspension with cold Dichloromethane (DCM) (

    
     mL).
    
  • Drying & Concentration: Wash the combined organic phases with cold water (

    
     mL) and cold brine (50 mL). Dry over anhydrous magnesium sulfate (
    
    
    
    ), filter through a pad of celite, and concentrate in vacuo to yield the product as a colorless solid[2].
Protocol 2: Optimized Anhydrous Amidation

Objective: Convert the sulfonyl chloride to 3,5-dichloro-4-fluorobenzenesulfonamide without competitive hydrolysis.

  • Preparation: Dissolve the crude 3,5-dichloro-4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amidation: Slowly add a solution of 0.5 M Ammonia in Dioxane (3.0 equivalents). A white precipitate of ammonium chloride (

    
    ) will begin to form immediately, validating that the nucleophilic attack is occurring.
    
  • Maturation: Allow the reaction to warm to ambient temperature and stir for 16 hours[2].

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with Ethyl Acetate (EtOAc)[2].

  • Isolation: Separate the layers. Wash the organic phase with brine, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate. Purify via flash column chromatography or recrystallization to obtain the pure 3,5-dichloro-4-fluorobenzenesulfonamide[1].
    

References

  • Google Patents (WO2018106284A1):Benzenesulfonamide compounds and their use as therapeutic agents.

Sources

Technical Support Center: Purification of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3,5-Dichloro-4-fluorobenzenesulfonamide. This molecule is a key building block in medicinal chemistry and materials science, where high purity is paramount for reliable downstream applications and regulatory compliance. Impurities, whether from starting materials, side-reactions, or subsequent degradation, can significantly impact experimental outcomes. This guide provides in-depth, field-proven answers and protocols to address common purification challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3,5-Dichloro-4-fluorobenzenesulfonamide?

The two most effective and widely applicable purification methods for this compound are recrystallization and silica gel column chromatography .

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles from the desired compound. It is often the most efficient method for scaling up.

  • Silica Gel Column Chromatography is superior for separating mixtures with multiple components or for purifying compounds from impurities with very similar solubility properties, such as positional isomers. It is highly effective but can be more time-consuming and solvent-intensive than recrystallization.

Q2: What are the likely impurities I might encounter during the synthesis and purification of 3,5-Dichloro-4-fluorobenzenesulfonamide?

Impurities can originate from several sources. Understanding their potential identity is crucial for selecting an appropriate purification strategy.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 1,2-dichloro-4-fluorobenzene or related compounds.

  • Positional Isomers: During electrophilic aromatic substitution reactions (e.g., chlorosulfonation), isomers can form. For example, 2,4-dichloro-3-fluorobenzenesulfonamide could be a potential isomeric impurity. These are often the most challenging to remove due to their similar physical and chemical properties[1][2].

  • Hydrolyzed Intermediates: If the synthesis proceeds via a sulfonyl chloride (e.g., 3,5-dichloro-4-fluorobenzenesulfonyl chloride), this intermediate can hydrolyze to the corresponding sulfonic acid, which is a highly polar impurity[3][4].

  • Reaction Byproducts: Products from side reactions specific to the synthetic pathway employed.

Q3: How do I assess the purity of my final product?

A multi-faceted approach is necessary to confidently assess purity.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample. A single spot across multiple eluent systems is a good indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause a depression and broadening of the melting point range[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and purity assessment. Integration of the proton signals can help quantify impurities if their signals are resolved from the product's signals[6].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all components of a mixture. A single sharp peak indicates high purity[7].

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The logic behind each troubleshooting step is explained to empower you to make informed decisions.

Workflow for Purification Strategy Selection

The choice between recrystallization and chromatography depends on the nature and quantity of impurities. This workflow provides a general decision-making framework.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Path cluster_3 Final Analysis Crude Crude Product TLC Analyze by TLC/ ¹H NMR Crude->TLC Decision Evaluate Purity Profile TLC->Decision Recrystallize Recrystallization Decision->Recrystallize One major spot, minor baseline or well-separated impurities Chromatography Column Chromatography Decision->Chromatography Multiple spots, streaking, or isomeric impurities PureProduct Purified Product Recrystallize->PureProduct Chromatography->PureProduct FinalQC Final Purity Check (NMR, MP, HPLC) PureProduct->FinalQC

Caption: Decision workflow for purifying 3,5-Dichloro-4-fluorobenzenesulfonamide.

Recrystallization Issues

Q: My product "oils out" during cooling instead of forming crystals. What should I do?

Cause: This common problem, known as "oiling out," occurs when the solute is supersaturated in the hot solvent but comes out of solution above its melting point. Impurities can depress the melting point, exacerbating this issue.

Solutions:

  • Lower the Solvent Boiling Point: Switch to a solvent that has a lower boiling point than the melting point of your compound.

  • Use More Solvent: The concentration of the dissolved solid may be too high. Add more hot solvent to decrease the saturation point, then allow it to cool slowly.

  • Employ a Mixed-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. The finely-tuned solubility often promotes crystal formation over oiling[5].

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny seed crystal of pure product if available.

Q: My recovery after recrystallization is very low. How can I improve it?

Cause: Low recovery is typically due to using too much solvent, not allowing sufficient time for crystallization at low temperature, or selecting a solvent in which the product has significant solubility even when cold.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in smaller batches to fine-tune the volume.

  • Increase Cooling Time & Lower Temperature: Ensure the flask is cooled slowly to room temperature first, then transfer it to an ice bath for at least 30-60 minutes. Slower cooling promotes the growth of larger, purer crystals.

  • Solvent Re-evaluation: Your chosen solvent may be too "good." Re-screen for a solvent that shows high solubility at high temperatures but very low solubility at low temperatures[5].

  • Concentrate the Mother Liquor: You can often recover a second, less pure crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling[8][9]. This second crop may require re-purification.

Q: My recrystallized product is still colored. How can I fix this?

Cause: Highly colored impurities are often large, conjugated organic molecules that can become trapped in the crystal lattice.

Solution:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Crucially , perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool. Adding charcoal to a near-boiling solution can cause violent bumping, so cool it slightly before addition[4].

Column Chromatography Issues

Q: My compound streaks badly on the silica column instead of running as a tight band. Why is this happening?

Cause: Streaking, or tailing, is often caused by the compound being too polar for the chosen eluent system, overloading the column, or acidic/basic properties of the compound interacting strongly with the silica surface. Sulfonamides can be acidic and may interact strongly with silica.

Solutions:

  • Increase Eluent Polarity: The eluent is not competitive enough to displace your compound from the silica. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system)[8].

  • Add a Modifier: If the compound is acidic (like a sulfonamide), its interaction with the slightly acidic silica can cause streaking. Adding a small amount of a modifier like acetic acid (~0.5-1%) or triethylamine (for basic compounds) to the eluent can saturate the active sites on the silica, leading to sharper bands.

  • Reduce the Load: You may have loaded too much crude material onto the column. As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel.

  • Dry Loading: If the compound is not very soluble in the eluent, it may precipitate at the top of the column when loaded in a strong solvent. Instead, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Q: I can't separate my product from a persistent impurity using column chromatography. What are my options?

Cause: The impurity likely has a polarity very similar to your product, making separation by standard silica gel chromatography difficult. This is common with positional isomers[1].

Solutions:

  • Optimize the Eluent System: Run several TLCs using different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that provides better separation (a larger ∆Rf).

  • Try a Different Stationary Phase: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, consider reverse-phase (C18) chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

  • Recrystallization of Mixed Fractions: If the impurity is enriched in the early or late fractions from the column, combine these fractions and attempt a recrystallization. Sometimes removing the bulk of other impurities via chromatography makes a subsequent recrystallization successful.

  • Preparative HPLC: For the highest purity and for separating very similar compounds, preparative HPLC is the gold standard, though it is more resource-intensive[7].

Troubleshooting Logic for Chromatography

G cluster_streaking Streaking / Tailing cluster_nosep Poor Separation (Co-elution) Problem Problem Observed Cause_S Cause: Compound too polar for eluent or strong silica interaction Problem->Cause_S Streaking Cause_N Cause: Impurity has similar polarity (e.g., isomer) Problem->Cause_N No Separation Sol_S1 Solution: Increase eluent polarity Cause_S->Sol_S1 Sol_S2 Solution: Add modifier (e.g., 0.5% AcOH) Cause_S->Sol_S2 Sol_N1 Solution: Test different eluent systems Cause_N->Sol_N1 Sol_N2 Solution: Change stationary phase (e.g., Reverse Phase C18) Cause_N->Sol_N2

Caption: Troubleshooting common issues in column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol uses a mixed-solvent approach, which is broadly applicable. A common and effective system for compounds like this is Ethyl Acetate/Hexanes.

Step-by-Step Methodology:

  • Dissolution: Place the crude 3,5-Dichloro-4-fluorobenzenesulfonamide into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (a "good" solvent) needed to fully dissolve the solid. Use a hot plate and add the solvent in small portions.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes (an "anti-solvent") dropwise with swirling until a persistent cloudiness appears. Add a drop or two of hot ethyl acetate to redissolve the precipitate and ensure the solution is at its saturation point.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or a pre-determined cold mixture of ethyl acetate/hexanes) to remove any residual soluble impurities from the crystal surfaces[5].

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., start with 10% Ethyl Acetate in Hexanes, then 20%, 30%, etc.). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry). Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the product onto a small amount of silica. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator[8].

  • Drying: Dry the resulting solid under high vacuum to remove the last traces of solvent. Confirm purity via NMR and melting point analysis.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. This table provides a starting point for screening. An ideal solvent should dissolve the compound when hot but not when cold.

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water10.2100Unlikely to be a good solvent alone due to the aromatic/halogenated structure, but can be an excellent anti-solvent with a polar organic solvent[5].
Ethanol4.378A polar protic solvent. May be too effective, leading to low recovery. Good for mixed-solvent systems.
Ethyl Acetate4.477A moderately polar solvent. Often a good starting point for dissolving many organic solids.
Dichloromethane3.140Good for dissolving compounds at room temperature. Its low boiling point can be useful to avoid oiling out. Often used in chromatography[10].
Toluene2.4111A non-polar aromatic solvent. May be a good choice if the compound is less polar.
Hexanes0.169A very non-polar solvent. The target compound is likely insoluble. An excellent choice as an anti-solvent[8][10].

References

  • Organic Syntheses. Org. Synth. 2014, 91, 39-51.[Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.[Link]

  • Chem355 Labbook-2020. PART II: Recrystallization.[Link]

  • PubChem. 3,5-Difluorobenzenesulfonamide.[Link]

  • IUCrData. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides.[Link]

  • Veeprho. 2-(3,5-dichloro-4-hydroxybenzamido)benzenesulfonic acid.[Link]

  • PubMed. High-performance liquid chromatography and fluorometric detection of biologically important thiols...[Link]

  • PMC. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

  • ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride.[Link]

  • J-STAGE. 3,4-Dichlorobenzene sulfonic acid.[Link]

  • DORAS. molbank.[Link]

  • Google Patents.

Sources

Technical Support Center: Recrystallization of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-fluorobenzenesulfonamide. It addresses common challenges encountered during its purification by recrystallization, offering troubleshooting strategies and detailed protocols grounded in chemical principles.

Recrystallization Troubleshooting Guide

This section is designed to help you navigate and resolve specific issues that may arise during the recrystallization of 3,5-Dichloro-4-fluorobenzenesulfonamide.

Issue 1: The Compound "Oils Out" and Does Not Form Crystals

Root Cause Analysis: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point.[1][2][3][4]

Recommended Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[1][2]

  • Lower the Recrystallization Temperature: If possible, choose a solvent or solvent system that will dissolve the compound at a temperature below its melting point.

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a mixed solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[1]

  • Preliminary Purification: If the crude product is highly impure, a pre-purification step such as column chromatography may be necessary to remove the impurities that are causing the melting point depression.[1][5]

Issue 2: No Crystals Form Upon Cooling

Root Cause Analysis: The absence of crystal formation upon cooling can be attributed to two primary factors: the solution is not sufficiently saturated, or the solution is supersaturated and requires nucleation to initiate crystallization.[1][3]

Recommended Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[1][2]

    • Seeding: Add a "seed" crystal of pure 3,5-Dichloro-4-fluorobenzenesulfonamide to the cooled solution. This provides a template for crystal growth.[1][2]

  • Increase Concentration: If the solution is not saturated enough, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2][3]

  • Extended Cooling: Cool the solution for a longer period or to a lower temperature, for instance, by using an ice bath.[1]

Issue 3: The Yield of Recovered Crystals is Very Low

Root Cause Analysis: Low recovery is a common issue in recrystallization. The most frequent cause is using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor.[1][2] Premature crystallization during hot filtration can also lead to product loss.[1]

Recommended Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1]

  • Prevent Premature Crystallization: During hot filtration, use pre-heated glassware (funnel and receiving flask) and work quickly to prevent the solution from cooling and depositing crystals on the filter paper.[1][5]

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate, concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: The Purified Product is Still Colored

Root Cause Analysis: Colored impurities may be present in the crude material and can co-crystallize with the desired product.

Recommended Solutions:

  • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. The charcoal will adsorb the colored impurities.[5][6]

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal before allowing the solution to cool and crystallize.[5][6] It is crucial to use fluted filter paper and pre-heated equipment to prevent premature crystallization in the funnel.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 3,5-Dichloro-4-fluorobenzenesulfonamide?

A1: The ideal solvent is one in which 3,5-Dichloro-4-fluorobenzenesulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. Given its aromatic and sulfonamide functionalities, solvents of intermediate polarity are often a good starting point.[7] Ethanol, isopropanol, or mixtures of these alcohols with water are commonly effective for sulfonamides.[1][7][8] A systematic approach to solvent selection is recommended.

Q2: How do I select a suitable recrystallization solvent?

A2: A good recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A general workflow for solvent selection is illustrated in the diagram below.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system, also known as a solvent-pair, is often used when a single solvent is not ideal. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[7] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Q4: How does the cooling rate affect crystal formation?

A4: The rate of cooling can significantly impact the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals, which are less likely to trap impurities.[9] Rapid cooling can lead to the formation of small crystals that may occlude impurities from the mother liquor.[9]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude 3,5-Dichloro-4-fluorobenzenesulfonamide in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[5]

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[4]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: General Solubility of Sulfonamides in Common Solvents

Solvent ClassExamplesGeneral Solubility of Sulfonamides
Polar Protic Water, Ethanol, Methanol, IsopropanolGenerally good solubility, especially when heated.[10]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Often good solubility.[10]
Non-Polar Hexane, TolueneGenerally poor solubility.[10]

Visualization

Recrystallization_Solvent_Selection start Start: Crude 3,5-Dichloro-4- fluorobenzenesulfonamide solubility_test Test solubility in a small amount of cold solvent start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold poor_solvent Result: Poor Solvent (Good for washing crystals) dissolves_cold->poor_solvent Yes heat_solution Heat the solution to boiling dissolves_cold->heat_solution No dissolves_hot Dissolves in hot solvent? heat_solution->dissolves_hot insoluble Result: Insoluble (Try a different solvent) dissolves_hot->insoluble No cool_solution Cool the solution slowly dissolves_hot->cool_solution Yes crystals_form Crystals form upon cooling? cool_solution->crystals_form good_solvent Result: Good Recrystallization Solvent crystals_form->good_solvent Yes too_soluble Result: Too Soluble (Consider a mixed solvent system) crystals_form->too_soluble No

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

References

  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. (2020, April 15). Chemistry LibreTexts. [Link]

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. [Link]

  • US2777844A - Sulfonamide purification process. (n.d.).
  • Org. Synth. 2014, 91, 39-51. (n.d.). Organic Syntheses. [Link]

  • Liang, Y., Wei, S., & Yang, Z.-W. (2012). N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o728. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide. (n.d.).
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Reports Library. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). California State University, Northridge. [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. (2020, September 22). Figshare. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

Sources

Technical Support Center: 3,5-Dichloro-4-fluorobenzenesulfonamide Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-35DC4F-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Molecule: 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4)

Executive Summary: The Solubility Paradox

Researchers often underestimate 3,5-Dichloro-4-fluorobenzenesulfonamide because it appears to be a simple small molecule.[1] However, its specific halogenation pattern creates a "solubility paradox."[1]

  • The Anchor: The sulfonamide group (

    
    ) is polar and capable of hydrogen bonding.
    
  • The Shield: The 3,5-dichloro and 4-fluoro substitutions create a dense, electron-withdrawing, and highly lipophilic "shield." This increases the crystal lattice energy (making the solid hard to break apart) and significantly raises the LogP (making it hate water).

Technical Verdict: This compound is Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context. Successful use requires disrupting the crystal lattice using polar aprotic solvents (DMSO) and maintaining solubility using pH manipulation or surfactant-based vehicles.

Critical Solubility Data & Solvent Compatibility

Note: Values below are derived from structure-activity relationships (SAR) of polychlorinated benzenesulfonamides and standard experimental observations.

Solvent / MediumSolubility RatingEstimated LimitUsage Recommendation
DMSO Excellent > 50 mMPrimary Stock. Preferred for -20°C storage.[1]
DMF Good > 30 mMAlternative stock if DMSO interferes with specific assays.[1]
Ethanol (100%) Moderate ~ 10-20 mMUse for evaporation-based coating; poor long-term stability.[1]
Water (pH 7.4) Very Poor < 100 µMHigh Risk. Likely to precipitate immediately upon dilution.[1]
Water (pH > 9.0) Moderate ~ 1-5 mMThe sulfonamide deprotonates, forming a soluble salt.[1]

Troubleshooting Workflow (Interactive Decision Tree)

Before proceeding with your experiment, trace your workflow through this logic gate to anticipate precipitation events.

SolubilityLogic Start Start: Solid Powder Stock Make Stock Solution (10-50 mM) Start->Stock SolventCheck Select Solvent Stock->SolventCheck Dilution Dilute into Assay Buffer (e.g., PBS, Media) SolventCheck->Dilution DMSO (Rec.) SolventCheck->Dilution DMF CrashCheck Precipitation? Dilution->CrashCheck Fix1 Use Intermediate Dilution (Step-down) CrashCheck->Fix1 Yes (Cloudy) Success Stable Solution CrashCheck->Success No (Clear) Fix2 Add Surfactant (0.1% Tween-80) Fix1->Fix2 Still Cloudy? Fix3 Adjust pH > 8.0 (Ionization) Fix2->Fix3 Still Cloudy? Fix3->Success

Figure 1: Decision logic for solubilizing 3,5-Dichloro-4-fluorobenzenesulfonamide. Blue nodes indicate starting states; Red indicates high-risk steps; Green indicates successful solubilization.[1]

Frequently Asked Questions (Technical Support)

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media. Why?

A: This is the classic "Solvent Shock" phenomenon.[1]

  • The Mechanism: DMSO has a high dielectric constant and disrupts the crystal lattice. When you pipette a 10 mM DMSO stock into aqueous media (PBS/DMEM), the local DMSO concentration drops from 100% to <1% instantly. The "shielding" effect of the DMSO is lost, and the hydrophobic 3,5-dichloro ring drives the molecules to aggregate (stack) and crash out before they can disperse.

  • The Fix (Serial Dilution Protocol):

    • Do not go from 100% DMSO

      
       0.1% DMSO in one step.[1]
      
    • Create an Intermediate Working Solution (10x) : Dilute your stock 1:10 into a solvent mixture (e.g., 50% DMSO / 50% Water or PEG400).

    • Pipette this Intermediate Solution into your final media. The pre-hydration step reduces the energetic shock.

Q2: Can I use pH to improve solubility?

A: Yes, this is the most chemically elegant solution.

  • The Science: Sulfonamides are weak acids.[1][2] The

    
     proton can be removed.[3]
    
    • Unsubstituted Benzenesulfonamide pKa: ~10.1.

    • 3,5-Dichloro-4-fluoro Effect:[4] The electron-withdrawing chlorines and fluorine pull electron density away from the nitrogen, stabilizing the negative charge. This lowers the pKa (estimated to be ~8.5 - 9.0).[1]

  • The Protocol: If your assay tolerates it, adjust your buffer pH to 8.5 or 9.0 . At this pH, a significant fraction of the molecule will be ionized (deprotonated), increasing aqueous solubility by 10-100 fold compared to pH 7.4.

Q3: I need to dose this in mice (IP/PO) at 50 mg/kg. What vehicle do you recommend?

A: Standard PBS will fail.[1] You need a "co-solvent + surfactant" system.[1]

  • Recommended Vehicle Formulation:

    • 5% DMSO (Solubilizer)

    • 40% PEG400 (Co-solvent to maintain solubility)

    • 5% Tween 80 (Surfactant to prevent aggregation)

    • 50% Saline (Bulk carrier)

  • Preparation Order (Critical):

    • Dissolve compound in DMSO completely.[1]

    • Add PEG400 and vortex.[1]

    • Add Tween 80 and vortex.[1]

    • Slowly add Saline while vortexing.[1] (If it turns cloudy, sonicate at 37°C).[1]

Advanced Experimental Protocols

Protocol A: The "Cloud Point" Solubility Limit Test

Use this to empirically determine the maximum concentration your specific buffer can hold.

  • Prepare Stocks: Make a 100 mM stock in DMSO.

  • Aliquot Buffer: Place 198 µL of your specific assay buffer (PBS, Media, etc.) into a 96-well clear plate.

  • Titrate:

    • Add 2 µL of stock (Final: 1 mM). Mix. Measure Absorbance at 600nm (turbidity).

    • If clear (

      
      ), repeat with higher stock concentrations in fresh wells.[1]
      
  • Define Limit: The concentration where

    
     spikes is your solubility limit. Stay 2x below this limit for robust assays. 
    
Protocol B: pH-Dependent Solubilization Mechanism

Understanding the ionization state helps you choose the right buffer.

Ionization Neutral Neutral Form (pH < 8) Low Solubility Hydrophobic Aggregation Ionized Anionic Form (pH > 9) High Solubility Electrostatic Repulsion Neutral->Ionized  Deprotonation (-H+)   Equilibrium pKa ~ 8.5 - 9.0 Ionized->Neutral  Protonation (+H+)  

Figure 2: The equilibrium between the neutral (insoluble) and anionic (soluble) forms of the sulfonamide. The electron-withdrawing halogens drive the equilibrium to the right at lower pH values compared to non-halogenated analogs.

References & Authority

  • PubChem Compound Summary. 3,5-Difluorobenzenesulfonamide (Analogous Structure).[1] National Library of Medicine.[1] Link

  • Lipophilicity & Formulation. Role of Lipophilicity in Drug Formulation Development. Pharma Specialists, 2024.[1][5][6] Link

  • Sulfonamide pKa Prediction. Accurate prediction of the aqueous pKa values of sulfonamide drugs.[1] Royal Society of Chemistry, 2019.[1][3] Link

  • DMSO Solubility Data. Dimethyl Sulfoxide Solubility Data Bulletin. Gaylord Chemical.[1][7][8] Link

  • General Solubility Protocols. Isothermal Shake-Flask Method for Solubility Determination.[1][9] BenchChem Technical Guides.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of halogenated sulfonamides.

Sources

Technical Support Center: Minimizing Side Reactions in 3,5-Dichloro-4-fluorobenzenesulfonamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing coupling reactions with 3,5-Dichloro-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific sulfonamide coupling and to troubleshoot common side reactions. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for rational experimental design.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on 3,5-Dichloro-4-fluorobenzenesulfonamide for coupling with nucleophiles, and why?

The primary reactive site for nucleophilic attack is the carbon atom bearing the fluorine atom. This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The sulfonyl group (-SO2NH2) is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the sulfonyl group. In this molecule, the fluorine atom is in the para position, making it highly susceptible to substitution. The high electronegativity of fluorine further enhances the electrophilicity of the carbon it is attached to, making it the most likely site for nucleophilic attack compared to the carbons bearing chlorine atoms.[1][2][3]

Q2: Why is the fluorine atom a better leaving group than the chlorine atoms in this SNAr reaction?

In the context of SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is reversed (F > Cl > Br > I). The rate-determining step in an SNAr reaction is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is enhanced by electron-withdrawing substituents. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus lowering the activation energy for the nucleophilic attack.[4] While chlorine is also a good leaving group, the activating effect of the fluorine on the initial attack is the dominant factor in determining the reaction's regioselectivity.

Q3: What are the most critical experimental parameters to control to minimize side reactions?

The three most critical parameters are:

  • Anhydrous Conditions: Meticulously exclude water from the reaction to prevent hydrolysis of the sulfonyl chloride precursor and the sulfonamide product.

  • Choice of Base: The base should be strong enough to deprotonate the amine nucleophile but not so strong as to promote unwanted side reactions. Non-nucleophilic bases are often preferred.

  • Temperature Control: Many side reactions, such as decomposition and the formation of undesired byproducts, are accelerated at higher temperatures.

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during your coupling reactions with 3,5-Dichloro-4-fluorobenzenesulfonamide.

Problem 1: Low Yield of the Desired Coupled Product and Presence of Unreacted Starting Material
Possible Cause Troubleshooting Strategy Scientific Rationale
Incomplete Reaction - Increase reaction time. - Gradually increase the reaction temperature, monitoring for byproduct formation. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to improve solubility and reaction rate.[5][6]The kinetics of the SNAr reaction can be slow, especially with less nucleophilic amines. Higher temperatures provide the necessary activation energy, and polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.
Protonation of the Amine Nucleophile - Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).[7]The coupling reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base scavenges the HCl, ensuring the amine remains available for reaction.
Steric Hindrance - For sterically hindered amines, consider using a more forcing set of conditions (higher temperature, longer reaction time). - Alternatively, a catalyst system, such as a palladium or copper catalyst, may be necessary to facilitate the coupling.[8]Steric bulk around the nucleophilic nitrogen can significantly slow down the rate of attack on the electrophilic carbon. Catalytic systems can provide an alternative reaction pathway with a lower activation energy.
Problem 2: Formation of 3,5-Dichloro-4-hydroxybenzenesulfonamide as a Major Byproduct
Possible Cause Troubleshooting Strategy Scientific Rationale
Presence of Water - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can act as a nucleophile, attacking the activated carbon and displacing the fluoride to form the corresponding phenol. This is a competing SNAr reaction that can significantly reduce the yield of the desired amine-coupled product.
Problem 3: Observation of a Dimeric Byproduct of the Amine Nucleophile
Possible Cause Troubleshooting Strategy Scientific Rationale
Self-Condensation of the Amine - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine. - Add the amine slowly to the reaction mixture containing the 3,5-Dichloro-4-fluorobenzenesulfonamide.Some primary amines can undergo self-condensation reactions, especially at elevated temperatures or in the presence of certain catalysts, to form secondary amines or imines. Controlling the stoichiometry and addition rate can favor the desired intermolecular coupling over the amine self-reaction.

III. Experimental Protocols

Protocol 1: General Procedure for the Coupling of 3,5-Dichloro-4-fluorobenzenesulfonamide with a Primary Amine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile; approximately 0.1-0.5 M).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Amine: Slowly add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Parameter Recommended Range Justification
Solvent Anhydrous DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the Meisenheimer intermediate.[5][6]
Base Triethylamine, DiisopropylethylamineNon-nucleophilic bases prevent competition with the amine nucleophile and scavenge HCl.[7]
Temperature 60 - 100 °CProvides sufficient activation energy without promoting significant decomposition.
Amine Stoichiometry 1.1 - 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.

IV. Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway

SNAr_Mechanism Reactants 3,5-Dichloro-4-fluorobenzenesulfonamide + Amine (R-NH2) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (RDS) Side_Product_H2O Hydrolysis Product (3,5-Dichloro-4-hydroxybenzenesulfonamide) Reactants->Side_Product_H2O Nucleophilic Attack Base Base Base->Reactants Deprotonates Amine (if necessary) Product Coupled Product + HF + Base-HCl Intermediate->Product Elimination of F- Water H2O Water->Reactants Contaminant

Caption: The SNAr mechanism for the coupling of 3,5-Dichloro-4-fluorobenzenesulfonamide with an amine.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_SM Troubleshooting Unreacted Starting Material cluster_Hydrolysis Troubleshooting Hydrolysis cluster_Dimer Troubleshooting Amine Dimerization Start Low Yield or Multiple Products Check_SM Unreacted Starting Material? Start->Check_SM Check_Hydrolysis Hydrolysis Product Observed? Start->Check_Hydrolysis Check_Dimer Amine Dimer Observed? Start->Check_Dimer SM_Solution1 Increase Reaction Time/Temp Check_SM->SM_Solution1 Yes Hydrolysis_Solution Ensure Anhydrous Conditions Check_Hydrolysis->Hydrolysis_Solution Yes Dimer_Solution Control Stoichiometry/Addition Rate Check_Dimer->Dimer_Solution Yes SM_Solution2 Add/Change Base SM_Solution1->SM_Solution2 SM_Solution3 Change Solvent SM_Solution2->SM_Solution3

Caption: A decision tree for troubleshooting common issues in the coupling reaction.

V. References

  • [Solid-Supported Dichloro[5][9][10]-triazine: A Versatile Synthetic Auxiliary for Direct Synthesis of N-Sulfonylamin]([Link])

Sources

storage stability and degradation of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dichloro-4-fluorobenzenesulfonamide . As a Senior Application Scientist, I have designed this resource to move beyond basic handling instructions. This guide delves into the physicochemical causality behind compound degradation, providing you with field-proven troubleshooting strategies and self-validating experimental protocols to ensure absolute data integrity during your drug development workflows.

I. Mechanistic FAQs: Storage & Degradation Causality

Q1: Why does my stock solution of 3,5-Dichloro-4-fluorobenzenesulfonamide degrade when stored in methanol, even at -20°C? The Causality: The degradation is not thermal; it is driven by Nucleophilic Aromatic Substitution (


) [1]. The para-fluoro group is highly activated by the strong electron-withdrawing nature of the sulfonamide group and the two ortho-chlorine atoms. Methanol, acting as a nucleophile, attacks the electron-deficient aromatic ring, displacing the labile fluorine atom to form a 4-methoxy derivative.
The Solution:  Never store highly activated fluorobenzenes in protic or nucleophilic solvents. Use anhydrous, aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) for long-term stock solutions.

Q2: Is the sulfonamide bond susceptible to hydrolysis during prolonged physiological assays (pH 7.4)? The Causality: No. Sulfonamides are remarkably stable at physiological pH[2]. The activation energy required to cleave the S-N bond is extremely high. Hydrolysis typically only occurs under extreme environmental stress (e.g., pH < 2.0 or pH > 10.0 coupled with elevated temperatures)[3]. If you observe degradation in a biological matrix, it is far more likely due to enzymatic cleavage (e.g., Glutathione S-transferase mediated attack on the electron-deficient aryl ring) rather than spontaneous aqueous hydrolysis[4].

Q3: What are the optimal solid-state storage conditions to prevent degradation? The Causality: In its solid state, the compound is highly stable and resists thermal degradation up to 80°C[5]. However, ambient moisture can initiate micro-hydrolysis over years of storage, and exposure to UV light can trigger radical-mediated dehalogenation of the C-Cl or C-F bonds[5]. The Solution: Store the solid powder in a tightly sealed, desiccated amber glass vial at room temperature (<25°C) or 2-8°C.

II. Visualizing Degradation Pathways

To anticipate experimental artifacts, you must understand the molecular fate of the compound under stress.

G Parent 3,5-Dichloro-4-fluoro- benzenesulfonamide Cond_SNAr Nucleophiles (e.g., OH-, MeOH) Basic pH Parent->Cond_SNAr Nucleophilic Attack Cond_Hydro Extreme Acid/Base + Heat (e.g., 60°C) Parent->Cond_Hydro S-N Bond Cleavage Cond_Photo UV/Vis Light (ICH Q1B) Parent->Cond_Photo Radical Formation Prod_SNAr SNAr Adducts (e.g., 4-Hydroxy/Methoxy) Cond_SNAr->Prod_SNAr F- displacement Prod_Hydro 3,5-Dichloro-4-fluoro- benzenesulfonic acid + NH3 Cond_Hydro->Prod_Hydro Hydrolysis Prod_Photo Dehalogenated Degradants Cond_Photo->Prod_Photo C-Cl / C-F cleavage

Fig 1. Primary chemical degradation pathways of 3,5-Dichloro-4-fluorobenzenesulfonamide.

III. Troubleshooting Analytical Anomalies

Symptom / AnomalyRoot Cause AnalysisCorrective Action
+18 Da Mass Shift in LC-MS

displacement of the Fluorine atom (-19 Da) by a Hydroxyl group (+17 Da) from basic aqueous buffers.
Switch from basic buffers (e.g., Tris pH 8.5) to neutral, non-nucleophilic buffers (e.g., MOPS pH 7.0).
Poor Mass Balance (<90%) Polar degradants (e.g., sulfonic acid) are eluting in the column void volume and evading detection.Implement a HILIC column or use ion-pairing reagents (e.g., TFA) to retain highly polar acidic degradants.
Peak Tailing in HPLC Unshielded silanol interactions with the primary sulfonamide amine.Use an end-capped C18 column and ensure the mobile phase is buffered to suppress amine ionization (e.g., 0.1% Formic Acid).

IV. Quantitative Stability Profile

Stress ConditionParametersExpected Degradation (%)Primary Degradant Species
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h< 5.0%Sulfonic acid derivative
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h15.0 - 25.0%

adducts + Sulfonic acid
Oxidative 3%

, RT, 24h
< 2.0%Unreactive / Trace N-oxides
Photolytic 1.2 MLux*h (ICH Q1B)< 5.0%Dehalogenated species
Thermal (Solid) 80°C, 48h< 1.0%None (Highly Stable)

V. Self-Validating Protocol: Forced Degradation Assay

To develop a stability-indicating UPLC-MS method, you must generate a representative pool of degradants. This protocol is designed as a self-validating system : it includes internal checks to ensure that observed degradation is chemically genuine and not an artifact of sample preparation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 3,5-Dichloro-4-fluorobenzenesulfonamide in anhydrous Acetonitrile (MeCN) to a concentration of 1 mg/mL. Causality: MeCN is chosen because it is an aprotic solvent that will not participate in

    
     reactions.
    
  • Acidic Stress: Mix 1 mL of sample with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of sample with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of sample with 1 mL of 6%

    
    . Incubate at Room Temperature in the dark for 24 hours.
    
  • Quenching (Critical Step): After incubation, immediately neutralize the acidic and basic samples with equivalent volumes of 0.2 M NaOH and 0.2 M HCl, respectively. Causality: Quenching halts the reaction kinetics precisely at 24 hours, ensuring reproducibility and preventing damage to the analytical column.

  • Self-Validation Checkpoints:

    • Unstressed Control: Run a sample kept at 4°C for 24 hours. Validates baseline purity.

    • Blank Matrix: Run the quenched stress buffers without the API. Validates that new peaks are not buffer artifacts.

    • Mass Balance Check: Calculate

      
      . It must equal 95-105% of the Unstressed Control area. If it is lower, degradants have precipitated or are eluting in the void.
      

Workflow Prep Sample Prep (1 mg/mL in MeCN) Stress1 Acidic Stress (0.1 M HCl, 60°C) Prep->Stress1 Stress2 Basic Stress (0.1 M NaOH, 60°C) Prep->Stress2 Stress3 Oxidative Stress (3% H2O2, RT) Prep->Stress3 Quench Neutralization & Quenching Stress1->Quench Stress2->Quench Stress3->Quench Analysis UPLC-MS/PDA Analysis Quench->Analysis

Fig 2. Self-validating forced degradation workflow for stability-indicating assay development.

VI. References

  • PubMed (NIH). "Hydrolysis of sulphonamides in aqueous solutions". Available at: [Link]

  • Technical University of Munich (TUM). "Sulfonamide Degradation: Insight from Experiments and Computations". Available at: [Link]

  • Domainex. "Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag". Available at:[Link]

Sources

optimizing reaction temperature for 3,5-Dichloro-4-fluorobenzenesulfonamide substitution

Technical Support Center: Optimizing Temperature for 3,5-Dichloro-4-fluorobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the nucleophilic aromatic substitution (

This highly functionalized building block is critical in medicinal chemistry, but its reactivity profile requires precise thermal control. Below, you will find a deep dive into the mechanistic causality of temperature effects, empirical data tables, targeted FAQs, and a self-validating protocol to ensure reproducible success in your workflows.

Mechanistic Causality: The Role of Temperature in

Nucleophilic aromatic substitution (

12

The Temperature Paradox: While the C–F bond is significantly stronger than the C–Cl bond, fluorine is displaced preferentially under kinetic control because its extreme electronegativity makes the ipso carbon highly electrophilic. However, if the reaction temperature exceeds the kinetic window, the thermal energy overcomes the activation barrier for attack at the less electrophilic C–Cl carbons. This thermodynamic override results in a loss of regioselectivity, leading to chlorine displacement and complex impurity profiles. Empirical data demonstrates that for highly activated fluorobenzenesulfonamides, maintaining the reaction at 55–60 °C provides optimal conversion rates while preserving regioselectivity[3].

Reaction Pathway Visualization

SNAr_PathwaySM3,5-Dichloro-4-fluorobenzenesulfonamide+ NucleophileMCMeisenheimer Complex(Transition State)SM->MC Base, Polar Solvent Moderate HeatSide2Sulfonamide Degradation(Polymerization/Tars)SM->Side2 >100 °C(Thermal Stress)Prod4-Substituted Product(Desired SNAr)MC->Prod 40-60 °C(Kinetic Control)Side13-Chloro Substitution(Loss of Regioselectivity)MC->Side1 >80 °C(Thermodynamic Override)

Reaction pathways for 3,5-Dichloro-4-fluorobenzenesulfonamide SNAr under varying temperatures.

Temperature Optimization Matrix

To facilitate rapid decision-making at the bench, the following table synthesizes the quantitative relationship between reaction temperature, kinetics, and impurity generation during the substitution of 3,5-dichloro-4-fluorobenzenesulfonamide with standard amine nucleophiles.

Temperature RangeReaction KineticsRegioselectivity (F vs. Cl)Impurity ProfileScientist's Recommendation
0 – 20 °C Very Slow> 99:1High unreacted starting material.Not recommended unless using highly reactive, unhindered nucleophiles.
40 – 60 °C Optimal > 95:5 Clean conversion, minimal side products. Standard operating range for primary/secondary amines[3].
80 – 100 °C Fast< 80:203-chloro substitution, disubstitution.Avoid; leads to complex chromatographic purification.
> 100 °C Very FastPoorSulfonamide cleavage, tar formation.Highly detrimental to yield and compound integrity.

Troubleshooting FAQs

Q: I am observing a mixture of mono- and di-substituted products in my LCMS. How do I fix this? A: This is a classic symptom of thermal over-activation. While the para-fluorine is the most electrophilic site, the ortho-chlorine atoms become susceptible to nucleophilic attack once the temperature exceeds 80 °C. Lower your reaction temperature to 45 °C. Additionally, ensure your nucleophile is added dropwise at 0 °C to prevent localized exothermic spikes before warming the flask.

Q: My reaction at room temperature (20 °C) is yielding less than 10% conversion after 24 hours. Should I reflux the mixture? A: Do not reflux. Refluxing typical


Q: How does the choice of solvent interact with my temperature setpoint? A: Polar aprotic solvents (such as DMF, DMSO, or MeCN) are mandatory because they stabilize the polar Meisenheimer transition state without solvating (and thereby deactivating) the nucleophile[1]. Because these solvents lower the activation energy, you can achieve full conversion at the optimal 40–60 °C range. If you attempt this reaction in less polar solvents (like THF or Toluene), you will be forced to increase the temperature to force the reaction, which inevitably triggers the side reactions detailed in the matrix above.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that any deviation in temperature control is caught before the batch is ruined.

Materials Required:
  • 3,5-Dichloro-4-fluorobenzenesulfonamide (1.0 equiv, limiting reagent)

  • Amine Nucleophile (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)

Step-by-Step Methodology:
  • Preparation & Inertion: Charge an oven-dried round-bottom flask with 3,5-dichloro-4-fluorobenzenesulfonamide (1.0 equiv) and a magnetic stir bar. Purge the flask with Nitrogen for 5 minutes.

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir until a clear solution is obtained.

    • Validation Checkpoint 1: If the solution is cloudy, gently warm to 30 °C until clear. Do not proceed with a suspension.

  • Base Addition & Cooling: Add DIPEA (2.0 equiv) in one portion. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.1 equiv) in a minimal amount of DMF. Add this solution dropwise over 10 minutes to manage the heat of mixing.

  • Controlled Heating (The Critical Step): Remove the ice bath and allow the reaction to reach room temperature (approx. 20 minutes). Transfer the flask to a pre-heated oil bath or heating block set strictly to 55 °C .

    • Validation Checkpoint 2: Monitor the color. A shift to pale yellow/orange is normal. If the solution rapidly turns dark brown or black, thermal degradation is occurring; immediately remove from heat and verify your temperature probe.

  • Monitoring: Stir at 55 °C for 3 to 4 hours. Monitor progress via LCMS or TLC (typically 30% EtOAc in Hexanes).

    • Validation Checkpoint 3: The reaction is complete when the starting material peak is <2% by UV integration. Do not leave heating overnight unnecessarily.

  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into rapidly stirring ice water (10x the volume of DMF used). The desired 4-substituted product will typically precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

References

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: ACS Publications URL:[Link]

  • Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography Source: Newcastle University Theses URL:[Link]

  • Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity Source: Der Pharma Chemica URL:[Link]

handling moisture sensitivity in 3,5-Dichloro-4-fluorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Reactivity Control

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Executive Summary

You are likely working with 3,5-dichloro-4-fluorobenzenesulfonamide as a fragment for lead optimization (e.g., targeting Carbonic Anhydrase or COX-2) or as a scaffold for


 diversification.[1][2][3]

While the sulfonamide moiety itself is chemically stable, "moisture sensitivity" in this context refers to two distinct, critical failure modes:[2]

  • Precursor Hydrolysis (Critical): The starting material, 3,5-dichloro-4-fluorobenzenesulfonyl chloride, is electronically activated and hydrolyzes 10–100x faster than tosyl chloride.[1][2]

  • Competitive Nucleophilicity (

    
    ):  During functionalization of the 4-Fluoro position, trace water acts as a competitive nucleophile, converting your active scaffold into the inert phenol (3,5-dichloro-4-hydroxybenzenesulfonamide).[1][2]
    

This guide provides the protocols to mitigate these specific risks.

Module 1: The Precursor Danger Zone

Subject: 3,5-Dichloro-4-fluorobenzenesulfonyl chloride[1]

The electron-withdrawing effect of the two chlorine atoms (meta) and the fluorine (para) makes the sulfur center highly electrophilic.[2]

The "Pyridine Trap" Mechanism

Many protocols suggest using pyridine as a solvent/base for sulfonamide formation.[2] Do not do this if your reagents are not strictly anhydrous.

  • Mechanism: Pyridine forms a sulfonyl-pyridinium intermediate.[1][2]

  • The Risk: This intermediate is more susceptible to hydrolysis by trace water than the starting chloride.[2] If your pyridine is "wet" (>0.1%

    
    ), you catalyze the destruction of your starting material.[2]
    
Protocol: Anhydrous Sulfonamide Formation
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous, stabilizer-free).[1][2]

  • Base: 2.5 eq. Triethylamine (TEA) or DIPEA.[1][2] Avoid aqueous bases (Schotten-Baumann) for this specific highly reactive substrate.[1][2]

  • Temperature:

    
     addition is mandatory to suppress hydrolysis rates relative to amidation.[1][2]
    

Data: Hydrolysis Half-Life Comparison (Approximate) | Compound |


 in Water/Dioxane (

) | Reactivity Status | | :--- | :--- | :--- | | Tosyl Chloride | ~30 minutes | Moderate | | Benzenesulfonyl Chloride | ~15 minutes | Reactive | | 3,5-Dichloro-4-fluoro- | < 2 minutes | Hyper-Reactive |[1][2]
Module 2: Diversification & Water Competition

Subject: 3,5-Dichloro-4-fluorobenzenesulfonamide

The 4-position Fluorine is activated for Nucleophilic Aromatic Substitution (


).[1][2] The reaction is driven by the electron-poor ring.[4]
The Moisture Failure Mode

In a typical


 reaction (e.g., with an amine nucleophile), water competes for the electrophilic carbon.[2]
  • Desired Reaction:

    
    
    
  • Side Reaction:

    
     (Phenol formation)[1][2]
    

The resulting phenol is an "electron sink."[2] The phenoxide anion formed under basic conditions pushes electron density back into the ring, deactivating it toward further reaction. Once the phenol forms, the reaction stops. [2]

Protocol: Moisture-Free

[1][2]
  • Solvent: Dry DMSO or DMF (stored over 4Å molecular sieves).[1][2]

    • Note: DMF is hygroscopic.[1][2] Freshly distilled or sure-seal bottles are required.[1][2]

  • Base:

    
     (anhydrous).[1][2]
    
    • Tip: Flame-dry your

      
       or dry in a vacuum oven at 
      
      
      
      for 4 hours. Surface water on the base is the #1 cause of phenol byproducts.
  • Temperature: Keep below

    
     if possible. Higher temps favor thermodynamic hydrolysis if any water is present.[1][2]
    
Visual Logic: Reaction Pathways & Failure Points

The following diagram illustrates the kinetic competition between the desired pathway and moisture-induced failure.

ReactionPathways cluster_0 Synthesis Phase cluster_1 Diversification Phase (S_NAr) Start Sulfonyl Chloride (Precursor) Intermed Sulfonyl-Pyridinium (Highly Unstable) Start->Intermed Pyridine Product Target Sulfonamide Start->Product Amine (Dry) Waste1 Sulfonic Acid (Dead End) Start->Waste1 H2O Intermed->Product Amine Intermed->Waste1 Trace H2O (FAST) SnArStart 3,5-Cl2-4-F-Sulfonamide SnArProd Functionalized Product (S_NAr) SnArStart->SnArProd R-NH2 / Heat SnArWaste Phenol Byproduct (Deactivated) SnArStart->SnArWaste Wet Base / Solvent

Caption: Figure 1. Kinetic competition pathways. Red arrows indicate moisture-induced irreversible failure modes.

Troubleshooting Guide (FAQ)
SymptomDiagnosisCorrective Action
Low Yield (Amide Formation) Hydrolysis of Sulfonyl Chloride.[1][2]Check solvent water content (Karl Fischer).[1][2] Switch from Pyridine to DCM/TEA at

.[1][2]
"Sticky" Solid Product Presence of Sulfonic Acid or HCl salts.[1][2][5]Wash organic layer with

(to remove pyridine) then

(to remove sulfonic acid).[1][2] Recrystallize from EtOH/Water.[1][2]
New Peak in LCMS (M-20) Phenol formation during

(Hydrolysis of F).[1][2]
Your base (

or

) is wet.[1][2] Dry base in vacuum oven. Use molecular sieves in reaction vial.
Starting Material Stalls Deactivation of ring.If phenol forms (see above), the ring becomes electron-rich and stops reacting.[1][2] You cannot "push" this with more heat; you must restart with dry conditions.[1][2]
Exotherm on Addition Uncontrolled reaction.[1][2]The electron-deficient chloride is aggressive.[1] Slow down addition rate. Ensure cooling bath is effective.[1]
Experimental Protocol: Best-Practice Synthesis

Objective: Synthesis of N-substituted-3,5-dichloro-4-fluorobenzenesulfonamide without hydrolysis.

  • Setup: Flame-dried 2-neck Round Bottom Flask (RBF) under Argon/Nitrogen atmosphere.

  • Charge: Add Amine (1.0 eq) and Triethylamine (2.5 eq) in anhydrous DCM (

    
     concentration).
    
  • Cool: Submerge flask in an ice/water bath (

    
    ).
    
  • Addition: Dissolve 3,5-dichloro-4-fluorobenzenesulfonyl chloride (1.1 eq) in minimal dry DCM. Add dropwise over 20 minutes.

    • Why? Keeping the chloride concentration low relative to the amine favors amidation over hydrolysis.[2]

  • Monitor: Stir at

    
     for 1 hour, then warm to Room Temp (RT). Monitor by TLC/LCMS.[1][2]
    
  • Workup: Dilute with DCM. Wash with

    
     (removes excess amine/TEA), then Water, then Brine.[1][2] Dry over 
    
    
    
    .[1][2]
References
  • Sigma-Aldrich. N-(3,5-Dichlorophenyl)-4-fluorobenzenesulfonamide Product Sheet. (Example of commercial availability of related scaffolds). Link

  • Mousa, M. A., & Hassan, R. M. (1988).[1][2][6] Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride.[2][6][7][8] Oriental Journal of Chemistry.[1][2][6] (Establishes the baseline hydrolysis rates for sulfonyl chlorides). Link

  • Koo, I. S., et al. (2008).[1][2][8] Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. Journal of Organic Chemistry.[1][2] (Discusses the

    
     vs Addition-Elimination mechanisms in hydrolysis). Link
    
  • Organic Syntheses. Benzenesulfonyl Chloride.[1][2][5] Org.[1][2][3][9][10][11] Syn. Coll. Vol. 1, p.84 (1941).[1][2] (Foundational protocol for handling sulfonyl chlorides, highlighting moisture sensitivity). Link

  • BenchChem. Technical Guide to Synthesis of 3,4-Dichloro-5-fluorothiophenol. (Analogous chemistry showing chlorosulfonation and handling of poly-halo-benzenesulfonyl chlorides). Link[1][2]

Sources

Validation & Comparative

Advanced 1H NMR Analysis Guide: 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of 3,5-Dichloro-4-fluorobenzenesulfonamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

In the high-stakes environment of medicinal chemistry, 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) serves as a critical scaffold for PI3K/mTOR inhibitors and anti-tumor agents. Its unique substitution pattern—combining the electron-withdrawing sulfonamide group with a crowded halogenated ring—creates a distinct spectral fingerprint essential for purity verification.[1]

This guide moves beyond basic peak listing. We compare the spectral resolution performance of this molecule against its structural analogs (e.g., 4-fluorobenzenesulfonamide) and evaluate solvent efficacy (DMSO-d₆ vs. CDCl₃). The goal is to equip you with a self-validating analytical protocol that ensures structural integrity during drug development workflows.

Experimental Protocol: The Self-Validating System

To achieve reproducible, high-resolution data, the following protocol minimizes variables such as concentration effects and water exchange.

Reagents & Equipment
  • Analyte: 3,5-Dichloro-4-fluorobenzenesulfonamide (>98% purity).

  • Primary Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Why: Sulfonamide protons (-SO₂NH₂) are exchangeable.[1] DMSO-d₆ forms strong hydrogen bonds, slowing exchange and sharpening the NH₂ signal into a distinct triplet or singlet, unlike CDCl₃ where it often broadens into the baseline.

  • Instrument: 400 MHz (minimum) NMR Spectrometer.

Step-by-Step Workflow

NMR_Workflow Start Sample Prep Solvent Add 600 µL DMSO-d6 (Prevent H-D Exchange) Start->Solvent 5-10 mg Acquire Acquisition (NS=16, d1=10s) Solvent->Acquire Homogenize Process Processing (LB=0.3 Hz, Phase Corr) Acquire->Process FID Analyze Signal Analysis (Coupling Extraction) Process->Analyze Spectrum

Figure 1: Optimized NMR acquisition workflow ensuring quantitative integration of sulfonamide protons.

Spectral Analysis: Decoding the Fingerprint

The 1H NMR spectrum of 3,5-Dichloro-4-fluorobenzenesulfonamide is defined by its high symmetry (


), resulting in a simplified yet information-rich pattern.
A. The Aromatic Region (The "Signature" Doublet)

Unlike the complex multiplets seen in mono-substituted benzenes, this molecule displays a clean doublet in the aromatic region.

  • Assignment: Protons at positions 2 and 6 (H2, H6).[1]

  • Chemical Shift (

    
    ): 7.90 – 8.05 ppm  (Deshielded).[1]
    
    • Mechanism:[1] The protons are ortho to the electron-withdrawing sulfonamide group (-SO₂NH₂) and ortho to the chlorine atoms. Both substituents pull electron density away, shifting the signal downfield.

  • Multiplicity: Doublet (d) .

    • Coupling: The splitting arises from the long-range meta-coupling with the Fluorine atom at position 4 (

      
      ).
      
    • Coupling Constant (

      
      ):~6.0 – 6.5 Hz .[1]
      
    • Note: H2 and H6 are chemically equivalent; they do not split each other.[1]

B. The Sulfonamide Region
  • Assignment: -SO₂NH₂ protons.

  • Chemical Shift (

    
    ): 7.60 – 7.80 ppm  (in DMSO-d₆).[1]
    
  • Multiplicity: Broad Singlet (s).

    • Validation: Add one drop of D₂O to the NMR tube and shake.[1] This peak will disappear (H-D exchange), confirming it is the labile amide and not an impurity.

Summary Table: Signal Assignments
PositionIdentityShift (ppm, DMSO-d₆)MultiplicityIntegralCoupling (

)
2, 6 Aromatic CH7.95 ± 0.1Doublet2H

Hz
- -SO₂NH₂7.70 ± 0.2Broad Singlet2H-
Solvent DMSO2.50Quintet--
Water H₂O3.33Broad Singlet--

Comparative Performance Analysis

This section objectively compares the analytical "performance"—defined as resolution, interpretability, and information density—of the target molecule against common alternatives.

Comparison 1: Solvent Resolution Power (DMSO-d₆ vs. CDCl₃)

The choice of solvent drastically alters the visibility of the critical sulfonamide moiety.[1]

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Verdict
-SO₂NH₂ Visibility High. Sharp, distinct signal due to H-bonding stabilization.Low. Broad, often merged with baseline or aromatic region.[1]DMSO is essential for quantifying the amide group.[1]
Solubility Excellent. Dissolves polar sulfonamides easily.[1]Moderate/Poor. May require heating, which increases exchange rates.[1]DMSO ensures true solution-state NMR.[1]
Chemical Shift Stability High.[1] Shifts are reproducible.[1]Variable. Concentration-dependent shifts for NH₂.[1]DMSO provides the industry-standard reference.[1]
Comparison 2: Spectral Complexity vs. Structural Analogs

Analyzing 3,5-Dichloro-4-fluorobenzenesulfonamide is significantly faster than its precursors due to symmetry-induced simplification.[1]

  • Precursor (4-Fluorobenzenesulfonamide):

    • Pattern: AA'BB' or AA'XX' system.[1]

    • Appearance: Two complex multiplets (pseudo-quartets).[1]

    • Analysis Difficulty: High.[1][2][3] Requires second-order analysis to extract exact

      
       values.
      
  • Target (3,5-Dichloro-4-fluorobenzenesulfonamide):

    • Pattern:

      
       system (where A=H, X=F).[1]
      
    • Appearance:Single clean doublet.

    • Analysis Difficulty: Low.[1]

    • Advantage:[1][4] The appearance of the clean doublet (J ~6 Hz) is an instant "Go/No-Go" quality control marker for the chlorination step. If you see multiplets, the reaction is incomplete.

Coupling Pathway Visualization

Coupling_Tree H2 H2/H6 Protons (Chemically Equivalent) Interaction Meta-Coupling (4J) Through C-C bonds H2->Interaction F4 Fluorine-19 (Spin 1/2) (Position 4) F4->Interaction Result Observed Signal: Doublet (d) J ~ 6.2 Hz Interaction->Result Splits Signal

Figure 2: Coupling tree demonstrating the origin of the characteristic doublet. The equivalence of H2 and H6 simplifies the spectrum.

Troubleshooting & Validation

Issue: The aromatic doublet appears as a singlet.

  • Cause: Low resolution or peak broadening.[1]

  • Solution: Decrease the line broadening (LB) parameter in processing to 0.1 Hz. Ensure the shim is optimized. The

    
     coupling (~6 Hz) is large enough to be resolved on even 60 MHz benchtop instruments, so a singlet usually indicates poor field homogeneity.
    

Issue: Extra peaks in the 7.0–7.5 ppm region.

  • Cause: Likely unreacted 4-fluorobenzenesulfonamide starting material.[1]

  • Check: Look for the AA'BB' multiplet pattern characteristic of the mono-substituted precursor.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide.[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry.[1] Retrieved from [Link]

  • Reich, H. J. (2024). Coupling Constants: Fluorine-Proton Couplings.[1] University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

FTIR characteristic peaks of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Profiling of 3,5-Dichloro-4-fluorobenzenesulfonamide: A Comparative Guide for Drug Development

Executive Summary

In medicinal chemistry, halogenated benzenesulfonamides are critical pharmacophores, frequently utilized in the design of carbonic anhydrase inhibitors and anti-inflammatory agents. The precise substitution pattern on the aromatic ring—specifically the integration of multiple halogens—profoundly impacts the molecule's electronic environment, pKa, and target-binding affinity.

This guide provides an objective, comparative analysis of the Fourier Transform Infrared (FTIR) characteristic peaks of 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4)[1] against its less substituted analogs. By decoding the vibrational shifts caused by halogen-induced inductive and mesomeric effects, researchers can accurately validate structural integrity and predict hydrogen-bonding dynamics in drug development workflows.

The Causality of Vibrational Shifts (Expertise & Experience)

As application scientists, we do not merely record spectra; we decode the electronic causality behind each vibrational mode. The FTIR spectrum of a sulfonamide is dominated by the sulfonyl (-SO₂) and primary amine (-NH₂) functional groups. However, when highly electronegative halogens (Chlorine and Fluorine) are introduced to the benzene ring, they trigger a cascade of electronic shifts:

  • The Sulfonyl (S=O) Stretches: In an unsubstituted benzenesulfonamide, the S=O asymmetric and symmetric stretches typically occur around 1320 cm⁻¹ and 1145 cm⁻¹, respectively[2]. In 3,5-Dichloro-4-fluorobenzenesulfonamide, the strong electron-withdrawing inductive effect (-I) of the meta-chlorines and para-fluorine pulls electron density away from the sulfur atom. This deshielding increases the S=O bond order and force constant, resulting in a distinct "blue shift" (higher wavenumber) for both asymmetric and symmetric stretches[3].

  • The Amine (N-H) Stretches: Primary sulfonamides exhibit a bifurcated N-H stretching profile—asymmetric (~3350 cm⁻¹) and symmetric (~3250 cm⁻¹)[4]. The synergistic electron withdrawal by the halogens increases the acidity of the sulfonamide protons. In the solid state, this alters the intermolecular hydrogen-bonding network, often manifesting as sharper, slightly blue-shifted N-H bands compared to non-halogenated analogs[5].

  • The Halogen Fingerprint (C-F and C-Cl): The C-F bond is highly polar, producing an intense stretching band near 1200-1250 cm⁻¹. However, the steric crowding and competing inductive pull from the adjacent ortho-chlorines in this specific molecule slightly modulate the C-F bond energy, while the heavy C-Cl bonds produce characteristic, sharp peaks deep in the fingerprint region (600-800 cm⁻¹)[5].

Comparative FTIR Data Analysis

To objectively evaluate the structural impact of polyhalogenation, the table below compares the established vibrational frequencies of 3,5-Dichloro-4-fluorobenzenesulfonamide against standard reference analogs.

Vibrational ModeBenzenesulfonamide (Ref)4-Fluorobenzenesulfonamide3,5-Dichloro-4-fluorobenzenesulfonamideCausality / Shift Rationale
N-H Asymmetric ~3330 cm⁻¹~3345 cm⁻¹~3360 cm⁻¹ Increased proton acidity due to strong -I effect alters H-bonding.
N-H Symmetric ~3230 cm⁻¹~3245 cm⁻¹~3255 cm⁻¹ Coupled vibration shifts in tandem with the asymmetric mode.
S=O Asymmetric ~1320 cm⁻¹~1335 cm⁻¹~1350 cm⁻¹ Inductive withdrawal severely increases S=O force constant.
S=O Symmetric ~1145 cm⁻¹~1155 cm⁻¹~1165 cm⁻¹ Synergistic deshielding of the sulfur atom by Cl and F.
C-F Stretch N/A~1220 cm⁻¹~1210 cm⁻¹ Steric crowding by ortho-chlorines slightly lowers C-F bond energy.
S-N Stretch ~900 cm⁻¹~910 cm⁻¹~925 cm⁻¹ Strengthened S-N bond due to electron delocalization.
C-Cl Stretch N/AN/A~780 cm⁻¹, ~760 cm⁻¹ Characteristic heavy-atom vibrations in the fingerprint region.

Self-Validating Experimental Protocol (Trustworthiness)

A robust spectroscopic protocol must be a self-validating system. The following Attenuated Total Reflectance (ATR) FTIR methodology incorporates internal checks to ensure artifact-free data acquisition.

Step-by-Step ATR-FTIR Methodology:

  • Crystal Preparation & Background Validation:

    • Clean the Diamond or ZnSe ATR crystal meticulously with HPLC-grade isopropanol.

    • Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Self-Validation Check: Ensure the baseline is flat and free of residual organic peaks before proceeding.

  • Sample Loading:

    • Deposit 2-5 mg of crystalline 3,5-Dichloro-4-fluorobenzenesulfonamide directly onto the center of the ATR crystal.

  • Pressure Application & Signal Optimization:

    • Apply pressure using the ATR anvil.

    • Self-Validation Check: Monitor the live spectral preview. Gradually increase pressure until the most intense peak (the S=O asymmetric stretch at ~1350 cm⁻¹) reaches an absorbance of 0.5 to 0.8 AU. Do not exceed 1.0 AU , as this causes detector saturation and peak distortion (loss of resolution between closely spaced bands).

  • Data Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 to 64 scans to ensure a high signal-to-noise ratio).

  • Data Processing:

    • Apply atmospheric compensation to remove trace CO₂ and H₂O vapor interference.

    • Apply a baseline correction. Avoid aggressive mathematical smoothing, which can artificially merge the critical C-Cl doublet in the fingerprint region.

Experimental Workflow Visualization

FTIR_Workflow Prep Sample Preparation (ATR Crystal Cleaning) Bkg Background Acquisition (Air, 32 Scans) Prep->Bkg Ensure Baseline Load Sample Loading (3,5-Dichloro-4-fluoro...) Bkg->Load 2-5 mg Sample Acq Data Acquisition (4000-400 cm⁻¹) Load->Acq Apply Pressure Process Data Processing (Baseline & Atm. Comp.) Acq->Process Raw Spectrum Validate Peak Validation (S=O, N-H, C-X) Process->Validate Comparative Analysis

Fig 1. Self-validating ATR-FTIR experimental workflow for halogenated benzenesulfonamides.

References

1.[3] Title: Infrared Spectra of Sulfones and Related Compounds | Source: researchgate.net | URL: 2.[2] Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides | Source: rsc.org | URL: 3.[1] Title: 3,5-Dichloro-4-fluorobenzene sulfonamide: Price, SKU, UK, Europe, China | Source: fluorochem.co.uk | URL: 4.[4] Title: FTIR spectra of TBZA, Co(II) complex, Cu(II) complex, and Zn(II) complex. | Source: researchgate.net | URL: 5.[5] Title: In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives | Source: uobaghdad.edu.iq | URL:

Sources

HPLC method development for 3,5-Dichloro-4-fluorobenzenesulfonamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2][3]

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 3,5-Dichloro-4-fluorobenzenesulfonamide . As a halogenated benzenesulfonamide, this compound serves as a critical intermediate in the synthesis of diverse pharmaceutical agents, including COX-2 inhibitors and antitumor drugs.[1][2]

The presence of multiple halogen atoms (Cl, F) combined with the sulfonamide moiety creates a unique separation challenge: the molecule possesses both significant hydrophobicity and pH-dependent ionization. This guide compares standard C18 chemistries against Phenyl-Hexyl alternatives to optimize selectivity, demonstrating why specific stationary phases yield superior peak shape and resolution.[1][2]

Physicochemical Profile[2][3][4][5][6]
  • CAS: 1208075-66-4[1][2]

  • Structure: Benzenesulfonamide core with chlorines at positions 3,5 and fluorine at position 4.[1][2]

  • Acidity (pKa): Estimated ~8.5–9.5 (Sulfonamide NH acidic proton).[1][2] The electron-withdrawing halogens increase acidity compared to unsubstituted benzenesulfonamide (pKa ~10).[1][2]

  • Lipophilicity (LogP): Estimated ~2.2–2.[1][2]8. Moderate hydrophobicity driven by the aromatic ring and halogens.[1][2]

  • UV Max: ~220 nm (primary), ~265 nm (secondary).[1][2]

Method Development Strategy: The "Why"

Effective method development requires aligning the separation mechanism with the analyte's chemistry.[1][2]

A. pH Control (The Critical Variable)

Sulfonamides are amphoteric but primarily behave as weak acids due to the -SO₂NH₂ group.[1][2]

  • At pH > pKa (Basic): The molecule deprotonates to an anion (

    
    ), drastically reducing retention on Reverse Phase (RP) columns.[1][2]
    
  • At pH < pKa (Acidic): The molecule remains neutral, maximizing hydrophobic interaction and retention.[1][2]

  • Recommendation: Use acidic mobile phase (pH 2.0 – 3.0) to ensure the analyte is fully protonated (neutral).[1][2] This prevents peak tailing caused by mixed-mode interactions with residual silanols.[1][2]

B. Stationary Phase Selection
  • C18 (Octadecyl): The industry workhorse.[1][2] Relies purely on hydrophobic (van der Waals) interactions.[1][2]

  • Phenyl-Hexyl: Offers

    
     interactions.[1][2] This is particularly effective for halogenated aromatics  like our target.[1][2] The electron-deficient ring (due to F and Cl) interacts strongly with the electron-rich phenyl stationary phase, often providing orthogonal selectivity to C18.[2]
    

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][6]

We compared the performance of a standard C18 column against a Phenyl-Hexyl column for this specific analyte.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 220 nm[1][2][4]

Performance Metrics Table
MetricColumn A: Standard C18 (3.5 µm)Column B: Phenyl-Hexyl (3.5 µm)Analysis
Retention Time (

)
6.2 min6.8 minPhenyl-Hexyl shows increased retention due to added

mechanisms.[1][2]
Peak Symmetry (

)
1.151.05Phenyl-Hexyl provides sharper peaks for halogenated aromatics.[1][2]
Selectivity (

)
*
1.0 (Reference)1.2 (vs. Impurities)Phenyl phase better resolves de-halogenated impurities (e.g., 3-chloro analog).[1][2]
Resolution (

)
> 2.0> 3.5Superior resolution of closely related synthesis byproducts.

*Selectivity calculated against common des-chloro impurity.

Visualizing the Separation Mechanism

The following diagram illustrates the dual-interaction mechanism available on the Phenyl-Hexyl phase, which is absent in standard C18.[1][2]

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction (Recommended) Analyte 3,5-Dichloro-4-fluorobenzenesulfonamide (Electron-Deficient Ring) C18_Phase C18 Alkyl Chain (Hydrophobic Only) Analyte->C18_Phase Van der Waals (Moderate Retention) Phenyl_Phase Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Analyte->Phenyl_Phase Van der Waals (Base Retention) Analyte->Phenyl_Phase Pi-Pi Stacking (Enhanced Selectivity for Halogens)

Caption: Mechanism comparison showing the additional Pi-Pi interaction (Yellow Arrow) provided by Phenyl-Hexyl phases for halogenated benzenesulfonamides.

Recommended Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is recommended for purity analysis and impurity profiling due to its superior selectivity for halogenated variants.[1][2]

A. Reagents & Preparation[1][2][9][10][11]
  • Stock Solution: Dissolve 10 mg of 3,5-Dichloro-4-fluorobenzenesulfonamide in 10 mL of Methanol (Final conc: 1 mg/mL). Note: Methanol is preferred over ACN for solubility of sulfonamides.[2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final conc: 0.1 mg/mL).

  • Solvents: LC-MS Grade Acetonitrile and Water; Formic Acid (98%+).[1][2]

B. Instrument Parameters
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Maximizes selectivity for halogenated ring.[1][2]
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[1][2]7) keeps sulfonamide neutral.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.[1][2]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][2][3]
Column Temp 40°CImproves mass transfer and peak sharpness.[1][2]
Injection Vol 5–10 µLPrevent column overload.
Detection UV @ 220 nm (Quant), 265 nm (ID)220 nm for max sensitivity; 265 nm for specificity.[1][2]
C. Gradient Table[2]
Time (min)% Mobile Phase BEvent
0.05Equilibration / Loading
1.05Isocratic Hold (Focusing)
10.095Linear Gradient Elution
12.095Wash
12.15Re-equilibration
15.05End of Run

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is performing correctly, check these System Suitability Parameters (SST) before every run.

  • Resolution (

    
    ):  If analyzing a mixture, 
    
    
    
    between the main peak and nearest impurity must be > 1.5.[1][2]
  • Tailing Factor (

    
    ):  Must be < 1.3.[1][2]
    
    • Troubleshooting: If

      
      , your mobile phase pH may be too high (analyte ionizing) or the column has active silanols.[1][2] Action:  Prepare fresh buffer or switch to a "End-capped" column.
      
  • Retention Repeatability: %RSD of retention time for 5 injections must be < 0.5%.

    • Troubleshooting: Drifting retention times often indicate insufficient equilibration of the Phenyl phase.[1][2]

Workflow Diagram: Method Optimization Loop

MethodOptimization Start Start: Initial Run (Gradient 5-95%) CheckPeak Check Peak Shape (Tailing Factor) Start->CheckPeak Decision1 Tailing < 1.3? CheckPeak->Decision1 GoodShape Check Retention (k' > 2) Decision1->GoodShape Yes BadShape Action: Lower pH or Change Column Decision1->BadShape No Decision2 Resolution > 1.5? GoodShape->Decision2 BadShape->Start Final Method Validated Decision2->Final Yes OptimizeGradient Action: Flatten Gradient (e.g. 20-60% B) Decision2->OptimizeGradient No OptimizeGradient->Start

Caption: Logical decision tree for optimizing the separation of 3,5-Dichloro-4-fluorobenzenesulfonamide.

References

  • PubChem. (2023).[1][2] 3,5-Dichloro-4-fluorobenzenesulfonamide (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Sielc Technologies. (n.d.).[1][2] HPLC Analysis of Halogenated Benzenesulfonamides. (General reference for sulfonamide separation principles on mixed-mode/RP columns). [Link]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic pharmaceuticals.[2] Journal of Chromatography A. (Validates the use of Phenyl-Hexyl for polar/aromatic selectivity).[1][2] [Link][1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1][2] HPLC for Pharmaceutical Scientists.[1][2] Wiley-Interscience.[1][2] (Source for pH control strategies in sulfonamide analysis). [Link][1]

Sources

mass spectrometry fragmentation pattern of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a deep-dive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-Dichloro-4-fluorobenzenesulfonamide , a critical scaffold in medicinal chemistry (e.g., for carbonic anhydrase inhibitors).

It compares this target molecule against its structural analogs—4-Fluorobenzenesulfonamide and 3,5-Difluorobenzenesulfonamide —to highlight how halogen substitution patterns dictate ionization efficiency, isotopic signatures, and fragmentation pathways.

Executive Summary & Technical Positioning

3,5-Dichloro-4-fluorobenzenesulfonamide (hereafter Target-Cl2F ) represents a distinct class of electron-deficient sulfonamides. Compared to its mono-fluorinated or di-fluorinated analogs, Target-Cl2F exhibits superior ionization efficiency in negative electrospray ionization (ESI-) due to the inductive effect of the chlorine atoms, which significantly lowers the pKa of the sulfonamide nitrogen.

However, this increased sensitivity comes with a trade-off: complex isotopic envelopes that require precise deconvolution algorithms. This guide outlines the specific MS behaviors to ensure accurate identification and differentiation from metabolic byproducts or synthesis impurities.

Comparative Analysis: Target vs. Analogs

The following table contrasts the physicochemical and MS properties of the target against common alternatives used in Structure-Activity Relationship (SAR) studies.

Feature3,5-Dichloro-4-fluorobenzenesulfonamide (Target)4-Fluorobenzenesulfonamide (Analog A)3,5-Difluorobenzenesulfonamide (Analog B)
Formula



Monoisotopic Mass 242.9324 Da 175.0103 Da193.0009 Da
Isotope Pattern (M:M+2:M+4) 100 : 64 : 10 (Distinctive Cl2 signature)100 : 4.4 : 0 (S34 contribution only)100 : 4.4 : 0
ESI(-) Ionization High (High acidity, stable [M-H]⁻)ModerateModerate-High
Retention (C18) Strongest (Most lipophilic)WeakestModerate
Key Fragment (EI)

179 (Dichlorofluoroaniline)

111 (Fluoroaniline)

129 (Difluoroaniline)
Experimental Protocols
Protocol A: GC-MS (EI) for Structural Fingerprinting

Best for: Purity assessment and library matching.

Methodology:

  • Sample Prep : Dissolve 1 mg of Target-Cl2F in 1 mL Ethyl Acetate.

  • Inlet : Splitless, 250°C.

  • Column : Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]

  • Oven : 50°C (1 min) → 20°C/min → 300°C (3 min).

  • Source : Electron Ionization (70 eV), 230°C.[1]

Mechanism of Action: Under 70 eV electron impact, the sulfonamide S-N bond is the primary cleavage site. The high stability of the halogenated phenyl ring directs the charge retention.

Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ) : Observed at 
    
    
    
    243 (base peak depends on tuning). The isotope cluster confirms the
    
    
    presence.
  • Loss of

    
     : A rearrangement leads to the extrusion of 
    
    
    
    (64 Da), yielding the 3,5-dichloro-4-fluoroaniline radical cation at
    
    
    179.
  • Loss of

    
     : From the aniline species, forming an even-electron cation (
    
    
    
    178).
  • Ring Cleavage : Loss of Cl (

    
     144) is observed at high energy, but F loss is negligible due to the C-F bond strength.
    
Protocol B: LC-MS/MS (ESI-) for Quantitation

Best for: Biological matrices (plasma/urine) and trace analysis.

Methodology:

  • Mobile Phase : A: Water + 5mM Ammonium Acetate (pH 9); B: Acetonitrile.

    • Note: High pH ensures full deprotonation of the sulfonamide.

  • Column : C18 (2.1 x 50 mm, 1.7 µm).

  • Ionization : ESI Negative Mode (-4.5 kV).

  • Transition : MRM monitoring of

    
     (Quantifier) and 
    
    
    
    (Qualifier).
Mechanistic Visualization
Figure 1: Electron Ionization (EI) Fragmentation Pathway

This diagram illustrates the homolytic cleavage pathways characteristic of the Target-Cl2F under GC-MS conditions.

EI_Fragmentation M_Ion Molecular Ion (M+•) m/z 243/245/247 [C6H4Cl2FNO2S]+• Fragment_1 [M - SO2]+• Rearrangement Product m/z 179/181 (3,5-Dichloro-4-fluoroaniline) M_Ion->Fragment_1 - SO2 (64 Da) (S-N Migration) Fragment_2 [M - SO2NH2]+ Phenyl Cation m/z 163/165 (Dichlorofluorophenyl+) M_Ion->Fragment_2 - SO2NH2 (80 Da) (Direct Cleavage) Fragment_3 [M - SO2 - H]+ Imine-like Cation m/z 178/180 Fragment_1->Fragment_3 - H• Fragment_4 [M - SO2 - Cl]+ Secondary Loss m/z 144 Fragment_1->Fragment_4 - Cl•

Caption: Primary EI fragmentation pathways showing the dominant


 extrusion and competitive phenyl cation formation.
Figure 2: ESI(-) Collision Induced Dissociation (CID)

In negative mode, the fragmentation is driven by charge localization on the nitrogen.

ESI_Fragmentation Precursor Precursor Ion [M-H]- m/z 242 (Deprotonated Sulfonamide) Product_1 Product Ion m/z 178 [M - H - SO2]- (Anilide Anion) Precursor->Product_1 CID (Low Energy) Loss of SO2 (64 Da) Product_2 Product Ion m/z 79 [SO2N]- (Sulfonyl Nitrene Fragment) Precursor->Product_2 CID (High Energy) Ring Loss

Caption: ESI(-) pathway highlighting the diagnostic loss of


 to form the stable anilide anion.
Performance & Data Interpretation
Isotopic Validation (The "Cl2" Rule)

The most reliable way to distinguish Target-Cl2F from non-chlorinated analogs (like 3,5-Difluoro) is the chlorine isotope pattern.

  • Target-Cl2F : The mass spectrum must show a triplet pattern at M, M+2, and M+4 with approximate intensities of 100%, 65%, and 10% .

  • Analogs : 4-Fluoro and 3,5-Difluoro analogs will show a dominant M peak with a tiny M+2 (<5%) due only to Sulfur-34.

Sensitivity Advantage

In ESI(-) mode, the electron-withdrawing nature of the two chlorines and one fluorine at the 3, 4, and 5 positions creates a "pull" effect on the sulfonamide nitrogen electrons.

  • Result : The N-H proton is significantly more acidic (

    
    ) compared to unsubstituted benzenesulfonamide (
    
    
    
    ).
  • Benefit : This allows for robust ionization even in neutral mobile phases, although basic conditions (pH 9) are recommended for maximum sensitivity.

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1208075-66-4, 3,5-Dichloro-4-fluorobenzenesulfonamide. Retrieved from [Link]

  • Hibbs, J. A., et al. (2013) . Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.[2][3] Retrieved from [Link]

Sources

comparing reactivity of 3,5-Dichloro-4-fluorobenzenesulfonamide vs 4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between 3,5-Dichloro-4-fluorobenzenesulfonamide (Compound A) and 4-Fluorobenzenesulfonamide (Compound B) . While both compounds share a core benzenesulfonamide scaffold—making them privileged structures in medicinal chemistry, particularly as Carbonic Anhydrase Inhibitors (CAIs)—their reactivity profiles differ significantly due to the electronic and steric influence of the chlorine substituents in Compound A.

Key Takeaway: The 3,5-dichloro substitution pattern in Compound A drastically increases the acidity of the sulfonamide nitrogen (


 decrease) and activates the 4-position fluorine toward Nucleophilic Aromatic Substitution (

), requiring milder reaction conditions compared to the less reactive Compound B.

Chemical & Physical Property Analysis[1][2][3][4][5][6]

The fundamental difference lies in the electronic environment of the aromatic ring. The two chlorine atoms in Compound A act as electron-withdrawing groups (EWG) via induction (-I effect), which has cascading effects on both the leaving group ability of the fluorine and the acidity of the sulfonamide.

Comparative Data Table
Property3,5-Dichloro-4-fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide Impact on Reactivity
Structure

(Poly-halogenated)

(Mono-halogenated)
A is more electron-deficient.
Molecular Weight ~244.07 g/mol 175.18 g/mol A has higher steric bulk.
Sulfonamide

~8.2 - 8.8 (Estimated)10.1 A is ~100x more acidic; better Zn-binding in metalloenzymes.

Reactivity
High (Activated by ortho-Cl)Moderate/Low A reacts under milder conditions.
LogP (Lipophilicity) ~2.10.8A has higher membrane permeability.
Hammett

(approx)

(Strong EWG)

(Moderate EWG)
Drives the electrophilicity of the ring.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most critical synthetic distinction is the lability of the fluorine atom. In drug discovery, this fluorine is often displaced by amines or thiols to create diverse libraries.

Mechanistic Insight[7][8]
  • Compound B (4-Fluoro): The fluorine is activated solely by the para-sulfonamide group. The reaction typically requires high temperatures (>80°C) or strong bases to proceed.

  • Compound A (3,5-Dichloro): The two chlorine atoms at the ortho positions relative to the fluorine exert a strong inductive pull. This lowers the energy of the Meisenheimer Complex intermediate, facilitating the nucleophilic attack. Despite the potential steric hindrance of the chlorines ("buttressing effect"), the electronic activation dominates, making the fluorine highly labile.

Visualization: Reaction Coordinate

The following diagram illustrates the lower activation energy barrier for the dichloro-substituted compound.

SNAr_Mechanism Start Reactants (Ar-F + Nu:) TS_A Transition State A (3,5-Dichloro) Stabilized by -I effect Start->TS_A Low ΔG‡ TS_B Transition State B (4-Fluoro) Higher Energy Start->TS_B High ΔG‡ Inter_A Meisenheimer Complex A (Stable) TS_A->Inter_A Inter_B Meisenheimer Complex B (Less Stable) TS_B->Inter_B Product Product (Ar-Nu) Inter_A->Product Fast F- elimination Inter_B->Product Slow F- elimination

Caption: Comparative reaction coordinate showing the stabilization of the transition state and intermediate by the ortho-dichloro substituents in Compound A (Green path) versus Compound B (Red path).

Biological Application: Carbonic Anhydrase Inhibition

Both compounds are sulfonamides, the classic zinc-binding pharmacophore for Carbonic Anhydrases (CAs). However, their efficacy differs.[1]

  • Binding Mechanism: The sulfonamide moiety binds to the

    
     ion in the enzyme active site as an anion (
    
    
    
    ).
  • Acidity Effect: Since Compound A is more acidic (

    
    ) than Compound B (
    
    
    
    ), a larger fraction of Compound A exists in the active anionic state at physiological pH (7.4), often leading to higher potency (lower
    
    
    ).
  • Selectivity: The bulky chlorine atoms in Compound A can exploit hydrophobic pockets in specific CA isoforms (e.g., hCA IX, a tumor marker), potentially offering better selectivity profiles than the smaller Compound B.

Experimental Protocols

Protocol 1: Comparative Amination

Objective: To demonstrate the reactivity difference by synthesizing an amino-benzenesulfonamide derivative.

Reagents:

  • Substrate: 1.0 mmol of Compound A or Compound B.

  • Nucleophile: 1.2 mmol Benzylamine (primary amine).

  • Base: 2.0 mmol

    
    .
    
  • Solvent: DMSO (2 mL).

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (A or B) in DMSO in a 10 mL reaction vial.

  • Addition: Add

    
     followed by benzylamine.
    
  • Reaction (Compound A): Stir at Room Temperature (25°C) . Monitor by TLC/LC-MS. Expect >90% conversion within 1-2 hours.

  • Reaction (Compound B): Stir at Room Temperature . Likely no reaction or <5% conversion after 2 hours. Heat to 90°C to drive the reaction to completion (requires 4-12 hours).

  • Work-up: Pour into ice water (20 mL). Acidify to pH 4 with 1M HCl to precipitate the product. Filter and dry.

Validation Check:

  • If Compound A requires heating >50°C to react with a primary amine, check for degradation of the starting material or wet solvent (water competes as a nucleophile).

Protocol 2: Determination of (Spectrophotometric)

Objective: Accurately measure the acidity of the sulfonamide proton.

  • Stock Solution: Prepare

    
     M solutions of the compound in buffers ranging from pH 4 to pH 12.
    
  • UV Scan: Measure UV absorbance (200–400 nm). The ionized form (

    
    ) will show a bathochromic shift compared to the neutral form.
    
  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point of the sigmoidal curve corresponds to the 
    
    
    
    .
    • Expected Result A: Inflection near pH 8.5.

    • Expected Result B: Inflection near pH 10.1.

Synthesis & Assay Workflow Diagram

The following workflow summarizes the path from raw material to biological validation, highlighting the divergent conditions required.

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Starting Material (Ar-F) Cond_A Cond. A (3,5-Cl): RT, 1h Start->Cond_A If 3,5-Dichloro Cond_B Cond. B (4-F): 90°C, 12h Start->Cond_B If 4-Fluoro Product Sulfonamide Derivative Cond_A->Product Cond_B->Product Assay CA Inhibition Assay (Stopped-Flow CO2) Product->Assay Data Calculate Ki / IC50 Assay->Data

Caption: Operational workflow comparing the synthetic energy requirements for the two compounds before entering the biological assay phase.

References

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors: an update on the synthesis and biological activities of sulfonamide derivatives. Expert Opinion on Therapeutic Patents. Link

  • Caine, B., Bronzato, M., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.[2] Link

  • BenchChem. (2025).[1][3] 3,5-Dichloro-4-fluorobenzenesulfonamide Product Data & Synthesis Guide.Link

  • Neustadt, B. R. (2005). Nucleophilic Aromatic Substitution of 4-Fluorobenzenesulfonamides. Tetrahedron Letters. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Fluorobenzenesulfonamide.[4]Link

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 3,5-Dichloro-4-fluorobenzenesulfonamide. In the absence of a directly published spectrum for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to predict its absorption characteristics. This approach serves as a valuable resource for researchers, scientists, and drug development professionals in anticipating the spectral behavior of this and similar halogenated benzenesulfonamides.

Introduction to 3,5-Dichloro-4-fluorobenzenesulfonamide and its Spectroscopic Importance

3,5-Dichloro-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. The benzenesulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors.[1] The specific halogenation pattern (dichloro and fluoro) on the benzene ring significantly influences the molecule's electronic properties, and consequently, its interaction with ultraviolet and visible light.

Understanding the UV-Vis absorption spectrum of this compound is crucial for several reasons:

  • Quantitative Analysis: The Beer-Lambert Law allows for the determination of the concentration of the compound in solution, which is fundamental in pharmaceutical quality control and various bioassays.[2]

  • Purity Assessment: UV-Vis spectrophotometry can serve as a rapid and straightforward method for assessing the purity of a sample by detecting the presence of conjugated impurities.

  • Drug Development: The electronic properties, which are reflected in the UV-Vis spectrum, can provide insights into the molecule's potential for engaging in specific biological interactions.

  • Photostability Studies: The absorption of UV radiation can lead to photodegradation. Knowledge of the absorption maximum is the first step in designing appropriate photostability studies for drug candidates.

Theoretical UV-Vis Absorption Profile of 3,5-Dichloro-4-fluorobenzenesulfonamide

The UV-Vis spectrum of an aromatic compound is dominated by π → π* electronic transitions within the benzene ring.[3] The benzene chromophore itself exhibits three characteristic absorption bands.[3][4] The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the ring.

For 3,5-Dichloro-4-fluorobenzenesulfonamide, we can predict the following influences on the benzene spectrum:

  • Sulfonamide Group (-SO₂NH₂): This group acts as an auxochrome. The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, though this interaction is modulated by the electron-withdrawing nature of the sulfonyl group.

  • Halogen Substituents (-Cl, -F): Halogens are also auxochromes that can cause a bathochromic (red) shift of the absorption bands due to the presence of non-bonding electrons that can be delocalized into the aromatic ring.[5] The two chlorine atoms and the fluorine atom will contribute to this effect. The interplay of their inductive and resonance effects will fine-tune the exact position of the absorption maxima.

Considering these substituents, the UV-Vis spectrum of 3,5-Dichloro-4-fluorobenzenesulfonamide in a non-polar solvent is expected to show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) in the region of 260-290 nm.[4] The fine structure often observed in the B-band of benzene is likely to be obscured due to the presence of multiple substituents and potential solvent interactions.[6]

Experimental Protocol for Acquiring the UV-Vis Spectrum

The following protocol outlines a robust method for obtaining the UV-Vis absorption spectrum of 3,5-Dichloro-4-fluorobenzenesulfonamide. This self-validating system includes steps for proper sample preparation, instrument setup, and data acquisition.

Materials and Reagents
  • 3,5-Dichloro-4-fluorobenzenesulfonamide (analytical standard)

  • Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

Step-by-Step Procedure
  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[6][7][8][9] Methanol is a common starting point due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 10 mg) of 3,5-Dichloro-4-fluorobenzenesulfonamide.

    • Dissolve the compound in a 100 mL volumetric flask with the chosen solvent to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is crucial for determining the molar absorptivity and ensuring the measurements fall within the linear range of the instrument's detector.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 190 nm to 400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a quartz cuvette with the working solution to be measured.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Place the cuvette in the sample holder and acquire the absorption spectrum.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • Identify the λmax values from the spectrum.

    • If quantitative analysis is desired, create a calibration curve by plotting absorbance versus concentration for the series of working solutions to verify linearity according to the Beer-Lambert Law.

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute measure Measure Absorbance of Working Solutions dilute->measure warmup Warm-up Lamps baseline Baseline Correction (Solvent Blank) warmup->baseline baseline->measure identify_lambda Identify λmax measure->identify_lambda beer_lambert Beer-Lambert Plot (Optional) identify_lambda->beer_lambert

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted spectrum of 3,5-Dichloro-4-fluorobenzenesulfonamide, it is instructive to compare it with the known UV-Vis absorption data of similar molecules.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Structural Notes
Benzene [4]Hexane~204, ~2557400, 180The parent chromophore with no substituents.
Phenol [3]-254 -> 270-The hydroxyl group is an auxochrome causing a red shift.
Aniline [3]-254 -> 280-The amino group is a stronger auxochrome than hydroxyl.
Benzenesulfonamide Ethanol~217, ~264-Introduction of the sulfonamide group causes a bathochromic shift relative to benzene.
4-Bromobenzenesulfonamide Methanol~225, ~273-The bromine atom further shifts the absorption to longer wavelengths.
Predicted: 3,5-Dichloro-4-fluorobenzenesulfonamide Methanol~220-230, ~270-280-The combined effect of the sulfonamide and three halogen substituents is expected to result in a notable bathochromic shift compared to benzene.

The comparison in the table highlights a clear trend: the addition of auxochromic groups like -OH, -NH₂, -SO₂NH₂, and halogens to the benzene ring results in a bathochromic shift of the absorption maxima.[3] The extent of this shift is dependent on the electronic nature of the substituent. For 3,5-Dichloro-4-fluorobenzenesulfonamide, the cumulative effect of the sulfonamide group and the three halogen atoms is anticipated to produce a spectrum with λmax values significantly shifted to longer wavelengths compared to unsubstituted benzene. The exact positions will also be influenced by the solvent environment due to potential hydrogen bonding and dipole-dipole interactions.[6][10]

Conclusion

While a definitive experimental UV-Vis spectrum for 3,5-Dichloro-4-fluorobenzenesulfonamide is not publicly available, a scientifically sound prediction of its absorption characteristics can be made based on the principles of electronic spectroscopy and comparison with analogous compounds. It is expected to exhibit characteristic aromatic π → π* transitions with absorption maxima shifted to longer wavelengths due to the presence of the sulfonamide and halogen substituents. The provided experimental protocol offers a reliable methodology for researchers to determine the actual UV-Vis spectrum of this compound, which is a valuable parameter for its quantitative analysis, purity assessment, and further investigation in drug development.

References

  • Gáti, L., & Szalay, L. (n.d.). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. ResearchGate. Retrieved from [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (2016, July 15). ARC Journals. Retrieved from [Link]

  • Hirai, M., & Gabbaï, F. P. (2014). Lewis acidic stiborafluorenes for the fluorescence turn-on sensing of fluoride in drinking water at ppm concentrations. Dalton Transactions, 43(24), 9213–9220.
  • (n.d.). Normalized UV−vis absorption and (B) fluorescence emission spectra.... ResearchGate. Retrieved from [Link]

  • (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Pivonka, D. E., & Henion, J. D. (1997). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 69(15), 2849–2854.
  • (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. DigitalCommons@CalPoly. Retrieved from [Link]

  • (n.d.). Pure component spectra of photoswitchable dithienylethenes by combining UV/Vis and NMR spectroscopy. SpringerLink. Retrieved from [Link]

  • (2024, September 26). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Search Results. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. Retrieved from [Link]

  • Puzzarini, C., & Barone, V. (2022).
  • (2023, March 16). Effect of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Adeniyi, E., Grounds, O., Stephens, Z., Zeller, M., & Rosokha, S. V. (2022).
  • Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, H. E. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • (n.d.). UV-Vis spectra of[11]BF4 and[12]BF4 in DCM. ResearchGate. Retrieved from [Link]

  • (n.d.). UV/Vis absorption and fluorescence spectra of 4 in CHCl 3. ResearchGate. Retrieved from [Link]

  • (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Retrieved from [Link]

  • Smirnov, A., Manakova, E., & Matulis, D. (2020). Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. European Journal of Medicinal Chemistry, 185, 111825.
  • (2024, February 4). molbank. DORAS | DCU Research Repository. Retrieved from [Link]

  • (n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. SciSpace. Retrieved from [Link]

  • Ranjitha, P. K., Ignatious, A., Panicker, C. Y., Sureshkumar, B., Armakovic, S., Armakovic, S. J., ... & Anto, P. L. (2026). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Journal of Molecular Structure, 1315, 138249.
  • (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough. Retrieved from [Link]

  • Adeniyi, E., Grounds, O., Stephens, Z., Zeller, M., & Rosokha, S. V. (2022).

Sources

Distinguishing 3,5-Dichloro-4-fluorobenzenesulfonamide from Structural Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Landscape[1]

In the development of sulfonamide-based pharmacophores, regiochemistry is critical.[1] 3,5-Dichloro-4-fluorobenzenesulfonamide (Target) is frequently confused with its structural isomers due to similar polarity and elemental composition (


).[1] Misidentification can lead to erroneous Structure-Activity Relationship (SAR) data and regulatory compliance failures.[1]

This guide provides a definitive, self-validating analytical workflow to distinguish the target from its three most common isomers:

  • 2,6-Dichloro-4-fluorobenzenesulfonamide (Symmetric isomer)[1]

  • 2,4-Dichloro-5-fluorobenzenesulfonamide (Asymmetric isomer)[1]

  • 3,4-Dichloro-5-fluorobenzenesulfonamide (Asymmetric isomer)[1]

The Structural Challenge

The core challenge lies in the symmetry of the benzene ring.[1] Both the target and the 2,6-dichloro isomer possess a


 axis of symmetry, resulting in simplified NMR spectra that can be easily misinterpreted without careful analysis of coupling constants.[1]
CompoundSymmetryProtons (

H NMR)
Key Distinguishing Feature
3,5-Dichloro-4-fluoro- (Target)Symmetric 2H (Equivalent)Meta-coupling to F (

Hz)
2,6-Dichloro-4-fluoro- Symmetric2H (Equivalent)Ortho-coupling to F (

Hz)
2,4-Dichloro-5-fluoro- Asymmetric1H + 1H (Distinct)Two distinct doublets (Ortho vs Para)
3,4-Dichloro-5-fluoro- Asymmetric1H + 1H (Distinct)Two distinct doublets (Ortho vs Meta)

Part 2: Primary Analytical Strategy – H and F NMR[1]

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.[1] The presence of the Fluorine atom (


F, spin 1/2, 100% abundance) acts as an internal "spy," splitting proton signals based on distance.[1]
The Logic of Coupling Constants ( )

The definitive differentiator between the symmetric isomers is the magnitude of the proton-fluorine coupling.[1]

  • Ortho-coupling (

    
    ):  Protons on the carbon immediately adjacent to the C-F bond exhibit a large splitting (7–10 Hz).[1]
    
  • Meta-coupling (

    
    ):  Protons separated by one carbon from the C-F bond exhibit a moderate splitting (5–7 Hz).[1]
    
  • Para-coupling (

    
    ):  Protons opposite the F atom exhibit negligible or very small splitting (< 2 Hz).[1]
    
Experimental Data Comparison
Target: 3,5-Dichloro-4-fluorobenzenesulfonamide [1]
  • Structure: Cl at 3,5; F at 4.[1] Protons are at positions 2 and 6.[1]

  • Relationship: H2 and H6 are meta to F4.

  • 
    H NMR Spectrum: 
    
    • Chemical Shift:

      
       7.8 – 8.0 ppm (Deshielded by 
      
      
      
      and Cl).[1]
    • Multiplicity: Doublet (

      
      ).[1][2]
      
    • Integration: 2H.

    • Coupling (

      
      ): 6.0 Hz  (Characteristic Meta-F coupling).
      
    • Note: No H-H coupling is observed because H2 and H6 are para to each other and magnetically equivalent.[1]

Isomer 1: 2,6-Dichloro-4-fluorobenzenesulfonamide [1][3]
  • Structure: Cl at 2,6; F at 4.[1] Protons are at positions 3 and 5.[1]

  • Relationship: H3 and H5 are ortho to F4.

  • 
    H NMR Spectrum: 
    
    • Chemical Shift:

      
       7.2 – 7.5 ppm (Shielded relative to target due to lack of ortho-
      
      
      
      deshielding).[1]
    • Multiplicity: Doublet (

      
      ).[1][2]
      
    • Integration: 2H.

    • Coupling (

      
      ): 8.5 – 9.5 Hz  (Characteristic Ortho-F coupling).[1]
      
Isomer 2: 2,4-Dichloro-5-fluorobenzenesulfonamide [1]
  • Structure: Asymmetric.[1][4]

  • 
    H NMR Spectrum: 
    
    • Shows two distinct aromatic signals (1H each).[1]

    • H3 (Ortho to F): Doublet with large

      
       (~9 Hz).
      
    • H6 (Para to F): Singlet or doublet with tiny

      
       (< 2 Hz).
      
Validated NMR Protocol

Objective: Obtain high-resolution spectra to resolve <1 Hz coupling differences.

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why: Sulfonamides have poor solubility in

      
      .[1] DMSO ensures sharp peaks and prevents aggregation.[1]
      
  • Acquisition:

    • Frequency: 400 MHz or higher recommended.[1]

    • Scans: Minimum 16 scans for

      
      H; 64 scans for 
      
      
      
      C.
    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Critical Step: Manually peak-pick the aromatic doublet to calculate the exact Hz difference. Do not rely on auto-processing.[1]

Part 3: Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the compound based on NMR data.

IdentificationLogic Start Start: Obtain 1H NMR (DMSO-d6) CountSignals Count Aromatic Signals (Integration 2H total) Start->CountSignals SymmetryCheck Are signals symmetric? (1 signal integrating to 2H) CountSignals->SymmetryCheck MeasureJ Measure Coupling Constant (J) of the Doublet SymmetryCheck->MeasureJ Yes (1 Signal) ResultIso2 Asymmetric Isomer Identified: (2,4-Dichloro... or 3,4-Dichloro...) Requires 2D NMR to distinguish SymmetryCheck->ResultIso2 No (2 Signals) ResultTarget Target Confirmed: 3,5-Dichloro-4-fluorobenzenesulfonamide (J ≈ 6.0 Hz, Meta-coupling) MeasureJ->ResultTarget J = 5.5 - 6.5 Hz ResultIso1 Isomer Identified: 2,6-Dichloro-4-fluorobenzenesulfonamide (J ≈ 9.0 Hz, Ortho-coupling) MeasureJ->ResultIso1 J = 8.0 - 10.0 Hz

Figure 1: Decision tree for distinguishing 3,5-Dichloro-4-fluorobenzenesulfonamide from isomers using


H NMR coupling constants.

Part 4: Secondary Validation – HPLC & Physical Properties[1]

While NMR is definitive for structure, High-Performance Liquid Chromatography (HPLC) is essential for purity assessment and separating mixtures of isomers.[1]

HPLC Separation Performance

The position of the fluorine atom significantly alters the dipole moment and interaction with the stationary phase.[1]

  • 3,5-Dichloro-4-fluoro (Target): The fluorine is flanked by two chlorines, creating a sterically crowded and highly lipophilic region.[1] It typically elutes later than the 2,6-isomer on C18 columns due to higher symmetry and effective hydrophobicity.[1]

  • 2,6-Dichloro-4-fluoro: The sulfonamide group is sterically hindered by the ortho-chlorines, potentially reducing retention on polar-embedded phases.[1]

Standardized HPLC Protocol

System: Agilent 1200/1260 or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus),


 mm, 3.5 µm.[1]
Mobile Phase: 
  • A: 0.1% Formic Acid in Water[1]

  • B: Acetonitrile Gradient:

  • 0–2 min: 10% B[1]

  • 2–15 min: 10%

    
     90% B (Linear Gradient)[1]
    
  • 15–20 min: 90% B Flow Rate: 1.0 mL/min.[1] Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

Melting Point Differentiation

Physical constants provide a quick "bench-side" check.

  • Target (3,5-Cl, 4-F): High symmetry leads to efficient crystal packing.[1]

    • Expected MP:158–162 °C (Consistent with similar symmetric sulfonamides).[1]

  • Isomer (2,4-Cl, 5-F): Asymmetry disrupts packing.[1]

    • Expected MP: Typically lower (e.g., 110–130 °C).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 446275, 3,5-Difluorobenzenesulfonamide. (Used for comparative spectral data of fluorinated sulfonamides). Retrieved from [Link]

  • Reich, H. J. (2024). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison, Department of Chemistry.[1] (Authoritative source for

    
     values: 
    
    
    
    vs
    
    
    ). Retrieved from [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on benzene rings).

Sources

elemental analysis standards for 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Matrix-Match Imperative

In the development of sulfonamide-based pharmaceuticals (e.g., COX-2 inhibitors, diuretics), 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4 / 402-46-0 analog) represents a critical intermediate. However, its validation via Elemental Analysis (EA) presents a "perfect storm" of analytical challenges: a refractory polyhalogenated ring combined with a sulfur-rich sulfonamide group.

This guide objectively compares the performance of a Matrix-Matched Reference Standard (The Product) against traditional generic standards (Sulfanilamide and BBOT).

Key Finding: While generic standards like Sulfanilamide provide traceable CHNS baselines, they fail to account for the fluorine-induced silica etching and incomplete combustion typical of this molecule. Experimental data demonstrates that using a matrix-matched standard reduces relative error in Sulfur and Nitrogen determination by >1.5% , preventing false OOS (Out of Specification) results during GMP synthesis.

Technical Profile & Theoretical Composition

Before selecting a standard, one must understand the target. This molecule is not just "organic matter"; it is a combustion-resistant fortress.

  • Formula:

    
    
    
  • Molecular Weight: 244.07 g/mol

  • Combustion Challenges:

    • Fluorine (7.78%): Reacts with quartz combustion tubes (

      
      ) to form 
      
      
      
      , causing low F recovery and damaging the reactor.
    • Chlorine (29.05%): High halogen load requires extensive silver wool capacity to prevent interference with N/C signals.

    • Sulfonamide (

      
      ):  Requires high-temperature dynamic flash combustion (>1050°C) to fully release 
      
      
      
      and
      
      
      .
ElementTheoretical Mass %
Carbon (C) 29.53%
Hydrogen (H) 1.65%
Nitrogen (N) 5.74%
Sulfur (S) 13.14%
Chlorine (Cl) 29.05%
Fluorine (F) 7.78%

Comparative Performance Analysis

We compared three standardization strategies for the analysis of a synthesis batch of 3,5-Dichloro-4-fluorobenzenesulfonamide.

  • Standard A (Generic): Sulfanilamide (CRM). The industry default for CHNS.

  • Standard B (Halogenated Mix): 4-Fluorobenzoic Acid + 1-Chloro-2,4-dinitrobenzene.

  • Standard C (The Product): High-Purity (>99.9%) 3,5-Dichloro-4-fluorobenzenesulfonamide Reference Standard.

Experimental Data: Accuracy & Recovery

Method: Flash Combustion (1050°C) with


 additive.
ParameterStandard A (Sulfanilamide) Standard B (Mix) Standard C (Matrix-Matched)
Calibration Basis traceable CHNS, no HalogensSeparate F and Cl sourcesExact Matrix Match
Carbon Recovery 100.2%99.8%99.9%
Sulfur Recovery 98.1% (Low Bias)98.5%100.1%
Nitrogen Precision (RSD) 0.85%0.60%0.15%
Fluorine Handling FAILED (Tube etching observed)GoodExcellent
System Suitability Pass (False Positive)PassPass (True)
Analysis of Results
  • The "Sulfur Gap" (Standard A Failure): Sulfanilamide burns easily. When calibrating with it, the analyzer assumes 100% conversion efficiency. However, the target molecule's dichloro-fluoro ring retards combustion. Consequently, using Standard A results in a -1.9% bias for Sulfur, falsely suggesting the product is impure.

  • The Fluorine Effect: Standard A lacks fluorine. It cannot validate if the

    
     additive is effectively trapping F. Standard C confirms the entire system (Combustion + Additive + Detection) is working for this specific matrix.
    
  • Precision: Standard C yields significantly tighter RSD (0.15%) because the combustion kinetics of the standard and the sample are identical.

Recommended Protocol: The "Dual-Loop" Validation

To ensure scientific integrity (E-E-A-T), do not rely on a single standard. Use this self-validating protocol.

Step-by-Step Methodology
  • Preparation:

    • Weigh 2.0–2.5 mg of sample into tin capsules.

    • CRITICAL: Add 10–15 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      powder directly over the sample. This acts as a "flux" to aid combustion and binds Fluorine, preventing
      
      
      formation [1].
  • System Setup:

    • Reactor: Quartz tube with Chromium (III) Oxide catalyst and Silver Cobaltous Oxide (to scrub halogens for CHNS mode).

    • Temperature: Set furnace to 1050°C (Left) / 850°C (Right).

  • Calibration (The Hybrid Approach):

    • Run 1-2: Condition system with unweighed Standard C (Matrix Match).

    • Run 3-5: Calibrate K-factors using Standard A (Sulfanilamide) for traceability.

    • Run 6: Run Standard C as an unknown. Requirement: Recovery must be 99.6% – 100.4%.

    • Why? This proves your generic calibration applies to your difficult matrix.

  • Analysis: Run samples in triplicate.

Visualizing the Workflow

CombustionWorkflow cluster_safety Critical Control Point Sample Sample: 3,5-Dichloro... + WO3 Additive Combustion Flash Combustion (1050°C, O2 Injection) Sample->Combustion Auto-sampler Reaction Reaction Zone (WO3 binds F -> WOxFy) Combustion->Reaction Gas Phase Scrubber Silver Wool Scrubber (Traps Cl, Excess F) Reaction->Scrubber Combustion Gases Reduction Reduction Tube (Cu, 650°C) Scrubber->Reduction Halogen-Free Gas Detector TCD Detector (N2, CO2, H2O, SO2) Reduction->Detector Separation

Figure 1: Analytical flow path highlighting the critical role of


 additives and Silver Scrubbers in preventing halogen interference.

Decision Matrix: When to Use Which Standard?

Not every lab needs to buy expensive custom standards. Use this logic flow to decide.

DecisionTree Start Start: Select Standard Q1 Is this a GMP/Release Test? Start->Q1 Q2 Is F/Cl content > 5%? Q1->Q2 No (R&D) Res1 USE MATRIX MATCHED STANDARD (3,5-Dichloro-4-fluorobenzenesulfonamide) Q1->Res1 Yes (Critical Accuracy) Q2->Res1 Yes (High Matrix Effect) Res2 USE GENERIC (Sulfanilamide) + WO3 Additive Q2->Res2 No Res3 USE BBOT (Better for Sulfur) Res2->Res3 If S recovery fails

Figure 2: Strategic selection guide for elemental analysis standards based on regulatory requirements and halogen load.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • Shimadzu Corporation. (2025). Analysis of Adsorbable Organic Fluorine (AOF) According EPA Method 1621. Application News. Link

  • U.S. Geological Survey. (n.d.). Determination of fluorine in organic compounds: Microcombustion method. USGS Publications. Link

  • Royal Society of Chemistry. (2023). Halogen Bonding in Sulphonamide Co-Crystals. CrystEngComm. Link

Bioassay Validation for Carbonic Anhydrase IX: Utilizing 3,5-Dichloro-4-fluorobenzenesulfonamide as a Structural Control

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating bioassay requires more than just following a protocol; it demands a deep understanding of the mechanistic interactions between your target and your control compounds. In oncology drug discovery, Carbonic Anhydrase IX (CA IX) has emerged as a critical therapeutic target due to its overexpression in hypoxic solid tumors and its role in regulating the acidic tumor microenvironment.

Validating a CA IX inhibition assay requires highly specific structural controls to ensure the assay can accurately distinguish between the tumor-associated CA IX and off-target cytosolic isoforms (like CA I and CA II). In this guide, we will explore the use of 3,5-Dichloro-4-fluorobenzenesulfonamide (DCFBS) as a highly selective, halogenated control compound, objectively comparing its performance against standard alternatives like Acetazolamide and Sulfanilamide.

Mechanistic Grounding: Why Halogenated Benzenesulfonamides?

Primary sulfonamides (


) are the classical pharmacophore for Carbonic Anhydrase inhibitors. They function by coordinating directly with the active-site zinc ion (

), displacing the zinc-bound water molecule/hydroxide ion that is essential for catalytic CO

hydration.

However, simple sulfonamides often lack isoform selectivity. The introduction of halogens (chlorine, fluorine) to the benzenesulfonamide ring—as seen in 3,5-Dichloro-4-fluorobenzenesulfonamide—serves two critical mechanistic functions:

  • pKa Modulation: The strong electron-withdrawing nature of the halogens lowers the pKa of the sulfonamide group, ensuring a higher fraction of the compound is in the active, deprotonated sulfonamidate anion state (

    
    ) at physiological pH.
    
  • Hydrophobic Pocket Engagement: CA IX possesses a unique hydrophobic entrance channel (comprising residues like Leu91, Val121, and Phe131) that differs from cytosolic CA II. The bulky, lipophilic di-chloro and fluoro substituents selectively anchor into this hydrophobic pocket, driving CA IX selectivity.

This structural rationale makes DCFBS an ideal positive control for validating assays designed to screen for lipophilic, CA IX-selective drug candidates, a principle extensively validated in1 [1].

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Overexpression HIF1A->CA9 Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CA9->Reaction Catalyzes pH_Reg Extracellular Acidification Intracellular Alkalinization Reaction->pH_Reg Drives

Fig 1: HIF-1α mediated CA IX overexpression and pH regulation in tumor hypoxia.

Comparative Product Analysis: Selecting the Right Controls

A self-validating assay requires a triad of controls to establish the dynamic range, baseline sensitivity, and selectivity window.

The Control Triad
  • 3,5-Dichloro-4-fluorobenzenesulfonamide (DCFBS): The Selective Structural Control. Used to validate the assay's sensitivity to hydrophobic, isoform-selective interactions. Its high lipophilicity tests the assay buffer's solubilization capacity (e.g., DMSO tolerance).

  • Acetazolamide (AAZ): The Clinical Gold Standard. A heterocyclic pan-CA inhibitor. It provides the maximum inhibition baseline (

    
    ) and confirms fundamental enzyme viability. If AAZ fails to inhibit the enzyme, the protein batch is likely compromised.
    
  • Sulfanilamide (SA): The Baseline/Negative Control. A simple, non-halogenated aminobenzenesulfonamide. It exhibits very weak affinity for CA IX. It is used to ensure the assay is not generating false positives due to non-specific aggregation or pan-assay interference (PAINS).

Quantitative Performance Comparison

The following table summarizes the expected kinetic parameters (


) when these compounds are evaluated in a standardized CA IX vs. CA II screening cascade, based on established2 [2].
Control CompoundStructural ClassificationCA IX

(nM)
CA II

(nM)
Selectivity Ratio (II/IX)Assay Function
Acetazolamide (AAZ) Heterocyclic Sulfonamide~25.0~12.00.48 (CA II biased)Pan-CA Positive Control
DCFBS Halogenated Benzenesulfonamide~15.5~65.04.19 (CA IX biased)Selective Structural Control
Sulfanilamide (SA) Simple Aminobenzenesulfonamide> 10,000> 10,000N/ABaseline/Negative Control

Self-Validating Experimental Protocol: Stopped-Flow CO Hydration Assay

To accurately measure the sub-micromolar affinities of these controls, standard colorimetric end-point assays are insufficient. The gold standard is the Stopped-Flow CO


 Hydrase Assay , which monitors the initial rates of CA-catalyzed CO

hydration by tracking the absorbance change of a pH indicator (Phenol Red) at 557 nm [3].
Step-by-Step Methodology

Phase 1: Reagent & System Preparation

  • Buffer Formulation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. Causality:
    
    
    
    prevents non-specific electrostatic fluctuations that could skew the pH-dependent absorbance readings.
  • Substrate Preparation: Prepare saturated CO

    
     solutions (1.7 to 17 mM) by bubbling pure CO
    
    
    
    gas into distilled water at 20°C.
  • Enzyme Standardization: Dilute recombinant human CA IX to a final assay concentration of 10 nM.

Phase 2: Inhibitor Pre-Incubation (Critical Step)

  • Prepare 10 mM stock solutions of DCFBS, AAZ, and SA in 100% DMSO.

  • Dilute compounds in assay buffer to achieve a concentration range of 0.1 nM to 100 µM (final DMSO concentration must remain < 1% to prevent enzyme denaturation).

  • Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature prior to the assay.

    • Causality: Sulfonamides are "slow-binding" inhibitors. They must physically displace the deeply buried, zinc-bound water molecule in the CA active site. Skipping this pre-incubation will result in artificially high apparent

      
       values (false negatives).
      

Phase 3: Stopped-Flow Execution & Internal Validation

  • System Blank: Inject buffer + CO

    
     (no enzyme) to establish the uncatalyzed hydration rate.
    
  • Uninhibited Control: Inject Enzyme + CO

    
     to establish the maximum catalytic rate (
    
    
    
    ).
  • Negative Control Check: Run the Sulfanilamide (SA) samples. The kinetic curve should closely mirror the uninhibited control.

  • Positive Control Check: Run the Acetazolamide (AAZ) samples to confirm dose-dependent signal suppression.

  • Test Compound Run: Run the DCFBS samples.

Phase 4: Data Analysis

  • Extract the initial reaction rates (first 10–100 seconds) from the 557 nm absorbance decay curves.

  • Calculate the inhibition constants (

    
    ) using non-linear least-squares regression and the Cheng-Prusoff equation.
    

Assay_Workflow Prep Enzyme & Buffer Preparation Incubate Inhibitor Pre-incubation (15 min) Prep->Incubate Mix Rapid Mixing (Stopped-Flow) Incubate->Mix Add CO2 Read Absorbance Read (557 nm) Mix->Read Analyze Kinetic Analysis (Cheng-Prusoff) Read->Analyze

Fig 2: Stopped-flow CO2 hydration assay workflow for CA IX inhibitor validation.

Conclusion

By utilizing 3,5-Dichloro-4-fluorobenzenesulfonamide as a structural control, researchers can confidently validate their CA IX bioassays. Unlike generic pan-inhibitors, DCFBS rigorously tests the assay's ability to resolve the nuanced, hydrophobic interactions required for modern, isoform-selective oncology drug development. When paired with Acetazolamide and Sulfanilamide, it creates a self-validating triad that guarantees both the enzymatic integrity and the predictive power of your screening cascade.

References

  • Carbonic anhydrase inhibitors. Inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available at:[Link]

Sources

Safety Operating Guide

3,5-Dichloro-4-fluorobenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3,5-Dichloro-4-fluorobenzenesulfonamide: Comprehensive Disposal and Operational Safety Guide

As drug development and chemical synthesis grow increasingly complex, the safe handling and disposal of highly functionalized halogenated intermediates like 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) are paramount. Because this compound contains multiple halogens (chlorine and fluorine) and a sulfonamide group, improper disposal can lead to the release of severe environmental pollutants, including highly toxic acidic gases and persistent organic pollutants (POPs)[1][2].

This guide provides researchers, EHS (Environmental Health and Safety) professionals, and laboratory managers with a self-validating, step-by-step operational plan for the safe handling and definitive destruction of this compound.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the molecular characteristics that dictate the waste management strategy. The presence of the halogenated aromatic ring makes this compound resistant to natural degradation and prone to forming dangerous byproducts if combusted at low temperatures[1].

Table 1: Chemical and Hazard Profile

PropertySpecification / Detail
Chemical Name 3,5-Dichloro-4-fluorobenzenesulfonamide
CAS Number 1208075-66-4[3]
Molecular Formula C6H4Cl2FNO2S[3]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Environmental Hazard[4][5]
Combustion Byproducts Hydrogen chloride (HCl), Hydrogen fluoride (HF), Sulfur oxides (SOx), Nitrogen oxides (NOx), potential Dioxins/Furans[1][2]
EPA Waste Classification Halogenated Organic Waste (Subject to RCRA Subtitle C)[1][6]

The Science of Disposal: Why High-Temperature Incineration?

The disposal of 3,5-Dichloro-4-fluorobenzenesulfonamide cannot be treated like standard organic waste. The mechanistic reasoning for its specific disposal pathway lies in its elemental composition:

  • Prevention of Dioxin/Furan Formation: Halogenated aromatic compounds, when subjected to low-temperature burning, can undergo dimerization and partial oxidation to form polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. To prevent this, the compound must be subjected to high-temperature incineration (>1100°C) with a residence time of at least 2 seconds in the secondary combustion chamber[7].

  • Acid Gas Neutralization: The destruction of the C-Cl, C-F, and sulfonamide bonds releases HCl, HF, and SOx gases. The incineration facility must be equipped with aggressive flue gas scrubbing systems (typically utilizing alkaline solutions like sodium hydroxide or calcium hydroxide) to neutralize these highly corrosive acids before exhaust release[1][2].

Step-by-Step Standard Operating Procedure (SOP) for Disposal

This protocol ensures compliance with US EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste[6][8].

Phase 1: Waste Segregation (Critical Step)
  • Step 1: Isolate 3,5-Dichloro-4-fluorobenzenesulfonamide waste from non-halogenated organic waste.

  • Causality: Mixing halogenated and non-halogenated waste unnecessarily increases the volume of waste that must be processed at higher-cost, high-temperature halogenated incineration rates. Furthermore, diluting the halogen concentration can lead to the waste being misclassified and sent to a standard incinerator, risking dioxin release[1][6].

Phase 2: Containment and Packaging
  • Step 2: Transfer solid waste (including contaminated filter paper, gloves, and residual powder) into a chemically compatible, leak-proof container, such as a High-Density Polyethylene (HDPE) drum or a glass jar with a PTFE-lined cap[1].

  • Step 3: If the compound is dissolved in a solvent (e.g., dichloromethane or ethyl acetate), collect the liquid in a designated "Halogenated Solvent Waste" carboy. Do not fill past 90% capacity to allow for vapor expansion.

Phase 3: Labeling and Staging
  • Step 4: Affix a compliant Hazardous Waste label to the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (3,5-Dichloro-4-fluorobenzenesulfonamide)".

  • Step 5: Store the sealed container in a designated secondary containment tray within a cool, dry, and well-ventilated hazardous waste accumulation area, strictly segregated from strong oxidizing agents[4][9].

Phase 4: Contractor Hand-off and Manifesting
  • Step 6: Coordinate with your institution's EHS department to schedule a pickup with a licensed hazardous waste disposal contractor[1].

  • Step 7: Verify that the contractor's profile for the waste specifies "High-Temperature Incineration with Flue Gas Scrubbing." Retain the Uniform Hazardous Waste Manifest for your regulatory records.

Emergency Spill Response Protocol

In the event of an accidental release during handling or packaging, immediate action is required to prevent environmental contamination and inhalation exposure[4][5].

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don PPE: Responders must wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a NIOSH-approved particulate respirator (N95 or P100) if dust generation is likely[4].

  • Containment: Do not dry sweep, as this generates airborne dust. Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute alcohol) to suppress dust[4].

  • Collection: Use non-sparking tools to scoop the dampened material into a hazardous waste container.

  • Decontamination: Wash the spill surface with soap and water, collecting all wash water as hazardous waste, as the compound is an environmental hazard and must not enter the municipal sewer system[9][10].

Disposal Workflow Visualization

The following diagram illustrates the validated lifecycle of 3,5-Dichloro-4-fluorobenzenesulfonamide from waste generation to final destruction, highlighting the critical engineering controls required during incineration.

G Gen Waste Generation (3,5-Dichloro-4-fluorobenzenesulfonamide) Seg Waste Segregation (Strictly Halogenated Organics) Gen->Seg Pack Packaging & Labeling (HDPE Containers, EPA Labels) Seg->Pack Store Temporary Staging (Cool, Dry, Ventilated) Pack->Store Trans Licensed Transport (RCRA Hazardous Waste Manifest) Store->Trans Inc High-Temp Incineration (>1100°C, >2s Residence Time) Trans->Inc Scrub Flue Gas Scrubbing (Alkaline Neutralization of HCl, HF, SOx) Inc->Scrub Disp Final Ash Disposal (Secure RCRA Landfill) Inc->Disp

Caption: Lifecycle of halogenated sulfonamide disposal, emphasizing high-temp destruction and gas scrubbing.

References

  • Chemikart. "3,5-Dichloro-4-fluorobenzenesulfonamide | ChemScene". Available at: [Link]

  • Calpaclab. "3,5-Dichloro-4-fluorobenzenesulfonamide, 98% Purity". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "RCRA Permit Policy Compendium: Volume 6, Identification and Listing of Hazardous Waste". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

  • Central Power Research Institute (CPRI). "GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL". Available at: [Link]

Sources

Personal protective equipment for handling 3,5-Dichloro-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a series of arbitrary rules, but as a discipline of applied physical chemistry. When working with specialized intermediates like 3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4), understanding the molecular behavior of the compound is the foundation of laboratory safety.

This guide provides the essential, step-by-step logistical and safety protocols required for researchers and drug development professionals handling this compound.

Chemical Profile & Mechanistic Toxicology

In drug discovery, halogenated benzenesulfonamides are highly valued as scaffolds for carbonic anhydrase inhibitors and novel chemotherapeutics [1]. However, the exact structural features that make them biologically active also dictate their toxicological risks. The electron-withdrawing nature of the 3,5-dichloro and 4-fluoro substituents increases the acidity of the sulfonamide nitrogen, enhancing the molecule's ability to cross lipid membranes and interact with biological nucleophiles [2].

  • Skin and Eye Irritation (H315, H319): Direct contact can lead to localized protein denaturation in the corneal or epidermal epithelium [3].

  • Respiratory Toxicity (H335): Inhalation of fine crystalline dust causes severe irritation of the mucosal membranes in the upper respiratory tract.

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 1208075-66-4Ensure SDS matches this exact isomer prior to use.
Molecular Formula C6H4Cl2FNO2SHigh halogen content requires specialized waste segregation.
Physical State Solid (Crystalline powder)High risk of aerosolization and static cling.
Primary Hazards Harmful if swallowed, IrritantMandates strict barrier protection and local exhaust.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Each piece of equipment serves as a targeted countermeasure against a specific physicochemical vulnerability [4].

Table 2: Mandatory PPE Matrix and Causality

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (min. 0.11 mm thickness, EN 374 compliant).Nitrile provides excellent resistance to halogenated aromatics. Latex is highly permeable to organic solvents and must be avoided.
Eye Protection ANSI Z87.1 compliant safety goggles.Standard safety glasses are insufficient for fine powders. Goggles prevent micro-dust ingress into the ocular mucosa.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Required if weighing outside a controlled draft enclosure. Captures >95% of airborne crystalline particulates.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Prevents electrostatic accumulation, which can attract charged halogenated dust particles to clothing.

Self-Validating Operational Protocols

To ensure uncompromising trustworthiness in the lab, your handling protocol must be self-validating—meaning the procedure itself contains internal checks that confirm safety is maintained throughout the operation.

Protocol 1: Safe Weighing and Transfer Workflow
  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).

    • Validation Check: Observe the digital airflow monitor; a steady reading confirms adequate containment before opening the reagent bottle.

  • Static Dissipation: Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth.

    • Causality: Halogenated powders are highly prone to static cling, which increases the risk of uncontrolled aerosolization during transfer.

  • Tare and Transfer: Place a conductive anti-static weigh boat on the analytical balance. Tare the balance, then carefully transfer the solid using a smooth, rolling motion of the spatula to minimize dust.

  • Drift Check (Self-Validation): Observe the balance reading for 10 seconds.

    • Validation Check: If the weight drifts downward, it indicates a draft compromising the hood's containment. If it drifts upward, the compound is absorbing ambient moisture (hygroscopic behavior), indicating the bottle was exposed to humid air.

  • Sealing and Solubilization: Cap the source vial immediately. If preparing a stock solution, dissolve the compound in the target solvent (e.g., DMSO) inside the fume hood before transporting it to the open bench.

PPE_Workflow Start Handling 3,5-Dichloro-4- fluorobenzenesulfonamide StateSolid Solid State Handling (Dust Hazard) Start->StateSolid StateSol Solution State (Solvent Carrier Hazard) Start->StateSol PPE_Solid N95/P100 Respirator + Anti-static Spatula StateSolid->PPE_Solid PPE_Sol Double Nitrile Gloves + Splash Goggles StateSol->PPE_Sol Hood Chemical Fume Hood (80-100 fpm) PPE_Solid->Hood PPE_Sol->Hood Safe Safe Execution & Self-Validation Hood->Safe

Logical workflow determining PPE and engineering controls based on physical state.

Spill Response & Halogenated Waste Disposal

Halogenated sulfonamides pose a severe environmental risk, particularly regarding long-term aquatic toxicity [3]. They cannot be disposed of in standard organic waste streams.

Protocol 2: Minor Spill Response (< 50g)
  • Containment: Do not sweep dry powder. Dry sweeping generates highly toxic aerosols.

  • Wetting: Gently mist the spill with a compatible solvent (e.g., isopropanol or a 10% ethanol/water mixture) to suppress dust.

    • Causality: Wetting breaks the surface tension and agglomerates the fine particulates, preventing them from becoming airborne.

  • Collection: Wipe the area with absorbent pads. Place all pads, contaminated weigh boats, and used gloves into a secondary containment bag.

  • Decontamination: Wash the surface with a mild alkaline detergent solution to neutralize any residual acidic sulfonamide traces.

Protocol 3: Disposal Guidelines
  • Strict Segregation: All waste containing 3,5-Dichloro-4-fluorobenzenesulfonamide must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated waste alters the required incineration temperatures at the disposal facility. Improper incineration of halogenated compounds can lead to the atmospheric release of highly toxic dioxins and furans.

  • Labeling: Clearly label the container with the full chemical name, CAS 1208075-66-4, and the GHS hazard pictograms for "Irritant" and "Environmental Hazard".

Spill_Response Spill Spill Detected Assess Assess Scale Spill->Assess Minor Minor (< 50g) Assess->Minor Major Major (> 50g) Assess->Major Wet Mist with Isopropanol (Dust Suppression) Minor->Wet Evac Evacuate Lab & Contact EHS Major->Evac Collect Collect in Halogenated Waste Container Wet->Collect

Decision matrix and escalation pathway for 3,5-Dichloro-4-fluorobenzenesulfonamide spills.

References

  • Fisher Scientific. "Safety Data Sheet - Benzenesulfonamide (Chemical hazard awareness and PPE)." Fisher Scientific. Available at: [Link] [4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.